Z-Dap(Fmoc)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNXKRRMCSKJJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142855-80-9 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142855-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-Dap(Fmoc)-OH: Structure, Synthesis, and Application in Advanced Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Modified Amino Acids in Peptide Therapeutics
The pursuit of novel peptide-based therapeutics with enhanced potency, stability, and target specificity has led to an increasing reliance on non-proteinogenic amino acids. Among these, L-2,3-diaminopropionic acid (Dap) has emerged as a versatile building block, offering a unique scaffold for the introduction of various functionalities, including branching, cyclization, and the attachment of payloads. The successful incorporation of Dap into a peptide sequence via solid-phase peptide synthesis (SPPS) is critically dependent on a robust and flexible protecting group strategy. This guide provides a comprehensive technical overview of N-α-(9-fluorenylmethyloxycarbonyl)-N-β-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Z-Dap(Fmoc)-OH, a key reagent enabling the strategic integration of Dap into complex peptide architectures.
The Chemical Architecture of this compound
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid, where the α-amino and β-amino groups are orthogonally protected. This strategic protection is fundamental to its utility in modern peptide chemistry.
Core Structure and Protecting Groups
The chemical structure of this compound is characterized by three key components:
-
L-2,3-diaminopropionic acid (Dap) backbone: This provides the core structure with two primary amino groups, offering a site for peptide bond formation and a handle for side-chain modification.
-
N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group temporarily blocks the α-amino group, preventing its participation in peptide bond formation until desired. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
-
N-β-Z (Benzyloxycarbonyl) group: This protecting group shields the β-amino group on the side chain. The Z group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin.[2] Its removal is typically accomplished through catalytic hydrogenation.
The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use and quality control.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [3] |
| Molecular Weight | 460.48 g/mol | |
| CAS Number | 204316-36-9 | [3] |
| Appearance | White to off-white crystalline powder | [] |
| Purity (typical) | ≥95.0% (HPLC) | |
| Storage | 2-8°C | [] |
The Strategic Advantage: Orthogonal Protection in Fmoc-SPPS
The primary value of this compound lies in its orthogonal protection scheme, which allows for the selective deprotection and modification of the Dap side chain during Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Orthogonal protection strategy using this compound in Fmoc-SPPS.
The Role of the Fmoc Group
The Fmoc group serves as the temporary protecting group for the α-amino functionality. Its lability to mild basic conditions, such as 20% piperidine in DMF, allows for its iterative removal at each cycle of peptide chain elongation without affecting the acid-labile side-chain protecting groups (e.g., Boc, tBu) or the Z group on the Dap side chain.[1] This is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[]
The Strategic Choice of the Z Group
The benzyloxycarbonyl (Z) group provides robust protection for the β-amino group of Dap. Its stability to both the basic conditions of Fmoc deprotection and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from many common resins makes it an ideal orthogonal protecting group.[2]
The selective removal of the Z group is achieved under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or transfer hydrogenation.[6][7] This orthogonality is crucial for synthetic strategies that require on-resin modification of the Dap side chain, such as:
-
On-resin cyclization: Creating lactam bridges by forming an amide bond between the deprotected Dap side chain and a side-chain carboxyl group of another amino acid (e.g., Asp or Glu).
-
Branched peptide synthesis: Elongating a second peptide chain from the deprotected Dap side chain.
-
Conjugation: Attaching reporter molecules, such as fluorescent dyes or biotin, or other moieties like lipids or polyethylene glycol (PEG) to the specific site of the Dap side chain.
Comparison with Other Orthogonally Protected Dap Derivatives
While this compound is a powerful tool, other orthogonally protected Dap derivatives are also commercially available. The choice of which to use depends on the specific synthetic strategy and the desired final product.
| Derivative | Side-Chain Protection | Deprotection Conditions | Key Considerations |
| Fmoc-Dap(Boc)-OH | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | Not truly orthogonal in standard Fmoc/tBu SPPS as the Boc group is cleaved during the final TFA cleavage. Useful if side-chain modification is not required or if a Boc-SPPS strategy is employed.[2] |
| Fmoc-Dap(Mtt)-OH | Mtt (4-Methyltrityl) | Mildly acidic (e.g., 1% TFA in DCM) | Allows for selective deprotection on-resin under conditions that are milder than the final cleavage. The Mtt group is more acid-labile than the Z group.[8][9] |
| Fmoc-Dap(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine | Provides an alternative orthogonal protection strategy that is removed under non-acidic and non-basic conditions. The use of hydrazine requires careful handling.[10] |
Synthesis and Analytical Characterization of this compound
The quality of this compound is paramount for the successful synthesis of high-purity peptides. A comprehensive understanding of its synthesis and analytical characterization is therefore essential.
Synthetic Pathway
While multiple synthetic routes are possible, a common approach involves the selective protection of the amino groups of L-2,3-diaminopropionic acid. A plausible synthetic scheme is outlined below:
Caption: A plausible synthetic pathway for this compound.
The synthesis begins with the selective protection of the β-amino group of L-2,3-diaminopropionic acid with the benzyloxycarbonyl (Z) group. This is followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, typically using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). Purification is generally achieved by crystallization or column chromatography.
Analytical Characterization: A Self-Validating System
The identity and purity of this compound should be rigorously confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of this compound. A typical method would employ a C18 column with a gradient of acetonitrile in water containing 0.1% TFA, with UV detection at 214 nm or 220 nm.[10] A high-purity sample should exhibit a single major peak.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of 460.48 g/mol .
Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol should be adapted and optimized based on the specific peptide sequence and the instrumentation used.
Materials and Reagents
-
Fmoc-protected amino acids
-
This compound
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Catalyst for Z-group deprotection (e.g., 10% Palladium on carbon)
-
Hydrogen source (e.g., H₂ balloon, formic acid)
SPPS Workflow for Incorporation of this compound
Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.
Detailed Protocol for On-Resin Z-Group Deprotection
This protocol outlines the selective removal of the Z group from the Dap side chain while the peptide is still attached to the solid support.
-
Resin Preparation: After completion of the peptide sequence, wash the resin thoroughly with DCM and then with the reaction solvent (e.g., DMF or a mixture of DMF/DCM).
-
Catalyst Addition: Suspend the resin in the reaction solvent. Add the palladium on carbon catalyst (typically 0.1-0.2 equivalents relative to the peptide on resin).
-
Hydrogenation:
-
Using H₂ gas: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (e.g., via a balloon) and stir the suspension vigorously.
-
Using transfer hydrogenation: Add a hydrogen donor such as formic acid or ammonium formate to the reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Catalyst Removal: Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with the reaction solvent, followed by DCM.
Applications in Drug Discovery and Development
The incorporation of Dap using this compound enables the synthesis of a wide range of modified peptides with therapeutic potential.
-
Antimicrobial Peptides (AMPs): The introduction of Dap can modulate the charge and amphipathicity of AMPs, potentially enhancing their activity against resistant bacteria while reducing their toxicity to mammalian cells.[12]
-
Cyclic Peptides: On-resin cyclization via a lactam bridge involving the Dap side chain is a common strategy to constrain the peptide conformation, which can lead to increased receptor affinity and improved metabolic stability.
-
Peptide-Drug Conjugates (PDCs): The selectively deprotected Dap side chain provides a specific site for the attachment of cytotoxic drugs, creating targeted delivery systems for cancer therapy.
-
pH-Sensitive Peptides: The pKa of the Dap side chain can be modulated by the local peptide environment, allowing for the design of peptides that undergo conformational changes in response to pH, which can be exploited for drug delivery applications in the acidic tumor microenvironment or within endosomes.[13]
Conclusion
This compound is a strategically important building block for advanced peptide synthesis. Its orthogonal protecting group scheme provides chemists with the flexibility to perform site-specific modifications on the diaminopropionic acid side chain, opening up a vast landscape for the design and synthesis of complex and novel peptide-based therapeutics. A thorough understanding of its chemical properties, the rationale behind its protecting group strategy, and the practical aspects of its application in SPPS, as detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to push the boundaries of peptide science.
References
- Wu, Y., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Chemical Science.
- PubChem. (n.d.). Fmoc-Dap(Z)-OH.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- Sutherland, J. D. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
- MySkinRecipes. (n.d.). Fmoc-D-Dap(Mtt)-OH.
- BenchChem. (2025).
- Todorov, P., et al. (2020). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Amino Acids.
- Roviello, G. N., et al. (2012).
- BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- MDPI. (2022).
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Mason, A. J., et al. (2013). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2017). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules.
- Milović, N. M., & Kostić, N. M. (2002). Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains. Journal of the American Chemical Society.
- MoBiTec. (n.d.). Fmoc-(N-beta-Boc)-L-alpha,beta-diaminopropionic acid.
- BenchChem. (2025).
- Milović, N. M., & Kostić, N. M. (2002). Interplay of Terminal Amino Group and Coordinating Side Chains in Directing Regioselective Cleavage of Natural Peptides and Proteins with Palladium(II) Complexes. Inorganic Chemistry.
- Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers.
- Schlatter, J. M., et al. (1977). HYDROGENATION IN SOLID PHASE PEPTIDE SYNTHESIS. I.
- Lloyd-Williams, P., et al. (1991). Solid-phase synthesis of peptides using allylic anchoring groups.
- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- Van der Sluis, P. J., & Van der Bosch, J. (1988). Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action. Journal of Neurochemistry.
- McCarty, R. M., & Meehan, M. J. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Biochemistry.
- D. P. Fairlie, et al. (2018). Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Wan, F., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Angewandte Chemie.
- Cortes-Clerget, M., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry.
- Albericio, F., et al. (2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Organic & Biomolecular Chemistry.
- PubChem. (n.d.). Fmoc-Dap(Z)-OH.
- Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7].
- Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.
- Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc-D-Dap(Mtt)-OH [myskinrecipes.com]
- 9. Fmoc-Dpr(Mtt)-OH Novabiochem 654670-89-0 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC-DAP(Z)-OH(65710-57-8) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Z)-OH)
Introduction: The Strategic Advantage of Diaminopropionic Acid Derivatives in Peptide Synthesis
In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the structure, function, and therapeutic potential of novel peptide-based agents.[1] Among these, L-2,3-diaminopropionic acid (Dap) offers a unique scaffold due to its bifunctional nature, possessing both an α-amino and a β-amino group.[2] This additional functionality opens avenues for site-specific modifications, such as cyclization, branching, or the conjugation of payloads, that are not readily accessible with canonical amino acids.[3]
This guide provides an in-depth technical overview of a key derivative, Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, commonly known as Fmoc-L-Dap(Z)-OH. We will delve into its chemical properties, the strategic rationale for its use in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols for its successful incorporation, and its application in advanced peptide design.
Navigating the Nomenclature and Isomers of Z-Dap(Fmoc)-OH
The nomenclature for protected diaminopropionic acid derivatives can be ambiguous. The position of the protecting groups on the α- and β-amino groups is critical. The most common and commercially available isomers are detailed below:
| Common Name | Systematic Name | CAS Number | Chirality | Protection Scheme |
| Fmoc-L-Dap(Z)-OH | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | 204316-36-9 | L | α-amino: Fmoc β-amino: Z |
| Z-L-Dap(Fmoc)-OH | Nα-Z-Nβ-Fmoc-L-2,3-diaminopropionic acid | 142855-80-9 | L | α-amino: Zβ-amino: Fmoc |
| Z-D-Dap(Fmoc)-OH | Nα-Z-Nβ-Fmoc-D-2,3-diaminopropionic acid | 185968-90-5 | D | α-amino: Zβ-amino: Fmoc |
This guide will focus on Fmoc-L-Dap(Z)-OH (CAS 204316-36-9) , the standard choice for incorporation into peptide sequences using the widely adopted Fmoc-based SPPS strategy.[4]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-L-Dap(Z)-OH is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 204316-36-9 | [4][5] |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [4][5] |
| Molecular Weight | 460.48 g/mol | [4][5] |
| Appearance | White to off-white powder/solid | [5] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [4][6] |
| Storage | 2-8°C | [7] |
The Strategic Rationale: Why Choose Fmoc-L-Dap(Z)-OH?
The choice of a protected amino acid is a critical decision in peptide synthesis. Fmoc-L-Dap(Z)-OH offers a distinct set of advantages rooted in the principles of orthogonal protection strategies.[8] In Fmoc/tBu chemistry, the α-amino Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups are typically labile to strong acids (e.g., trifluoroacetic acid - TFA).[9]
The benzyloxycarbonyl (Z or Cbz) group on the β-amino side chain of Fmoc-L-Dap(Z)-OH introduces a third level of orthogonality. The Z-group is stable to both the basic conditions used for Fmoc removal and the standard acidic conditions of final peptide cleavage with TFA.[10][11] It is typically removed under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd/C).[10]
This tri-orthogonal system is the core advantage of using Fmoc-L-Dap(Z)-OH and provides the researcher with significant synthetic flexibility.
Experimental Protocol: Incorporation of Fmoc-L-Dap(Z)-OH via Manual Fmoc-SPPS
This protocol outlines a standard, self-validating methodology for the incorporation of Fmoc-L-Dap(Z)-OH into a growing peptide chain on a solid support.
1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.
2. Nα-Fmoc Deprotection (of the resin-bound peptide): a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes at room temperature. c. Drain the solution. d. Repeat the piperidine treatment for an additional 10-15 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-L-Dap(Z)-OH: a. Activation: In a separate vessel, pre-activate Fmoc-L-Dap(Z)-OH (3 eq., 0.3 mmol) with a coupling reagent such as HCTU (2.9 eq., 0.29 mmol) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) in DMF for 1-2 minutes.[1] b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature.
4. Monitoring and Validation: a. Kaiser Test: Perform a qualitative Kaiser test on a small sample of resin beads to monitor the reaction progress. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.[1] b. Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, a capping step with acetic anhydride can be performed to block unreacted amines and prevent the formation of deletion sequences. A subsequent double coupling of Fmoc-L-Dap(Z)-OH may be necessary.
5. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
6. Chain Elongation: a. The resin is now ready for the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in the sequence.
Potential Challenges and Side Reactions
While a robust building block, awareness of potential side reactions is crucial for troubleshooting and optimizing synthesis.
-
Incomplete Coupling: As with many non-canonical amino acids, steric hindrance can sometimes lead to slower coupling kinetics. Using highly efficient coupling reagents like HATU or HCTU is recommended. For difficult sequences, a double coupling may be required.
-
Aspartimide Formation: While less common than with Aspartic acid, sequences containing Dap can be susceptible to aspartimide formation under basic conditions, which can lead to a mixture of by-products.[12] The use of 1% HOBt in the piperidine deprotection solution can help suppress this side reaction.
-
Premature Z-group Cleavage: The Z-group is generally stable to TFA. However, prolonged exposure or the use of very harsh cleavage cocktails containing strong nucleophiles should be approached with caution. Monitoring cleavage time is important to preserve the Z-group if it is desired in the final peptide.[13]
Advanced Applications: On-Resin Cyclization
The true synthetic power of Fmoc-L-Dap(Z)-OH is realized in the synthesis of complex peptide architectures, particularly side-chain to side-chain cyclized (lactam bridged) peptides.[3]
The general strategy involves:
-
Linear Synthesis: The linear peptide is assembled using standard Fmoc-SPPS, incorporating Fmoc-L-Dap(Z)-OH at one position and another amino acid with an orthogonal side-chain protection (e.g., Fmoc-L-Asp(OtBu)-OH) at a second position.
-
Selective Side-Chain Deprotection: Once the linear sequence is complete, the side chains destined for cyclization are selectively deprotected on-resin. For instance, the Z-group can be removed via hydrogenolysis, and the tBu group can be removed with mild acid, leaving the rest of the peptide protected.
-
On-Resin Cyclization: The newly exposed side-chain amino and carboxyl groups are then coupled using standard peptide coupling reagents, forming an intramolecular lactam bridge. This on-resin cyclization benefits from a "pseudo-dilution" effect, which favors the intramolecular reaction over intermolecular oligomerization.[14]
-
Final Cleavage: The now-cyclic peptide is cleaved from the resin and globally deprotected using a standard TFA cocktail.
Analytical Characterization of Dap(Z)-Containing Peptides
Post-synthesis, rigorous analytical characterization is mandatory to confirm the identity and purity of the target peptide.
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the primary tool for assessing purity.[15] The presence of the aromatic Z-group will increase the hydrophobicity of the peptide, leading to a longer retention time compared to its unprotected counterpart. A gradient of water/acetonitrile with 0.1% TFA is typically used.[16]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The incorporation of a Dap(Z) residue will result in a predictable mass shift. In tandem MS (MS/MS) for sequencing, the fragmentation pattern will show characteristic b- and y-ions, and the mass difference between adjacent ions will confirm the presence of the Dap(Z) residue.[17][18]
Conclusion
Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is more than just another amino acid derivative; it is a strategic tool for advanced peptide design. Its tri-orthogonal protection scheme provides chemists with the flexibility to create complex linear, branched, and cyclic peptides with a high degree of control. By understanding the causality behind its use, adhering to validated protocols, and being aware of potential side reactions, researchers can effectively leverage Fmoc-L-Dap(Z)-OH to push the boundaries of drug discovery and biomaterial science.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). International Journal of Peptide and Protein Research.
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides.
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). ResearchGate.
- On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2022). Methods in Molecular Biology.
- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023). ResearchGate.
- Fmoc-Dap(Z)-OH. (n.d.). MySkinRecipes.
- On-resin peptide macrocyclization using thiol-ene click chemistry. (n.d.). Chemical Communications.
- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). Journal of Peptide Science.
- The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. (n.d.).
- Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec.
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate.
- Fmoc-Dap(Z)-OH. (n.d.). MySkinRecipes.
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides.
- HPLC of Peptides and Proteins. (n.d.). Methods in Molecular Biology.
- HPLC Analysis and Purification of Peptides. (n.d.). Methods in Molecular Biology.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Peptide ion fragmentation in mass spectrometry. (2010).
- Differentiation of the side-chain protection strategy in SPPS. (n.d.). ResearchGate.
- A Systematic Approach to HPLC Peptide Analysis. (2025). LabRulez LCMS.
- Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (n.d.). Molecular & Cellular Proteomics.
- Mass spectrometry of peptides and proteins. (n.d.). Chemical Reviews.
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). Analytical and Bioanalytical Chemistry.
- Side Chain Protection Definition. (n.d.). Fiveable.
- Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes. (n.d.). Polymers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Dap(Z)-OH =95.0 204316-36-9 [sigmaaldrich.com]
- 5. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. renyi.hu [renyi.hu]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uab.edu [uab.edu]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
The Solubility Profile of Z-Dap(Fmoc)-OH: A Technical Guide for Researchers
This guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Fmoc)-OH. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple data points to explore the molecular principles governing solubility, offering predictive insights and robust methodologies for empirical determination.
Executive Summary: The Duality of Protection
This compound is a crucial building block in peptide synthesis, prized for its utility in creating complex peptide architectures and peptidomimetics.[1][2] Its solubility is a critical parameter, directly impacting reaction kinetics, purification efficiency, and overall yield in solid-phase peptide synthesis (SPPS). The molecule's structure is characterized by a fundamental duality: the large, nonpolar Fmoc (9-fluorenylmethoxycarbonyl) and Z (benzyloxycarbonyl) protecting groups, which confer hydrophobicity, and the polar backbone containing a carboxylic acid and amide linkages that seek interaction with polar solvents. This inherent structural tension dictates its solubility profile, making it largely soluble in polar aprotic organic solvents while remaining practically insoluble in aqueous and nonpolar hydrocarbon solvents.
Molecular Structure and Physicochemical Properties
Understanding the solubility of this compound begins with a detailed examination of its molecular structure and resulting physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [2][3] |
| Molecular Weight | 460.48 g/mol | [2][3] |
| Appearance | White to off-white powder | [2] |
| XLogP3 | 3.9 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
The high XLogP3 value indicates a significant lipophilic character, primarily driven by the aromatic systems of the Fmoc and Z groups. However, the presence of hydrogen bond donors and acceptors signals its capacity to interact with polar solvents capable of engaging in these interactions.
Caption: Molecular drivers of this compound solubility.
Predicted and Observed Solubility in Organic Solvents
While comprehensive quantitative data for this compound is not readily published, a reliable solubility profile can be constructed based on its structural features and extensive field data on analogous Fmoc-protected amino acids.[4] The solubility of protected peptides and their building blocks is a well-studied area, driven by the needs of SPPS.[5][6]
Table 2: Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | DMF, NMP, DMSO, DMAc | High (>100 mg/mL) | These solvents are the workhorses of SPPS for a reason.[4] Their high polarity and ability to accept hydrogen bonds effectively solvate the polar peptide backbone, while their organic nature accommodates the large, nonpolar Fmoc and Z groups. DMF, in particular, is known to be an excellent solvent for amino acid derivatives.[7] |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can solvate the large hydrophobic moieties. While less polar than DMF, it is often sufficient to dissolve protected amino acids for coupling reactions, though solubility may be lower than in polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF may offer some limited solubility due to its polarity, but diethyl ether is generally a poor solvent as it cannot effectively disrupt the intermolecular hydrogen bonding of the solute. |
| Alcohols | Methanol, Ethanol | Low | While polar, protic solvents like alcohols can compete for hydrogen bonding, they are generally less effective at solvating large protected amino acids compared to aprotic solvents. The hydrophobic character of this compound limits its interaction with shorter-chain alcohols. |
| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | The significant polarity of the carboxylic acid and amide groups prevents dissolution in these hydrocarbon solvents. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The dominance of the hydrophobic Fmoc and Z groups makes the molecule practically insoluble in aqueous media. |
Factors Influencing Solubility: A Deeper Dive
The values in Table 2 represent a baseline. In practice, several experimental factors can significantly alter the solubility of this compound. Understanding these variables is key to troubleshooting and optimizing protocols.
Caption: Key factors modulating solubility.
-
Temperature : For most systems, solubility is an endothermic process. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. This is a common strategy to dissolve recalcitrant protected amino acids before a coupling reaction.
-
Solid-State Properties : The crystalline form of the solid powder can have a profound impact. Amorphous material typically dissolves more readily than a highly ordered, stable crystalline lattice, which requires more energy to break apart.
-
Additives and Co-solvents : The use of additives is a powerful technique. For instance, the addition of salts like lithium chloride (LiCl) to DMF can enhance the solubility of protected peptides by disrupting intermolecular hydrogen bonds that lead to aggregation.[6]
-
Purity : The presence of impurities can sometimes suppress solubility or, in some cases, act as a co-solvent. It is crucial to use a high-purity starting material, typically ≥95% as specified by suppliers.[2]
Experimental Protocol: Thermodynamic Solubility Determination
For applications requiring precise concentration knowledge, empirical determination is essential. The shake-flask method is the universally recognized "gold standard" for measuring thermodynamic equilibrium solubility.[8]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (powder form)[2]
-
Solvent of interest (e.g., DMF, DCM)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
Caption: Workflow for Shake-Flask Solubility Determination.
-
Preparation : Add an excess amount of this compound solid to a vial containing a known volume of the solvent. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration : Seal the vials tightly and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.
-
Phase Separation : After equilibration, separate the solid and liquid phases.[9] This is a critical step. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection : Carefully draw off the supernatant. For an extra degree of certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[9] Adsorption to the filter material can be a concern, so proper filter selection and validation are important.[9]
-
Quantification : Prepare a calibration curve using known concentrations of this compound. Dilute the saturated filtrate to fall within the linear range of the calibration curve. Analyze the diluted sample via HPLC-UV. The concentration of the compound in the saturated solution is determined against the standard curve.[9]
-
Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Conclusion and Field Recommendations
The solubility of this compound is governed by the interplay of its large, hydrophobic protecting groups and its polar amino acid core. It is highly soluble in polar aprotic solvents like DMF and NMP, making these the recommended choices for stock solutions and coupling reactions in peptide synthesis. For any process where precise solubility is paramount, such as in formulation development or kinetic studies, the predictive data in this guide should be supplemented with empirical determination using a robust method like the shake-flask protocol. By understanding the molecular basis of solubility and the external factors that influence it, researchers can effectively control and leverage this critical parameter for successful outcomes.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756105, Fmoc-Dap(Z)-OH. PubChem.
- Millipore Sigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Glomme, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
- Albericio, F., et al. (2024). Solubility of Fmoc protected amino acids used in Project C.
- Chem-Impex International. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.
- Millipore Sigma. Fmoc-Dap(Z)-OH product page.
- Chem-Impex International. Nα,β-Bis-Fmoc-L-2,3-diaminopropionic acid.
- Chem-Impex International. Nα-Fmoc-D-2,3-diaminopropionic acid.
- BOC Sciences. Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- Pal, A., & Lahiri, S. C. (1980). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Dap(Z)-OH =95.0 204316-36-9 [sigmaaldrich.com]
- 3. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Stability and Storage of Z-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of innovative peptide therapeutics and complex biomaterials, the chemical integrity of amino acid building blocks is paramount. Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Fmoc)-OH or Fmoc-Dap(Z)-OH, is a crucial non-canonical amino acid derivative. Its unique architecture, featuring orthogonal Fmoc and Z protecting groups, offers synthetic versatility for creating branched peptides, peptidomimetics, and constrained cyclic structures. However, this molecular complexity also introduces specific stability considerations that must be rigorously addressed to ensure the fidelity of solid-phase peptide synthesis (SPPS) and the quality of the final product.
This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and robust quality control methodologies. The insights presented herein are grounded in established principles of organic chemistry and extensive field experience in peptide synthesis, empowering researchers to safeguard the integrity of this vital reagent.
The Chemical Foundation of this compound: A Duality of Protection
This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino group is protected by the Benzyloxycarbonyl (Z or Cbz) group, which is susceptible to hydrogenolysis or strong acids.[1][2] This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the β-amino protecting group.
The stability of this compound is intrinsically linked to the chemical properties of these two protecting groups. The Fmoc group is notoriously susceptible to bases, a characteristic exploited for its removal during SPPS using reagents like piperidine.[] Conversely, the Z group is stable to basic conditions but can be cleaved by catalytic hydrogenation or strong acids.[4] This differential lability dictates the handling and storage requirements of the compound.
Core Principles of this compound Stability and Degradation
While this compound is a relatively stable crystalline solid when stored correctly, its integrity can be compromised by several environmental factors, leading to the formation of impurities that can have deleterious effects on peptide synthesis.
Thermal Stability
Hydrolytic Stability
Moisture is a significant threat to the stability of this compound. The presence of water can lead to the hydrolysis of both the Fmoc and Z protecting groups, although the rates and mechanisms differ. The Fmoc group can be slowly hydrolyzed under neutral or slightly acidic conditions, a process that is accelerated by increased temperature. The Z group is generally more resistant to simple hydrolysis but can be cleaved under strongly acidic or basic conditions, particularly at elevated temperatures.
Furthermore, the presence of moisture can lead to the formation of dipeptides and other byproducts during storage, especially if the material is not of high purity. Therefore, maintaining a dry environment is as crucial as controlling the temperature.
Photostability
The fluorenyl moiety of the Fmoc group is a known chromophore that can absorb UV light.[] This absorption can lead to photodegradation, although the specific products and pathways for this compound are not extensively documented. To mitigate this risk, it is best practice to store the compound in a light-protected environment, such as in an amber vial or a dark cabinet.
Chemical Compatibility
This compound is incompatible with strong bases, which will readily cleave the Fmoc group. It is also incompatible with strong reducing agents used for hydrogenolysis, which will remove the Z group. Care must be taken to avoid cross-contamination with these types of reagents during storage and handling.
Recommended Storage and Handling Protocols
To ensure the long-term stability and performance of this compound, the following storage and handling protocols are recommended:
Long-Term Storage
For optimal long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container.[5][6] The container should be placed in a desiccator or a moisture-controlled environment to minimize exposure to humidity. Storing the material under an inert atmosphere, such as argon or nitrogen, can provide an additional layer of protection against oxidative and hydrolytic degradation.
Short-Term Storage
For routine laboratory use, short-term storage at 2-8°C is acceptable.[7] The material should still be kept in a tightly sealed container and protected from light. It is advisable to minimize the frequency of opening the main stock container to reduce exposure to atmospheric moisture and oxygen.
Handling Procedures
When handling this compound, the following best practices should be observed:
-
Equilibration: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[6][8]
-
Weighing: Weigh the desired amount of the compound quickly in a controlled environment to minimize exposure to the atmosphere.
-
Aliquoting: For frequently used reagents, consider aliquoting the bulk material into smaller, single-use vials. This minimizes the exposure of the main stock to repeated temperature cycles and atmospheric conditions.[5]
-
Inert Atmosphere: When possible, handle the material under a blanket of inert gas.
Quality Control and Purity Assessment
Regular quality control of this compound is essential to ensure its suitability for peptide synthesis. Several analytical techniques can be employed to assess the purity and identity of the compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing the purity of Fmoc-amino acids.[1] A stability-indicating HPLC method should be used to separate the intact this compound from potential degradants and process-related impurities.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general method and may require optimization for specific HPLC systems and to resolve all potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structural integrity of this compound. The spectra should be compared to a reference standard to verify the presence of the characteristic peaks for the Fmoc and Z protecting groups, as well as the diaminopropionic acid backbone. Any significant new signals or changes in integration may indicate the presence of impurities or degradation.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying the parent compound and any potential impurities or degradation products.[8] The expected mass of this compound should be confirmed, and the presence of any unexpected masses should be investigated.
Experimental Workflows and Data Visualization
To provide a clearer understanding of the processes involved in handling and quality control, the following diagrams illustrate key workflows.
Caption: Recommended storage conditions for this compound.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC-DAP(Z)-OH(65710-57-8) 1H NMR spectrum [chemicalbook.com]
- 7. Fmoc-Dap(Fmoc)-OH = 97.0 HPLC 201473-90-7 [sigmaaldrich.com]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Protection: The Strategic Roles of Fmoc and Z Groups in Z-Dap(Fmoc)-OH
Introduction: The Imperative of Control in Peptide Synthesis
In the precise world of peptide synthesis, the ultimate goal is the controlled, stepwise assembly of amino acids in a defined sequence. Unprotected amino acids, possessing both a reactive N-terminal amine and a C-terminal carboxylic acid, would indiscriminately react to form a chaotic mixture of polymers.[1][2] To enforce order, chemists employ protecting groups: temporary chemical moieties that mask reactive functional groups, rendering them inert to specific reaction conditions.[3][4] The strategic selection and application of these groups are fundamental to achieving high yields and purity in the synthesis of complex peptides for research, diagnostics, and therapeutics.[4]
This guide delves into the core principles of orthogonal protection by examining the distinct and synergistic roles of two widely used protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) and the Carboxybenzyl (Z or Cbz) groups, within the context of the specialized amino acid derivative, Z-Dap(Fmoc)-OH (Nα-Z-Nβ-Fmoc-L-2,3-diaminopropionic acid).[5] Understanding the purpose of this unique arrangement is key to unlocking advanced strategies in peptide design, particularly for creating peptides with modified side chains or complex architectures.
The Principle of Orthogonality: A Foundation of Modern Synthesis
The cornerstone of a sophisticated protecting group strategy is orthogonality . An orthogonal system employs two or more protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][6] This allows for the selective deprotection of one functional group while others remain intact, affording the chemist precise control over the synthetic pathway.[6][7] The combination of the base-labile Fmoc group and the hydrogenolysis-labile Z group is a classic example of an orthogonal pair, crucial for the versatility of modern Solid-Phase Peptide Synthesis (SPPS).[3][6]
Dissecting the Protecting Groups: Fmoc and Z
To appreciate their combined power in this compound, we must first understand the individual characteristics of the Fmoc and Z groups.
The Fmoc (9-fluorenylmethoxycarbonyl) Group: The Workhorse of SPPS
The Fmoc group is the hallmark of the most common strategy used in modern SPPS.[2][8] It is prized for its unique lability under mild basic conditions, which do not affect the acid-labile protecting groups typically used for amino acid side chains or the acid-labile linkers anchoring the peptide to the solid support.[2][8]
-
Protection: The Fmoc group is introduced to protect the α-amino group of an amino acid.
-
Deprotection Mechanism: Its removal is achieved via a β-elimination reaction triggered by a weak base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9][10][11] The acidic proton on the 9-position of the fluorene ring is abstracted by the base, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[10][12] The piperidine also serves to scavenge the reactive DBF intermediate, preventing side reactions.[11][12]
-
Key Advantage: The mild deprotection conditions preserve acid-sensitive side-chain protecting groups (like tBu, Trt, Boc) and the resin linker, which is a defining feature of the Fmoc/tBu orthogonal strategy.[1][2] The strong UV absorbance of the dibenzofulvene-piperidine adduct also allows for real-time spectrophotometric monitoring of the deprotection reaction's completion.[2][8]
The Z (Carboxybenzyl) Group: The Pioneer of Peptide Synthesis
Introduced by Max Bergmann and Leonidas Zervas in 1932, the Carboxybenzyl (Cbz or Z) group was the first truly reliable amine protecting group, revolutionizing peptide chemistry.[7] While less common for temporary Nα-protection in modern SPPS, it remains invaluable for the "permanent" protection of side chains, especially when orthogonality to both acid- and base-labile groups is required.
-
Protection: The Z group is typically used to protect amine functionalities. It is introduced by reacting the amine with benzyl chloroformate under alkaline conditions.[7][13]
-
Deprotection Mechanism: The primary and most distinguished method for Z group removal is catalytic hydrogenolysis.[7][14] This mild technique involves cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., 10% Pd/C).[7][14] This process generates the free amine, carbon dioxide, and toluene.[13] Alternatively, the Z group can be cleaved by strong acids, such as HBr in acetic acid, though this method is less mild and offers less orthogonality with other acid-labile groups.[7][13][14]
-
Key Advantage: Its stability to both the basic conditions used for Fmoc removal and the moderate acidic conditions (e.g., Trifluoroacetic acid - TFA) used for Boc-group removal and final peptide cleavage from most resins makes it a truly orthogonal protecting group in many synthetic schemes.[6][7]
This compound: A Case Study in Strategic Orthogonal Protection
The molecule this compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid containing two primary amines: the α-amino group at the chiral center and a β-amino group on the side chain. The presence of two nucleophilic amines necessitates a differential protection strategy to control which amine participates in peptide bond formation.
In this compound:
-
The Z group protects the α-amino group (Nα) .
-
The Fmoc group protects the side-chain β-amino group (Nβ) .[5]
This specific arrangement is highly strategic. In a typical Fmoc-based SPPS workflow, the Nα-protecting group must be repeatedly removed to allow for peptide chain elongation.[1][15][16] By placing the base-labile Fmoc group on the side chain and the hydrogenolysis-labile Z group on the Nα-terminus, the intended use of this building block is inverted relative to standard SPPS. This molecule is not designed for iterative chain elongation via Fmoc removal. Instead, it serves specialized purposes:
-
C-Terminal Modification: It can be used as the C-terminal residue in a solution-phase synthesis. After coupling its free carboxyl group, the Nα-Z group can be selectively removed via hydrogenolysis to allow for N-terminal extension, while the Nβ-Fmoc group remains to be removed at a later, desired stage.
-
Side-Chain Chemistry: More commonly, it allows for the introduction of a Dap residue into a peptide where the side-chain amine is intended for a specific, post-synthetic modification. After the peptide is fully assembled and cleaved from the resin, the Nα-Z group and other side-chain protecting groups are removed. The Nβ-Fmoc group, however, can be selectively retained and then removed on the fully formed peptide using piperidine, unmasking the β-amino group for specific labeling, cyclization, or conjugation.
The core purpose is to provide a side-chain amine (Nβ) that is masked by a protecting group (Fmoc) that is orthogonal to the group protecting the main-chain amine (Nα-Z) and orthogonal to the acid-labile groups used for final cleavage.
Data Presentation: Comparison of Fmoc and Z Protecting Groups
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Z (Carboxybenzyl) |
| Lability | Base-labile[4][8] | Hydrogenolysis-labile, Acid-labile[4][7] |
| Typical Reagent | 20-40% Piperidine in DMF[9][11] | H₂/Pd-C; HBr in Acetic Acid[7][14] |
| Byproducts | Dibenzofulvene (DBF), CO₂[12] | Toluene, CO₂ (via hydrogenolysis)[13] |
| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Z) groups.[2][6] | Orthogonal to base-labile (Fmoc) and often to moderately acid-labile (Boc) groups.[7] |
| Monitoring | UV spectroscopy of DBF-piperidine adduct.[8] | Thin Layer Chromatography (TLC) or LC-MS.[14] |
| Primary Use inthis compound | Protection of the side-chain β-amino group.[5] | Protection of the main-chain α-amino group.[5] |
Experimental Protocol: Selective Deprotection in a Model System
This protocol outlines a conceptual workflow for the selective deprotection of the Nβ-Fmoc group from a peptide containing a Z-Dap(Fmoc) residue after synthesis and purification.
Objective: To selectively unmask the side-chain amine of a Dap residue in a purified peptide for subsequent conjugation.
Model Peptide: Ac-Ala-Dap(Fmoc)-Gly-NH₂ (where the Nα-amine of Dap is part of the peptide backbone)
Materials:
-
Purified peptide (Ac-Ala-Dap(Fmoc)-Gly-NH₂)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Diethyl ether, anhydrous
-
Reverse-Phase HPLC system
-
Mass Spectrometer
Methodology:
-
Peptide Dissolution: Dissolve the purified, lyophilized peptide in a minimal amount of DMF (e.g., 10 mg of peptide in 1 mL of DMF).
-
Deprotection Reaction: Add 20% (v/v) piperidine in DMF to the peptide solution. A common ratio is to use 10 mL of the piperidine solution per gram of peptide, but for solution-phase deprotection, a 2-5 fold volumetric excess relative to the peptide solution is sufficient.
-
Incubation: Gently agitate the reaction mixture at room temperature. Monitor the reaction progress by taking small aliquots at time points (e.g., 5, 15, and 30 minutes) and analyzing them by HPLC-MS. The reaction is typically complete within 30 minutes.[11]
-
Product Precipitation: Once the reaction is complete (indicated by the disappearance of the starting material peak and the appearance of the product peak in the HPLC trace), precipitate the deprotected peptide by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether (typically 10-20 times the volume of the DMF solution).
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet 2-3 times with cold diethyl ether to remove residual piperidine and the DBF-piperidine adduct.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Verification: Confirm the identity and purity of the final deprotected peptide (Ac-Ala-Dap-Gly-NH₂) by HPLC and Mass Spectrometry. The product will show a mass decrease corresponding to the mass of the Fmoc group (222.24 Da).
Visualization of the Orthogonal Strategy
The following diagram illustrates the logical workflow of using this compound to achieve a site-specifically deprotected peptide.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Z-Dap(Fmoc)-OH: An In-Depth Technical Guide to a Versatile Unnatural Amino Acid Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of unnatural amino acids into peptide scaffolds represents a paradigm shift in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Among the diverse repertoire of non-proteinogenic building blocks, Z-Dap(Fmoc)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid, has emerged as a particularly versatile and powerful tool. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a hydrogenolysis-labile benzyloxycarbonyl (Z) group on the side-chain β-amine, provides chemists with exquisite control over peptide architecture. This guide offers a comprehensive exploration of this compound, from its fundamental properties to advanced applications in solid-phase peptide synthesis (SPPS), including the construction of branched and cyclic peptides. We will delve into the causality behind experimental choices, provide field-proven protocols, and address potential challenges to empower researchers in harnessing the full potential of this exceptional building block.
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate dance of peptide synthesis, the precise orchestration of protecting groups is paramount to success.[1] The concept of "orthogonality" – the ability to selectively remove one protecting group in the presence of others – is the cornerstone of modern peptide chemistry, enabling the synthesis of complex and highly modified peptides.[2] this compound is a prime exemplar of this principle. The Fmoc group, susceptible to mild basic conditions (typically piperidine in DMF), allows for the stepwise elongation of the peptide chain from the C- to the N-terminus in standard SPPS protocols.[3] Concurrently, the Z-group on the side chain remains steadfast, only yielding to the distinct conditions of catalytic hydrogenation.[4][5] This differential lability is not merely a matter of convenience; it is a strategic gateway to a multitude of advanced peptide modifications that would be otherwise unattainable.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄N₂O₆ | |
| Molecular Weight | 460.48 g/mol | |
| Appearance | White to off-white powder | |
| CAS Number | 204316-36-9 | [6] |
| Storage | 2-8°C, desiccated | [7] |
Handling Precautions: this compound is a combustible solid and should be handled in a well-ventilated area.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[6] Its incorporation into a growing peptide chain follows the standard rhythm of deprotection, coupling, and washing.
General SPPS Workflow for this compound Incorporation
The following diagram illustrates the standard cycle for incorporating this compound into a peptide sequence on a solid support.
Sources
An In-depth Technical Guide to Orthogonally Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of peptide synthesis and drug development, precision and control are paramount. The construction of complex peptides, peptidomimetics, and other sophisticated molecular architectures hinges on the ability to selectively manipulate reactive functional groups. This guide delves into the core principles and practical applications of orthogonally protected amino acids, a cornerstone technology that enables the sequential and controlled assembly of amino acid building blocks. We will explore the fundamental concept of orthogonal protection, dissect the most prevalent protecting group strategies, and provide detailed, field-proven protocols for their application in solid-phase peptide synthesis (SPPS). This document is intended to serve as a comprehensive resource, empowering researchers to navigate the complexities of peptide chemistry and accelerate the development of novel therapeutics and research tools.
The Principle of Orthogonal Protection: A Paradigm of Selectivity
At its heart, peptide synthesis is a series of controlled amide bond formations between amino acids. However, the presence of reactive functional groups on the amino acid side chains (e.g., amines, carboxylic acids, hydroxyls, and thiols) necessitates a strategy to prevent unwanted side reactions and polymerization.[1][2] This is where the concept of "protecting groups" comes into play. A protecting group is a chemical moiety that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions.[3][4]
The true power in multi-step synthesis, particularly for complex molecules like peptides, lies in the concept of orthogonal protection . This strategy employs two or more protecting groups that can be selectively removed under distinct, non-interfering conditions.[3][5][6] For instance, one group might be labile to acid, while another is removed by a base, and a third by a specific catalyst. This orthogonality allows for the precise deprotection of a specific functional group for subsequent reaction, while other protected groups remain intact.[5][6] This level of control is fundamental to the successful synthesis of complex peptides and other macromolecules.[6][7][8]
The ideal protecting group exhibits several key characteristics:
-
Ease of Introduction: It should be readily and efficiently attached to the functional group of interest.[9]
-
Stability: It must remain stable throughout the various steps of the synthesis where its protection is required.[3][9]
-
Selective Removal: It must be removable in high yield under specific conditions that do not affect other protecting groups or the integrity of the molecule.[3][9]
-
Minimal Side Reactions: The introduction and removal of the protecting group should not lead to undesirable side reactions or the formation of difficult-to-separate byproducts.[3]
Key Protecting Group Strategies in Peptide Synthesis
The choice of protecting group strategy is a critical decision in planning a peptide synthesis, dictating the reagents, solvents, and overall workflow.[10] Two main schemes have dominated the field of solid-phase peptide synthesis (SPPS): the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.[7][8][11]
The Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy, pioneered by R.B. Merrifield, was the first widely adopted method for SPPS.[12] It relies on a graded acid lability for deprotection.[13]
-
Nα-Protection: The α-amino group is protected with the tert-butoxycarbonyl (Boc) group. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[12][13]
-
Side-Chain Protection: The side-chain functional groups are protected with benzyl (Bzl) or benzyl-derived groups. These are more stable to acid and are removed at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14]
While robust and effective, the harsh acidic conditions required for final cleavage can be detrimental to sensitive peptides.[10]
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions.[2][15] This strategy offers true orthogonality.[2]
-
Nα-Protection: The α-amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is typically removed with a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[15][16][17]
-
Side-Chain Protection: The side-chain functional groups are protected with acid-labile groups, most commonly the tert-butyl (tBu) group and its derivatives.[14] These are stable to the basic conditions used for Fmoc removal.
-
Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a strong acid, typically TFA.[2]
The milder conditions of the Fmoc/tBu strategy make it more compatible with a wider range of peptide sequences and modifications.
| Protecting Group | Structure | Cleavage Condition | Application |
| Boc | (CH₃)₃C-O-CO- | Moderate Acid (e.g., TFA) | Nα-protection in Boc/Bzl SPPS |
| Fmoc | C₁₅H₁₁-CH₂-O-CO- | Base (e.g., 20% Piperidine in DMF) | Nα-protection in Fmoc/tBu SPPS |
| Cbz (Z) | C₆H₅-CH₂-O-CO- | Strong Acid (e.g., HBr/AcOH), Hydrogenolysis | Nα and side-chain protection, more common in solution-phase |
| tBu | (CH₃)₃C- | Strong Acid (e.g., TFA) | Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr) in Fmoc/tBu SPPS |
| Trt | (C₆H₅)₃C- | Mild Acid (e.g., dilute TFA) | Side-chain protection (e.g., Asn, Gln, Cys, His) |
| Pbf | C₁₉H₃₀O₅S- | Strong Acid (e.g., TFA) | Side-chain protection (Arg) |
| Alloc | CH₂=CH-CH₂-O-CO- | Pd(0) catalyst | Orthogonal protection for on-resin modifications |
Practical Implementation: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for the chemical synthesis of peptides, and orthogonally protected amino acids are its essential building blocks.[18] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[13][15]
General SPPS Workflow
The synthesis cycle consists of several key steps:
-
Resin Swelling: The resin is swollen in an appropriate solvent (e.g., DMF or DCM) to allow access to the reactive sites.[13][16]
-
Nα-Deprotection: The protecting group on the N-terminus of the resin-bound amino acid or peptide is removed.
-
Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts.
-
Amino Acid Coupling: The next orthogonally protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed again to remove excess amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled.[10]
Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol provides a step-by-step guide for manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[15][16]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)[17]
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[16]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a slightly less than equimolar amount of coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail to the resin.[19] The composition of the cocktail may need to be optimized based on the peptide sequence, particularly for sensitive residues like Cysteine, Methionine, and Tryptophan.[19][20][21]
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[20]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[20]
-
Dry the final peptide under vacuum.
-
Advanced Applications and Considerations
The principles of orthogonal protection extend beyond linear peptide synthesis. They are crucial for:
-
Synthesis of Complex Peptides: Branched, cyclic, and post-translationally modified peptides can be synthesized using additional orthogonal protecting groups that can be selectively removed on-resin for further modification.[22]
-
Peptidomimetics and Drug Discovery: The incorporation of non-natural amino acids with unique side-chain functionalities often relies on orthogonal protection strategies to enable specific chemical modifications.[][24]
-
Peptide Ligation: Techniques like native chemical ligation (NCL) allow for the coupling of unprotected peptide fragments, which are often prepared using SPPS with orthogonally protected amino acids.[25][26][27][28] This enables the synthesis of very large peptides and small proteins.
Causality in Experimental Choices:
-
Choice of Resin: The selection between Rink Amide and Wang resin directly determines the C-terminal functionality of the final peptide (amide or carboxylic acid, respectively).[15][16]
-
Coupling Reagents: The choice of coupling reagent can impact coupling efficiency and the potential for side reactions like racemization. Reagents like HATU are often preferred for their high efficiency and low racemization rates.
-
Cleavage Cocktails: The composition of the cleavage cocktail is critical for preventing side reactions. Scavengers like triisopropylsilane (TIS) and water are added to trap reactive carbocations generated during deprotection, which can otherwise modify sensitive residues like tryptophan and cysteine.[20] For peptides containing methionine, specialized cocktails may be required to prevent oxidation.[29][30]
Conclusion
Orthogonally protected amino acids are indispensable tools in the arsenal of the modern chemist and biologist. The ability to selectively mask and deprotect functional groups with high precision has revolutionized the synthesis of peptides and other complex molecules. A thorough understanding of the principles of orthogonal protection and the nuances of different protecting group strategies is essential for the successful design and execution of synthetic routes for novel therapeutics, probes, and other advanced materials. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical skills to confidently apply these powerful techniques in their own laboratories.
References
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol - Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- A cleavage cocktail for methionine-containing peptides - PubMed - NIH.
- Fmoc Solid Phase Peptide Synthesis Protocol.
- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- Side Chain Protection Definition - Organic Chemistry Key Term - Fiveable.
- Amino Acid-Protecting Groups.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar.
- Amino Acid Derivatives for Peptide Synthesis.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate.
- Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable.
- Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis - Benchchem.
- Protecting Groups in Peptide Synthesis - PubMed - NIH.
- Boc / Bzl Solid Phase Synthesis - Sunresin.
- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides - LifeTein.
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
- Protecting Groups In Organic Chemistry – - Total Synthesis.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs - BOC Sciences.
- Protecting Groups.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti.
- Methods and strategies of peptide ligation - PubMed.
- ligation methods for peptide and protein synthesis with applications to b-peptide assembli.
- Peptide Segment Ligation Strategy without Use of Protecting Groups - ResearchGate.
- Peptide segment ligation strategy without use of protecting groups - PMC - NIH.
- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain - RSC Publishing - The Royal Society of Chemistry.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. media.neliti.com [media.neliti.com]
- 5. fiveable.me [fiveable.me]
- 6. fiveable.me [fiveable.me]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. peptide.com [peptide.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. One moment, please... [peptideport.com]
- 18. alfachemic.com [alfachemic.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 24. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 25. Methods and strategies of peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ethz.ch [ethz.ch]
- 27. researchgate.net [researchgate.net]
- 28. Peptide segment ligation strategy without use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. lifetein.com [lifetein.com]
The Chiral Chameleon: A Technical Guide to Diaminopropionic Acid Derivatives in Modern Research
Abstract
Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged from the shadows of its canonical cousins to become a cornerstone of innovative research in chemical biology, peptide science, and drug discovery. Its unique structural feature—two distinct amino groups on a compact three-carbon backbone—provides a versatile scaffold for chemists and biologists to introduce novel functionalities, modulate molecular architecture, and create sophisticated tools to probe and manipulate biological systems. This guide provides an in-depth technical overview of the synthesis, properties, and diverse applications of DAP derivatives, offering field-proven insights and detailed methodologies for researchers at the forefront of science.
Introduction: The Unique Value Proposition of Diaminopropionic Acid
Diaminopropionic acid (DAP) exists as two primary isomers of interest: 2,3-diaminopropionic acid and 2,4-diaminobutanoic acid (DAB), a close homologue. For the purpose of this guide, we will focus primarily on 2,3-DAP, a lower homologue of lysine.[1] Unlike lysine, which possesses a lengthy and flexible side chain, the vicinal diamine motif of 2,3-DAP offers a more constrained and stereochemically defined handle for chemical modification. This seemingly simple structural difference is the source of its profound utility.
The core advantage of DAP lies in the ability to selectively modify its α- and β-amino groups using orthogonal protecting group strategies.[2] This allows for the site-specific introduction of probes, crosslinkers, therapeutic payloads, or conformational constraints, making it an invaluable building block for complex molecular architectures.
Core Applications in Peptide Science and Engineering
The incorporation of DAP derivatives into peptides is one of its most powerful applications, enabling the creation of molecules with enhanced stability, novel functionalities, and tailored therapeutic properties.[3]
Orthogonal Synthesis: The Key to Versatility
The successful use of DAP in solid-phase peptide synthesis (SPPS) hinges on the differential protection of its two amino groups.[2] This allows for the selective deprotection and modification of the side-chain (β-amino) group while the peptide backbone is being elongated. The choice of protecting groups is dictated by the overall synthetic strategy (e.g., Fmoc-based or Boc-based SPPS).
| α-Amino Protection | β-Amino Protection | Cleavage Condition for β-Group | Primary Application |
| Fmoc | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc-SPPS; side-chain modification on-resin. |
| Boc | Fmoc | Base (e.g., Piperidine) | Boc-SPPS; side-chain modification on-resin. |
| Fmoc | Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Orthogonal to both Fmoc and Boc cleavage. |
| Fmoc | Mtt (4-Methyltrityl) | Mild Acid (e.g., 1% TFA in DCM) | Highly acid-labile; orthogonal to Boc. |
| Boc | Cbz (Carboxybenzyl) | Hydrogenolysis | Orthogonal to both Boc and Fmoc cleavage. |
This table summarizes common orthogonal protection schemes for 2,3-DAP, enabling selective side-chain functionalization during solid-phase peptide synthesis.
The synthesis of these orthogonally protected DAP monomers is a critical first step. While commercially available, in-house synthesis can be more cost-effective for large-scale needs.[4][5] A robust method involves starting from protected aspartic acid and employing a Curtius rearrangement to install the β-nitrogen.[4][5][6][7][8]
Workflow: Incorporation of Fmoc-D-Dap(Boc)-OH in SPPS
Below is a generalized workflow for incorporating an orthogonally protected DAP residue into a peptide sequence using manual Fmoc-SPPS.
Caption: Workflow for Fmoc-SPPS incorporation and side-chain modification of Fmoc-D-Dap(Boc)-OH.[2]
Applications in Peptide Structure and Function
-
Conformational Constraint & Scaffolding: The short side chain of DAP can be used to create cyclic or branched peptides.[9] For example, modifying a DAP-containing peptide with another lysine derivative can create branched structures that display multiple copies of an antimicrobial motif, significantly enhancing its potency against multidrug-resistant bacteria.[9][10]
-
Enhanced Stability: The incorporation of D-DAP, the D-enantiomer, is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide therapeutics.[11]
-
Bioconjugation: The β-amino group serves as a perfect handle for attaching other molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) to improve solubility and pharmacokinetics, or cytotoxic drugs to create peptide-drug conjugates.[2][3]
DAP Derivatives as Probes in Chemical Biology
The ability to introduce specific functionalities via the DAP side chain makes it an exceptional tool for designing chemical probes to study biological processes.[4][12]
pH-Sensitive Probes and Delivery Vehicles
A fascinating application of DAP is in the creation of pH-sensitive peptides.[13] When incorporated into a peptide, the proximity of the peptide bonds lowers the pKa of the β-amino group into a range of approximately 6.3.[14] This has profound implications for drug and gene delivery.
At the physiological pH of blood (~7.4), the DAP side chain is largely neutral. However, upon cellular uptake via endocytosis, the peptide is trafficked into the endosome, where the pH drops to 5-6.[11] In this acidic environment, the β-amino group becomes protonated and positively charged. This charge-switching event can trigger a conformational change in the peptide, leading to the disruption of the endosomal membrane and the release of the therapeutic cargo (e.g., siRNA, plasmid DNA, or small molecule drugs) into the cytoplasm, a critical step for efficacy.[11][13][14] DAP-containing lipopeptides have also been explored for their potential in gene delivery.[15][16]
Caption: pH-triggered endosomal escape mechanism facilitated by DAP-containing peptides.[11][14]
Therapeutic and Drug Discovery Applications
DAP is not just a research tool; it is a key component of numerous natural products with therapeutic activity and a building block for novel drug candidates.[17][18]
Natural Products and Antibiotics
L-DAP is a precursor or constituent of several important bioactive molecules, including:
-
Peptide Antibiotics: It is a fundamental component of antibiotics like viomycin, capreomycin, and tuberactinomycin, where its presence is often critical for their antibacterial action.[1][18][19]
-
Siderophores: In bacteria like Staphylococcus aureus, L-DAP is a precursor to the siderophore staphyloferrin B, a molecule essential for iron acquisition.[20][21][22]
Enzyme Inhibition and Metabolic Modulation
DAP derivatives have been investigated as inhibitors of various enzymes. For instance, in Salmonella enterica, L-DAP was shown to inhibit pantothenate synthetase, an enzyme involved in coenzyme A biosynthesis.[19][21] This highlights its potential to disrupt essential metabolic pathways in pathogens.
Scavengers of Advanced Glycation End-products (AGEs)
Advanced glycation end-products (AGEs) are harmful compounds formed when sugars react with proteins or lipids. They are implicated in aging and the complications of diabetes. Peptides with an N-terminal DAP residue have been shown to be potent scavengers of methylglyoxal, a highly reactive precursor to AGEs.[23] The vicinal diamines of DAP can effectively trap dicarbonyl compounds, preventing them from damaging proteins.[20][23]
Experimental Protocol: Synthesis of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid
This protocol is adapted from established literature procedures employing a Curtius rearrangement, which provides a cost-effective route compared to Hoffman-based methods.[4][5]
Materials:
-
Nα-Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH)
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Sodium azide (NaN₃)
-
Toluene, Anhydrous
-
Benzyl alcohol
-
10% Palladium on Carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Mixed Anhydride Formation: Dissolve Fmoc-Asp(OtBu)-OH (1 equiv.) in anhydrous THF at -15°C. Add NMM (1.1 equiv.) followed by dropwise addition of ethyl chloroformate (1.1 equiv.). Stir for 30 minutes at -15°C.
-
Acyl Azide Formation: Add a solution of sodium azide (1.5 equiv.) in water dropwise, ensuring the temperature remains below 0°C. Stir vigorously for 1 hour.
-
Curtius Rearrangement & Isocyanate Trapping: Extract the aqueous layer with cold toluene. Heat the organic layer to 80°C for 2-3 hours until nitrogen evolution ceases, forming the isocyanate. Cool the solution and add anhydrous benzyl alcohol (2 equiv.). Stir overnight at room temperature to form the Cbz-protected β-amine.
-
Hydrogenolysis (Cbz Removal): Remove the solvent in vacuo. Dissolve the residue in methanol, add 10% Pd/C, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours. Filter through Celite and concentrate.
-
Boc Protection: Dissolve the resulting free amine in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution. Add Boc₂O (1.2 equiv.) and stir overnight.
-
Final Deprotection & Workup: The tert-butyl ester is cleaved during the final peptide cleavage from the resin with TFA. The intermediate product is purified by silica gel chromatography (EtOAc/Hexanes gradient) to yield the title compound.
Expert Insight: The critical step in this synthesis is the Curtius rearrangement. It is imperative to use anhydrous conditions up to the azide formation and to ensure the complete conversion to the isocyanate before adding the alcohol trapping agent to prevent side reactions.[4][7]
Future Outlook
The applications of diaminopropionic acid derivatives are continually expanding. Emerging areas of interest include their use in constructing polymers for enzyme delivery[24], designing novel channel-forming peptides[25][26], and developing catalytically active peptides that may have played a role in prebiotic evolution[27]. As synthetic methodologies become more refined and our understanding of biological systems deepens, the "chiral chameleon" that is DAP will undoubtedly be adapted to answer new and more complex scientific questions.
References
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters.
- Reddy, K. S., et al. (2007). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate.
- Wikipedia. (n.d.). 2,3-Diaminopropionic acid.
- Baldoni, D., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters.
- Foden, C. S., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
- E-MS, A., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release.
- van der Linden, M., et al. (2025). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Pharmacology.
- Ernst, D. C., et al. (2016). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Molecular Microbiology.
- Sasaki, N. A., et al. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry.
- Romanowska, A., et al. (2024). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. Scientific Reports.
- Torres, A. M., et al. (2013). Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- van der Linden, M., et al. (2025). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Pharmacology.
- Viola, J. R., et al. (2012). Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. DPAG.
- Kobylarz, M. J., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology.
- Lu, Y., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Omega.
- Torres, A. M., et al. (2013). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Viola, J. R., et al. (2012). Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. Bioorganic & Medicinal Chemistry Letters.
- MDPI. Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 16. Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Dap(Fmoc)-OH supplier and purchasing information
An In-depth Technical Guide to Fmoc-Dap(Z)-OH: A Strategic Building Block for Advanced Peptide Therapeutics
Introduction
In the landscape of modern drug development, peptides have emerged as a formidable class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, natural peptides often suffer from poor metabolic stability and limited bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of next-generation peptide design, enabling chemists to overcome these limitations and imbue peptides with novel functionalities.
Among these specialized building blocks, 2,3-diaminopropionic acid (Dap) offers a unique scaffold for chemical modification due to its side-chain primary amine.[1] The successful integration of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on a robust and versatile protecting group strategy. This is where Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Z)-OH, demonstrates its profound utility.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It delves into the core properties of Fmoc-Dap(Z)-OH, the strategic rationale for its use, detailed experimental protocols for its application, and practical information for its procurement. As a Senior Application Scientist, the insights provided herein are grounded in both mechanistic understanding and field-proven methodologies to empower your research and development endeavors.
Physicochemical Properties and Specifications
Fmoc-Dap(Z)-OH is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino side-chain is protected by the hydrogenolysis-labile Benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme is the key to its versatility in complex peptide synthesis.
| Property | Specification |
| CAS Number | 204316-36-9[2] |
| Molecular Formula | C₂₆H₂₄N₂O₆[2][3] |
| Molecular Weight | 460.48 g/mol [2] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid[3] |
| Synonyms | Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, Fmoc-3-(Z-amino)-L-alanine[2] |
| Appearance | White to off-white powder[2] |
| Typical Purity | ≥95.0%[2] |
| Primary Application | Fmoc solid-phase peptide synthesis[2] |
| Storage | 2-8°C[4] |
The Strategic Advantage of Incorporating Dap in Peptide Design
The decision to incorporate Dap into a peptide sequence is driven by the desire to impart specific, advantageous properties that are not achievable with the 20 proteinogenic amino acids. The side-chain amine of Dap is a powerful tool for modulating the overall function of a peptide.
Modulating Biological Activity and Selectivity
A primary application of Dap is in the design of antimicrobial peptides (AMPs). Many natural AMPs exhibit broad-spectrum activity but are hampered by their toxicity to host cells, particularly their hemolytic activity against red blood cells. By systematically replacing cationic lysine residues with Dap on the polar face of amphipathic α-helical AMPs, researchers have achieved a significant reduction in hemolytic activity, thereby widening the therapeutic index.[1] This demonstrates how a subtle change in side-chain length and structure can decouple antimicrobial potency from undesirable cytotoxicity.
Engineering pH-Sensitivity for Drug Delivery
The pKa of the β-amino group in Dap, when incorporated into a peptide, is sufficiently lowered to be sensitive to the pH changes that occur during endosomal acidification (from pH ~7.4 in the cytosol to pH 5-6 in the endosome).[5] At neutral pH, the Dap side chain is largely deprotonated. Upon endosomal entrapment and subsequent acidification, the side chain becomes protonated. This gain of a positive charge can trigger significant conformational changes in the peptide, leading to membrane disruption and facilitating the endosomal escape of the peptide and its therapeutic cargo into the cytoplasm.[1][5] This "proton sponge" effect is a critical mechanism for improving the efficacy of intracellularly targeted biologics.
Caption: pH-dependent protonation of Dap side-chain for endosomal escape.
Maintaining Conformational Integrity
A crucial consideration when introducing unnatural amino acids is their impact on the peptide's secondary structure. Studies have shown that substituting canonical amino acids with Dap is remarkably well-tolerated. For instance, replacing threonine residues in channel-forming peptides with Dap did not disrupt the propensity of the peptides to adopt an α-helical conformation in a hydrophobic environment.[1][6] This structural preservation is vital for maintaining the biological function of many peptides, ensuring that the benefits of Dap incorporation do not come at the cost of the peptide's foundational architecture.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Dap(Z)-OH is designed for seamless integration into the standard Fmoc-based SPPS workflow. This methodology relies on the repetitive removal of the temporary N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid in the sequence.
Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.[7]
Detailed Protocol: Incorporation of Fmoc-Dap(Z)-OH
This protocol outlines a standard manual coupling procedure. Equivalents are calculated relative to the loading capacity of the resin.
1. Resin Preparation:
-
The peptide-resin with a free N-terminal amine is swelled in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[8]
2. Fmoc-Dap(Z)-OH Activation:
-
Causality: The carboxylic acid of the incoming amino acid must be activated to form a highly reactive species that readily couples with the N-terminal amine on the resin. Reagents like HCTU or HATU form activated esters that are efficient and suppress racemization.
-
In a separate vial, dissolve Fmoc-Dap(Z)-OH (3 eq.) and an aminium-based coupling reagent such as HCTU (2.9 eq.) or HATU (2.9 eq.) in DMF.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the solution. The base is crucial for scavenging the HCl produced during activation and for maintaining a basic pH required for the coupling reaction.
-
Allow the mixture to pre-activate for 1-2 minutes.
3. Coupling Reaction:
-
Add the activated Fmoc-Dap(Z)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[7][8]
4. Monitoring and Capping (Self-Validation):
-
Trustworthiness: To ensure a high-quality final peptide, each coupling step must be driven to completion. The Kaiser test is a reliable qualitative method to detect the presence of free primary amines.[7]
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
If the test is positive (beads turn blue), the coupling should be repeated ("double coupling").
-
If the coupling remains incomplete, any unreacted amines should be "capped" by acetylation (using acetic anhydride) to prevent the formation of deletion sequences in the final product.[8]
5. Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
The Power of Orthogonal Protection
The true elegance of Fmoc-Dap(Z)-OH lies in its orthogonal protecting groups. Throughout the iterative cycles of SPPS, the Z-group on the Dap side-chain remains completely stable to the 20% piperidine in DMF used for Fmoc removal.[9] This stability allows the peptide chain to be fully assembled without compromising the side-chain protection.
Once the primary sequence is complete, the researcher has several options:
-
Cleave and Deprotect: The peptide can be cleaved from the resin and all side-chain protecting groups (including the Z-group) removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers), assuming the Z-group is not intended for further modification.
-
Selective On-Resin Deprotection: The Z-group can be selectively removed while the peptide is still attached to the solid support. This is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C), which does not affect other common acid-labile side-chain protecting groups (like Boc or tBu). This unmasks the Dap side-chain amine for further on-resin modifications, such as:
-
Attachment of fluorescent labels or biotin tags.
-
Formation of cyclic peptides by linking to the N-terminus or another side chain.
-
Creation of branched peptides.
-
Caption: Orthogonal deprotection strategy for Fmoc-Dap(Z)-OH in SPPS.
Supplier and Purchasing Information
Fmoc-Dap(Z)-OH is readily available from several reputable chemical suppliers that specialize in reagents for peptide synthesis. When procuring this building block, it is essential to verify the quality and purity to ensure reproducible results in your synthesis.
| Supplier | Common Product Name/Synonym | Typical Purity |
| Sigma-Aldrich (Merck) | Fmoc-Dap(Z)-OH | ≥95.0%[2] |
| ChemPep Inc. | Fmoc-Dap(Z)-OH | N/A |
| Parchem | Z-D-Dap(Fmoc)-OH (Note: D-isomer) | N/A |
| Santa Cruz Biotechnology | Z-D-Dap(Fmoc)-OH (Note: D-isomer) | N/A |
| MySkinRecipes | Fmoc-Dap(Z)-OH | 98%[4] |
| ChemicalBook | Z-DAP(FMOC)-OH / Cbz-L-Dap(Fmoc)-OH | 95%-99.9%[10] |
Purchasing Considerations for Researchers:
-
Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the identity and purity of the product. This document is a critical part of a self-validating protocol system.
-
Purity Specification: For SPPS, a purity of ≥95% is generally recommended. Higher purity may be required for GMP manufacturing.
-
Isomeric Form: Be vigilant about the stereochemistry. The L-form (Fmoc-L-Dap(Z)-OH) is most common for mimicking natural peptides, but the D-form may be required for specific applications, such as increasing resistance to proteolysis. Note that some suppliers list the D-isomer (e.g., CAS 185968-90-5).[11][12]
-
Supplier Reputation: Source materials from established suppliers with a strong track record in providing high-quality peptide synthesis reagents.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling Fmoc-Dap(Z)-OH.
-
Hazard Classification: It is classified as a combustible solid.[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. For handling the powder, a dust mask (e.g., type N95) is recommended to avoid inhalation.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, to maintain its stability and prevent degradation.[4]
-
SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety, handling, and disposal information before use.[13]
Conclusion
Fmoc-Dap(Z)-OH is more than just a protected amino acid; it is a sophisticated chemical tool that unlocks advanced strategies in peptide design and drug development. Its unique orthogonal protection scheme provides chemists with precise control over peptide architecture, enabling the site-specific introduction of functionalities for creating branched, cyclic, or conjugated peptides. The ability to incorporate Dap residues allows for the fine-tuning of biological activity, the engineering of environmentally responsive delivery systems, and the enhancement of therapeutic profiles. By understanding the chemical principles behind its design and the validated protocols for its use, researchers can confidently leverage Fmoc-Dap(Z)-OH to push the boundaries of peptide science and accelerate the development of novel therapeutics.
References
- BenchChem. (n.d.). The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide.
- G. V. Nikiforovich, et al. (1994). Chemical synthesis and characterization of peptides and oligomeric proteins designed to form transmembrane ion channels. International Journal of Peptide and Protein Research.
- BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- PubChem. (n.d.). Fmoc-Dap(Z)-OH. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). Fmoc-Dap(Z)-OH ≥95.0%. Product Page.
- A. G. Eliopoulos, et al. (n.d.). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.
- MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH.
- J. M. Tomich, et al. (2012). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide.
- BenchChem. (n.d.). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc-Dap(Z)-OH =95.0 204316-36-9 [sigmaaldrich.com]
- 3. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound manufacturers and suppliers in india [chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. scbt.com [scbt.com]
- 13. FMOC-DAP(Z)-OH - Safety Data Sheet [chemicalbook.com]
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Application of Z-Dap(Fmoc)-OH Powder
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing peptide synthesis, the introduction of novel building blocks is a constant source of innovation. Among these, Z-Dap(Fmoc)-OH, a protected diaminopropionic acid derivative, offers unique structural possibilities. However, realizing its full potential necessitates a comprehensive understanding of its safe handling and application. This guide provides an in-depth, experience-driven perspective on the core principles and practices for working with this compound powder, ensuring both experimental integrity and, most importantly, laboratory safety.
Foundational Understanding: Chemical Identity and Intrinsic Properties
A thorough grasp of a compound's fundamental characteristics is the bedrock of safe and effective utilization. This compound, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid, is a white to off-white powder.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [2][3] |
| Molecular Weight | 460.48 g/mol | [1][3] |
| CAS Number | 204316-36-9 | [1][4] |
| Appearance | Powder | [1] |
| Assay | ≥95.0% | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Understanding these properties is not merely academic; it directly informs our handling procedures. The powdered form necessitates measures to control dust, and its classification as a combustible solid dictates appropriate storage.
Hazard Identification and Risk Mitigation: A Proactive Stance
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a risk assessment based on its chemical structure and the known hazards of similar Fmoc-protected amino acids is both prudent and necessary. The primary hazards to consider are:
-
Inhalation: As a fine powder, this compound poses a respiratory hazard. Inhalation can lead to irritation of the respiratory tract.
-
Skin and Eye Contact: Direct contact may cause irritation, redness, and discomfort.
-
Ingestion: Accidental ingestion may be harmful.
Our safety protocols are designed to mitigate these risks through a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent handling procedures.
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound powder.[5][6] The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.[7]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards to protect against dust particles.[7] |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental skin contact.[8] |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills and contamination.[9] |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Essential when weighing or transferring the powder to prevent inhalation.[8] |
This selection of PPE creates a primary barrier between the researcher and the chemical, a fundamental principle of laboratory safety.[6]
Standard Operating Procedures: From Receipt to Disposal
A systematic and well-documented workflow is crucial for both safety and experimental reproducibility. The following protocols are based on established best practices for handling air-sensitive and potentially hazardous chemical powders.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] A designated cabinet for combustible solids is recommended.[1]
Handling and Weighing
Causality: The primary objective during handling and weighing is to minimize the generation and inhalation of airborne powder.
-
Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is present and the work area is clean and uncluttered.
-
Weighing:
-
Carefully open the container inside the fume hood.
-
Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.
-
Avoid any sudden movements that could create dust.
-
Close the container tightly immediately after use.
-
-
Dissolution: If the experimental protocol requires a solution, add the solvent to the powder in the weigh boat or transfer the powder to a flask before adding the solvent. This should also be done inside the fume hood.
Spill Management
In the event of a spill, a calm and methodical response is essential.
-
Small Spills:
-
For minor spills contained within the fume hood, use an appropriate absorbent material to gently sweep up the powder.
-
Place the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[11]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal
All waste generated from the handling of this compound, including empty containers, contaminated gloves, and weigh boats, must be disposed of as hazardous chemical waste.[7]
-
Segregation: Keep solid and liquid waste streams separate in clearly labeled, sealed containers.
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste.
Emergency Procedures: Preparedness and Response
Thorough preparation for potential emergencies is a critical component of laboratory safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
In any emergency situation, the immediate priority is personal safety. Alert colleagues, and do not hesitate to contact emergency services.[15]
Application in Peptide Synthesis: A Note on Experimental Design
This compound is a valuable reagent in solid-phase peptide synthesis (SPPS).[1] The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[16][17] The Z (benzyloxycarbonyl) group on the side chain is typically removed under different conditions, often involving catalytic hydrogenation, allowing for orthogonal protection strategies.
When designing a synthesis protocol involving this compound, it is crucial to consider the compatibility of the protecting groups with other amino acids in the sequence and the desired final product. The cleavage of the peptide from the resin and the removal of side-chain protecting groups often involve strong acids like trifluoroacetic acid (TFA), frequently in the presence of scavengers to prevent side reactions.[18][19]
Conclusion: A Culture of Safety and Scientific Excellence
The responsible use of this compound, and indeed any chemical reagent, is predicated on a foundation of knowledge, preparation, and a commitment to a culture of safety. By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely explore the synthetic possibilities afforded by this versatile building block, driving innovation in peptide chemistry and drug discovery. The synthesis of novel molecules is an exciting endeavor, and it is our collective responsibility to ensure it is conducted with the utmost regard for personal and environmental safety.
References
- PubChem. (n.d.). Fmoc-Dap(Z)-OH. National Center for Biotechnology Information.
- Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Carlos III University of Madrid. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. [Link]
- Aapptec. (n.d.). Safety Data Sheet.
- MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH.
- Aapptec. (n.d.). Fmoc-Dap(Boc)-OH.
- Aapptec. (n.d.). Fmoc-D-Dap(Boc)-OH.
- Aapptec. (n.d.). Fmoc-Dap-OH.
Sources
- 1. Fmoc-Dap(Z)-OH =95.0 204316-36-9 [sigmaaldrich.com]
- 2. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chempep.com [chempep.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. falseguridad.com [falseguridad.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. peptide.com [peptide.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. gov.uk [gov.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Site-Specific Peptide Functionalization using Z-Dap(Fmoc)-OH
Authored by: Gemini, Senior Application Scientist
Executive Summary
The strategic introduction of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced stability, novel biological activities, and tailored functionalities. Among these, 2,3-diaminopropionic acid (Dap) offers a unique side-chain primary amine, providing a versatile handle for chemical modification.[1] This guide focuses on the application of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH), a key building block for the site-specific introduction of functional groups into synthetic peptides. We will explore the underlying principles of its orthogonal protection strategy, provide detailed experimental protocols for its incorporation and selective deprotection, and discuss the causality behind key methodological choices, offering a comprehensive resource for researchers in peptide synthesis and drug development.
Introduction: The Strategic Value of Diaminopropionic Acid (Dap) in Peptide Design
Diaminopropionic acid (Dap) is a non-canonical amino acid whose utility stems from the presence of a primary amine on its side chain, distinguishing it from proteinogenic counterparts like lysine.[1] This structural feature is not merely a point of attachment but a profound modulator of a peptide's physicochemical and biological properties.
-
Modulation of Biological Activity: The incorporation of Dap can significantly alter a peptide's therapeutic profile. For instance, the systematic replacement of lysine with Dap in antimicrobial peptides (AMPs) has been shown to reduce hemolytic activity against human red blood cells, thereby widening the therapeutic window.[1]
-
Engineering pH Sensitivity: The side-chain amine of Dap, when incorporated into a peptide, exhibits a pKa of approximately 6.3.[2] This property is exceptionally valuable for designing "smart" peptides that respond to the acidic microenvironments characteristic of tumors or endosomal compartments, enabling targeted drug release or enhanced cellular uptake.[2][3]
-
Structural Integrity: Despite being a non-proteinogenic residue, Dap is well-tolerated within secondary structures. Studies have shown that replacing canonical amino acids with Dap does not disrupt the propensity of peptides to form essential conformations like α-helices, ensuring that the peptide's structural framework and biological function are maintained.[1][4]
The Core Principle: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
The power of this compound lies in the concept of orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others.[5] In the context of modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), different functional groups are masked with protectors that are labile to distinct chemical conditions.[6]
-
α-Amino Protection (Temporary): The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine of the amino acid. It is the cornerstone of the iterative synthesis cycle and is removed at the beginning of each coupling step under mild basic conditions, typically with a solution of piperidine in DMF.[7][8][9]
-
Side-Chain Protection (Orthogonal): The Z (Benzyloxycarbonyl or Cbz) group protects the β-amine on the Dap side chain. Crucially, the Z-group is stable to the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., Trifluoroacetic acid) used for the final cleavage of the peptide from the resin.[5][10] It is selectively removed via catalytic hydrogenation, a condition that leaves most other protecting groups and the peptide backbone intact.[10]
This orthogonality is the key to site-specific functionalization. The peptide chain can be fully assembled and cleaved from the solid support, and only then is the Z-group removed to unmask a single, specific amine on the Dap side chain for subsequent modification.
Table 1: Comparison of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Lability Condition | Typical Reagent | Role in this compound Strategy |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base | 20% Piperidine in DMF | Temporary α-amino protection for chain elongation.[6][9] |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation | H₂, Pd/C | Orthogonal side-chain protection for Dap.[10] |
| tert-Butoxycarbonyl | Boc | Moderate Acid | Trifluoroacetic Acid (TFA) | Standard acid-labile side-chain protection (e.g., for Lys, Trp). |
| tert-Butyl | tBu | Moderate Acid | Trifluoroacetic Acid (TFA) | Standard acid-labile side-chain protection (e.g., for Ser, Tyr). |
| Trityl | Trt | Mild Acid | 1-5% TFA in DCM | Acid-labile side-chain protection (e.g., for Cys, His). |
This compound: A Versatile Building Block
This compound, with the chemical name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid, is specifically designed to leverage this orthogonal strategy.[11] Its molecular weight is approximately 460.48 g/mol , and its structure combines the base-labile Fmoc group for SPPS compatibility with the hydrogenolysis-labile Z group for post-synthesis modification.[12]
Experimental Methodologies
The following protocols provide a framework for the successful use of this compound. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol: Incorporation of this compound via Fmoc-SPPS
This protocol describes a standard manual synthesis cycle for incorporating the this compound residue.
-
Resin Preparation:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution. Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[13]
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.98 equivalents relative to the amino acid) in DMF.
-
Add an activation base, typically N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
-
Coupling Reaction:
-
Agitate the resin mixture at room temperature for 1-2 hours. The bulky nature of this derivative may require longer coupling times or a double coupling step for optimal efficiency.
-
-
Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete coupling reaction.[10][13] A negative result (yellow beads) is desired.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection/coupling cycle.
-
Protocol: Final Peptide Cleavage
This protocol releases the synthesized peptide from the solid support while keeping the Z-group intact.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Causality: The scavengers (Water, EDT, TIS) are critical for quenching reactive carbocations generated from acid-labile side-chain protecting groups (like Boc and tBu), preventing re-attachment to sensitive residues like Trp or Met.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The product at this stage is the fully synthesized peptide with the Z-group still protecting the Dap side chain.
-
Purify the Z-protected peptide using Reverse-Phase HPLC (RP-HPLC).
-
Protocol: Selective Deprotection of the Side-Chain Z-Group
This crucial step unmasks the β-amino group for functionalization.
-
Dissolution: Dissolve the purified, Z-protected peptide in a suitable solvent such as methanol (MeOH), a mixture of MeOH/DMF, or aqueous acetic acid.
-
Catalyst Addition: Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), to the solution (approx. 10-20% by weight relative to the peptide).
-
Hydrogenation:
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon).
-
Introduce hydrogen gas (H₂), either by bubbling it through the solution or by maintaining a positive pressure with a balloon. (CRITICAL: Hydrogen is flammable. Perform this step in a well-ventilated fume hood away from ignition sources).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by RP-HPLC or Mass Spectrometry until the starting material is consumed (typically 2-16 hours).
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the deprotected peptide.
-
Post-Deprotection Functionalization Workflow
With the β-amino group now exposed, a wide array of functional groups can be introduced using standard bioconjugation chemistry.
Conclusion
This compound is an invaluable reagent for peptide chemists seeking to move beyond the canonical amino acid alphabet. Its well-defined orthogonal protection scheme provides a reliable and precise method for introducing a single reactive amine at a predetermined position within a peptide sequence. This enables the synthesis of complex constructs, including peptide-drug conjugates, fluorescently labeled probes, and cyclized peptides, empowering researchers to fine-tune molecular properties for advanced therapeutic and diagnostic applications. The methodologies outlined in this guide provide a robust foundation for leveraging this powerful tool to its full potential.
References
- BenchChem. (2025). The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. BenchChem Technical Guides.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences Tech Support.
- MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH. MySkinRecipes Product Page.
- Wieneke, R., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PLoS ONE, 7(10), e46049. [Link]
- LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein Resources.
- National Center for Biotechnology Information. (n.d.). Fmoc-Dap(Z)-OH. PubChem Compound Summary for CID 2756105. [Link]
- Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec Technical Resources.
- Byrne, E. F., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity.
- ChemistryViews. (2019). pH-Responsive Anticancer Peptides. ChemistryViews Magazine.
- Stathopoulos, P., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(11), 3236. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.
- Gonzalez, C., et al. (2014). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(8), 2051-2059. [Link]
- Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- BenchChem. (2025). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Guides.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]
- 4. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Protecting Group Strategy in Peptide Chemistry
Introduction: The Imperative of Control in Peptide Synthesis
The synthesis of a peptide, a precise sequence of amino acids linked by amide bonds, is a foundational technology in biochemistry, drug discovery, and materials science. At its core, the challenge is to form a specific amide bond between the carboxyl group of one amino acid and the amino group of another, without unintended reactions. This requires a nuanced strategy of temporarily masking reactive functional groups. Protecting groups are the cornerstone of this strategy, acting as transient shields that direct the reactivity of the amino acid building blocks.[1][2]
The success or failure of a peptide synthesis hinges on the chosen protection scheme.[3][4][5] The key to a robust strategy is orthogonality : the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[6][7] This allows for the selective deprotection of one functional group while others remain shielded, a critical requirement for building complex peptides, cyclic peptides, or peptide conjugates.[1][3][7] This guide will delve into the chemistry, rationale, and practical application of the most vital protecting group strategies in modern peptide chemistry.
Chapter 1: The Pillars of Protection: α-Amino Group Protection
The temporary protection of the α-amino group of the incoming amino acid is the central, repetitive step in peptide chain elongation. The two dominant strategies in solid-phase peptide synthesis (SPPS) are defined by their choice of α-amino protection: the acid-labile Boc group and the base-labile Fmoc group.[2][8][9]
The Boc Strategy: A Classic Approach for Challenging Sequences
The tert-butyloxycarbonyl (Boc) group represents the classic approach to SPPS.[] It is installed on the α-amino group and removed with moderately strong acid, typically trifluoroacetic acid (TFA).[8]
-
Deprotection Mechanism: The cleavage is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage and formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[11][12][13] The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by excess TFA to form a trifluoroacetate salt.[11][12][13]
While the Fmoc strategy has become more common for routine synthesis, the Boc strategy remains superior for synthesizing "difficult" sequences, particularly those prone to aggregation on the solid support.[8] The repetitive acidic deprotection steps keep the growing peptide chain protonated, disrupting the intermolecular hydrogen bonds that lead to aggregation.[7][8]
The Fmoc Strategy: The Modern Workhorse
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS methodology today.[][15] Its key advantage is its cleavage under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[9][]
-
Deprotection Mechanism: Fmoc removal is a base-catalyzed β-elimination reaction. A base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system.[16][17][18] This generates a stabilized carbanion, which rapidly undergoes elimination to release the highly reactive dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine.[17][18] The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable, UV-active adduct, which prevents chain-terminating side reactions and allows for spectrophotometric monitoring of the reaction.[18][19]
The mildness of the Fmoc deprotection conditions makes this strategy highly compatible with acid-sensitive amino acids and modifications like glycosylation or phosphorylation.[7][]
Data Summary 1: Comparison of α-Amino Protecting Groups
| Protecting Group | Structure | Cleavage Condition | Key Advantages | Primary Use |
| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Moderate Acid (e.g., TFA)[8] | Reduces on-resin aggregation[7][8] | Difficult, hydrophobic, or aggregation-prone sequences.[8] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-CO- | Mild Base (e.g., 20% Piperidine/DMF)[8][9] | Orthogonal to acid-labile side-chain groups; mild conditions.[7][] | Routine SPPS, acid-sensitive peptides.[7][] |
| Cbz (Carboxybenzyl) | C₆H₅-CH₂-O-CO- | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Orthogonal to both acid- and base-labile groups. | Liquid-phase synthesis, fragment condensation. |
Chapter 2: The Complexity of Side Chains: A Function-Specific Approach
To prevent undesirable side reactions, the reactive moieties on amino acid side chains must be protected throughout the synthesis.[1][20] The choice of side-chain protecting group is dictated by the Fmoc/tBu or Boc/Bzl strategy, ensuring that they remain stable during the iterative α-amino deprotection steps but are cleanly removed during the final cleavage from the resin.[3][7]
Protection of Carboxyl and Hydroxyl Groups (Asp, Glu, Ser, Thr, Tyr)
In the dominant Fmoc/tBu strategy, the side chains of acidic and hydroxyl-containing amino acids are protected with tert-butyl (tBu) based groups. These groups are stable to the basic conditions of Fmoc deprotection but are readily cleaved by the final strong acid (TFA) treatment.[][21]
-
Common Groups: tert-butyl ether (tBu) for Tyr, Ser, and Thr; tert-butyl ester (OtBu) for Asp and Glu.[21]
Protection of Amino and Guanidinium Groups (Lys, Arg)
-
Lysine (Lys): The ε-amino group is typically protected with the Boc group, which is orthogonal to the N-terminal Fmoc group.[21]
-
Arginine (Arg): The highly basic guanidinium group requires robust protection. Sulfonyl-based groups are the standard. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most widely used in Fmoc-SPPS due to its optimal balance of stability and acid lability, being readily cleaved by TFA.[22][23] It is generally preferred over the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, especially in peptides containing tryptophan, to reduce side reactions.[24][25]
Protection of Thiol and Imidazole Groups (Cys, His)
-
Cysteine (Cys): The nucleophilic thiol group is highly susceptible to oxidation and other side reactions.[21] The Trityl (Trt) group is a common choice as it is cleaved by TFA, making it suitable for routine synthesis of peptides with free thiols.[26] For strategies requiring selective disulfide bond formation, other groups like Acetamidomethyl (Acm) are used, which are stable to TFA but can be removed later using reagents like iodine or mercury(II) acetate.[26][27]
-
Histidine (His): The imidazole side chain is a common source of racemization during synthesis.[21] The Trityl (Trt) protecting group is widely used to mask the π-nitrogen of the imidazole ring, suppressing this side reaction.[21]
Data Summary 2: Common Side-Chain Protecting Groups in Fmoc/tBu Strategy
| Amino Acid | Side-Chain Functionality | Common Protecting Group | Cleavage Condition |
| Asp, Glu | Carboxyl | tert-butyl ester (OtBu) | Strong Acid (TFA)[21] |
| Ser, Thr, Tyr | Hydroxyl | tert-butyl ether (tBu) | Strong Acid (TFA)[21] |
| Lys, Orn | Amino | tert-butoxycarbonyl (Boc) | Strong Acid (TFA)[21] |
| Arg | Guanidinium | Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Strong Acid (TFA)[22] |
| Cys | Thiol | Trityl (Trt) | Strong Acid (TFA)[26] |
| His | Imidazole | Trityl (Trt) | Strong Acid (TFA)[21][27] |
| Asn, Gln | Amide | Trityl (Trt) | Strong Acid (TFA)[21] |
Chapter 3: The Principle of Orthogonality in Action
The power of modern peptide synthesis lies in the precise, sequential manipulation of different protecting groups. The Fmoc/tBu strategy is a perfect example of a fully orthogonal system.[7][20]
-
Temporary Nα-Protection (Fmoc): Removed by base (Piperidine).
-
Permanent Side-Chain Protection (tBu, Boc, Trt, Pbf): Removed by strong acid (TFA).
-
Resin Linker: Cleaved by strong acid (TFA).
This orthogonality allows for the peptide chain to be assembled on the solid support without disturbing the side-chain protection. At the end of the synthesis, a single treatment with strong acid simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups.[28]
Visualization 1: The Orthogonal Fmoc/tBu Strategy
Caption: Orthogonal synthesis workflow in Fmoc-SPPS.
Chapter 4: Key Experimental Protocols
The following protocols represent core, validated procedures in Fmoc-based SPPS.
Protocol 4.1: Standard Fmoc-Deprotection in SPPS
This protocol describes the removal of the temporary Nα-Fmoc group to expose the amine for the next coupling cycle.
Methodology:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove residual reagents from the previous step.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged.[29]
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[29]
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[29] The resin is now ready for the next coupling step.
Protocol 4.2: Global Deprotection and Cleavage from Resin (The TFA Cocktail)
This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously.[28]
Causality Behind Scavengers: During cleavage, the acid-labile protecting groups (e.g., tBu, Trt) are released as highly reactive carbocations.[30] If not neutralized, these cations can re-attach to nucleophilic residues in the peptide chain, such as Tryptophan, Methionine, and Cysteine, leading to difficult-to-remove impurities.[30] Scavengers are nucleophilic compounds added to the TFA to "scavenge" or trap these reactive cations.[28][30]
Common Scavenger Cocktails:
-
Reagent K (Standard for most peptides): TFA/Water/Thioanisole/Phenol/EDT (82.5:5:5:5:2.5)
-
TFA/TIS/Water (For peptides without sensitive residues): TFA/Triisopropylsilane/Water (95:2.5:2.5).[30] TIS is an excellent scavenger for Trityl and Pbf cations.[28] Water helps scavenge t-butyl cations.[28]
-
TFA/TIS/Water/EDT (For Cys/Met-containing peptides): TFA/TIS/Water/Ethanedithiol (94:1:2.5:2.5). EDT is particularly effective at protecting Met and Cys residues.[30]
Methodology:
-
Wash the dried peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.[15]
-
Prepare the appropriate TFA cleavage cocktail fresh, based on the peptide's amino acid composition.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[15]
-
Agitate the mixture at room temperature for 2-4 hours.[15]
-
Filter the resin through a fritted funnel and collect the TFA filtrate, which now contains the cleaved peptide.[15]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[15]
-
Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[15]
-
Centrifuge or filter to collect the peptide precipitate, wash with cold ether, and dry under vacuum.
Visualization 2: The Role of Scavengers in TFA Cleavage
Caption: Scavengers prevent side reactions by trapping reactive cations.
Conclusion
The strategic use of orthogonal protecting groups is not merely a procedural step but the intellectual framework that enables modern peptide synthesis. The Fmoc/tBu strategy, with its mild deprotection conditions and robust, acid-labile side-chain protection, provides a versatile and powerful platform for the synthesis of a vast range of peptide targets. A thorough understanding of the underlying chemical principles—from the mechanisms of deprotection to the critical role of scavengers—empowers researchers to troubleshoot syntheses, minimize side reactions, and ultimately achieve higher yields and purities of their target molecules. This mastery of protecting group strategy is fundamental to advancing research and development in all fields touched by peptide science.
References
- Albericio, F., & Coin, I. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism.
- Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Stathopoulos, P., et al. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Zhang, L., & Tam, J. P. (1997). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 94(14), 7247-7252. [Link]
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc).
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from University of California, Irvine. [Link]
- Wikipedia. (n.d.). Peptide synthesis.
- Isidro-Llobet, A., et al. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 215-230. [Link]
- University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from University of Calgary, Department of Chemistry. [Link]
- CEM Corporation. (2017). Peptide Cleavage and Protected Cleavage Procedures Application Note.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
- Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry. [Link]
- ResearchGate. (n.d.). Mechanism of Fmoc deprotection and trapping of dibenzofulvene.
- Vágner, J., et al. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
- Organic Chemistry. (2022). Boc Deprotection Mechanism.
- Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2929. [Link]
- ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science.
- AAPPTec. (n.d.). Fmoc-Arg(Pmc)-OH.
- D'Costa, E. J., & Rizo, J. (2000). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Letters in Peptide Science, 7(1), 29-37. [Link]
- Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science.
- Google Patents. (2019). Methods for the synthesis of arginine-containing peptides.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosynth.com [biosynth.com]
- 21. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 22. chempep.com [chempep.com]
- 23. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
- 25. peptide.com [peptide.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. peptide.com [peptide.com]
- 28. cem.de [cem.de]
- 29. chem.uci.edu [chem.uci.edu]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Z-Dap(Fmoc)-OH in Fmoc-SPPS
Introduction: The Strategic Value of Diaminopropionic Acid in Peptide Synthesis
The site-specific incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block due to its bifunctional nature, possessing both an α-amino and a β-amino group. This unique structure allows for site-specific modifications such as peptide cyclization, branching, or the attachment of payloads like toxins or imaging agents.[1]
To successfully integrate Dap into a growing peptide chain during solid-phase peptide synthesis (SPPS), a robust orthogonal protection strategy is essential.[2][3][4] This is achieved by using Dap derivatives with distinct protecting groups on the α- and β-amino functionalities. This guide focuses on N-α-(9-fluorenylmethyloxycarbonyl)-N-β-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH) , a critical reagent for advanced peptide synthesis.
This molecule employs the base-labile Fmoc group for temporary protection of the α-amino group, which is cleaved at each cycle of peptide elongation.[5][] Concurrently, the benzyloxycarbonyl (Z or Cbz) group provides semi-permanent protection for the β-amino side chain.[7] The Z-group is stable to the mild basic conditions of Fmoc deprotection and the standard acidic conditions used for final cleavage from many common resins. Its removal typically requires catalytic hydrogenation, providing an orthogonal handle for selective deprotection and subsequent modification of the Dap side chain.[7][8]
However, the incorporation of this compound is not without its challenges. The steric bulk of the Z-protecting group can impede coupling efficiency, necessitating optimized protocols to ensure quantitative incorporation and prevent the formation of deletion sequences. This document provides a comprehensive guide to the chemistry, protocols, and troubleshooting strategies for the successful incorporation of this compound in Fmoc-SPPS workflows.
Chemical Properties and Handling
This compound is a stable, solid compound that should be stored at 2-8°C to ensure long-term stability.[9] Like all Fmoc-protected amino acids, it is crucial to use high-purity material (>97%) to avoid the incorporation of impurities into the peptide sequence.[10][11]
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [9] |
| Molecular Weight | 460.48 g/mol | [9] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, desiccated | [9] |
| Solubility | Soluble in DMF, NMP |
The key to its utility lies in the orthogonality of its protecting groups within the Fmoc-SPPS paradigm.
-
Fmoc Group (α-amino): Base-labile. Removed by piperidine in DMF/NMP.[5][11]
-
Z Group (β-amino): Hydrogenolysis-labile. Stable to piperidine and TFA. Removed by H₂/Pd.[7][8]
This orthogonality is the foundation of its strategic use in complex peptide synthesis.
Core Protocol: Incorporation of this compound
This protocol outlines a robust methodology for the efficient coupling of this compound onto a resin-bound peptide chain. The procedure assumes a standard Fmoc-SPPS workflow on a suitable solid support (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin).[3]
Reagents and Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or an equivalent high-efficiency uronium/aminium salt.[12]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Reaction vessel suitable for SPPS
-
Inert gas (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Standard Fmoc-SPPS cycle for this compound incorporation.
Step-by-Step Protocol
-
Resin Preparation & Fmoc Deprotection: a. Swell the peptide-resin in DMF for 30-60 minutes. b. Drain the DMF and add 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, drain, and repeat with a fresh aliquot of deprotection solution for 15 minutes to ensure complete Fmoc removal.[1][13] d. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Activation: Causality: Due to the steric hindrance of the Z-group, a powerful activating agent is required to form the highly reactive O-acylisourea intermediate, which facilitates efficient amide bond formation.[14] HATU is recommended for its high reactivity and low racemization propensity.[12] a. In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.85 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution. The color may turn yellow. c. Allow the mixture to pre-activate for 1-2 minutes. Do not pre-activate for extended periods, as this can lead to side reactions.
-
Coupling Reaction: a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the reaction mixture under an inert atmosphere for 2-4 hours at room temperature. Rationale: An extended coupling time compared to standard amino acids is often necessary to overcome the steric bulk of the Z-group and drive the reaction to completion.[1]
-
Monitoring and Completion: a. After the initial coupling time, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.[1][15] b. Interpretation:
- Negative Result (Yellow Beads): The coupling is complete. Proceed to Step 5.
- Positive Result (Blue/Purple Beads): The coupling is incomplete. Free amines remain. Proceed to the "Troubleshooting" section to perform a double coupling.[15]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Optimization and Troubleshooting
The primary challenge in incorporating this compound is overcoming steric hindrance to achieve complete coupling.[14]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation/coupling time due to steric hindrance. 2. Peptide aggregation on the resin support. 3. Incomplete deprotection of the previous residue. | 1. Perform a Double Coupling: After the first coupling, wash the resin with DMF and repeat the activation and coupling steps with a fresh solution of reagents for an additional 1-2 hours.[15] 2. Use Chaotropic Agents: In cases of suspected aggregation, add chaotropic salts like LiCl to the coupling mixture or use solvents known to disrupt secondary structures, such as NMP.[16] 3. Extend Deprotection: Ensure the prior Fmoc deprotection step was complete by extending the second piperidine treatment to 20 minutes. |
| Low Final Peptide Purity | 1. Accumulation of deletion sequences from incomplete couplings. 2. Racemization during activation. | 1. Implement Capping: If double coupling fails to yield a negative Kaiser test, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences.[1] 2. Use High-Purity Reagents: Ensure HATU and this compound are of high quality. Avoid prolonged pre-activation times. |
| Side-Chain Modification | Premature cleavage of the Z-group. | The Z-group is highly stable to the reagents used in Fmoc-SPPS. This is rarely an issue. Ensure no unintended exposure to hydrogenolysis conditions. |
Quality Control and Verification
Successful incorporation must be validated. After the peptide is fully assembled, cleaved from the resin, and purified, its identity should be confirmed.
-
Mass Spectrometry (MS): The most definitive method. The observed molecular weight of the final peptide should match the calculated theoretical mass, accounting for the mass of the Dap(Z) residue.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the analytical HPLC chromatogram indicates high purity and the absence of major deletion sequences that might arise from failed coupling steps.
Conclusion
The strategic incorporation of this compound is a powerful technique for synthesizing complex, modified peptides. While the steric bulk of the Z-group presents a challenge, it can be reliably overcome through the use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring with the Kaiser test. By implementing robust protocols, including the readiness to perform a double coupling, researchers can successfully leverage the unique orthogonal properties of this compound to advance the frontiers of peptide-based drug development and chemical biology.
References
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 13(12), 749–758.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. (n.d.). BenchChem.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4983.
- Why Fmoc-Protected Amino Acids Domin
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. (n.d.). BenchChem.
- A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. (n.d.). BenchChem.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Journal of Peptide Science, 16(10), 555-568.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Fmoc-Dap(Z)-OH. (n.d.). MySkinRecipes.
- Application Notes and Protocols for Optimal Coupling of Fmoc-Dap(Adpoc)-OH in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
- Thompson, R. E., Liu, X., & Muir, T. W. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. The Journal of Organic Chemistry, 77(20), 9035–9042.
- Nguyen, D. P., Lusic, H., Neumann, H., Kapadnis, P. B., Deiters, A., & Chin, J. W. (2011). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Journal of the American Chemical Society, 133(30), 11418–11421.
- Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis. (n.d.). University of the Pacific.
- Wu, Y., Tam, W. S., Chau, H. F., Kaur, S., Thor, W., Aik, W. S., ... & Wong, K. L. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 19(2), 245-249.
- General procedure for solid-phase peptide synthesis (SPPS). (n.d.).
- Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. (n.d.). BenchChem.
- Wu, Y., Tam, W. S., Chau, H. F., Kaur, S., Thor, W., Aik, W. S., ... & Wong, K. L. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Fmoc-Dap-OH. (n.d.). Sigma-Aldrich.
- A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for the Efficient Incorporation of Z-Dap(Fmoc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Z-Dap(Fmoc)-OH in Peptide Architectures
The site-specific incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. L-2,3-diaminopropionic acid (Dap) is a particularly versatile building block, offering a primary amino group on its side chain for a myriad of chemical modifications, including lactam cyclization, branching, and the conjugation of payloads such as toxins, imaging agents, or polyethylene glycol (PEG). The successful integration of Dap into a peptide via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy.
This guide focuses on N-α-Fmoc-N-β-Z-L-2,3-diaminopropionic acid (this compound), a derivative that employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and the benzyloxycarbonyl (Z or Cbz) group for semi-permanent side-chain protection. This orthogonal scheme is particularly advantageous as the Z-group is stable to the mildly basic conditions used for Fmoc removal and the acidic conditions of final cleavage, yet it can be selectively removed via hydrogenolysis.[1][2] This allows for late-stage, on-resin or in-solution modification of the Dap side chain, providing significant flexibility in the synthesis of complex peptides.
However, the bulky nature of both the Fmoc and Z protecting groups can introduce considerable steric hindrance, potentially leading to incomplete coupling reactions. The selection of an appropriate coupling reagent and the optimization of reaction conditions are therefore paramount to ensure high-fidelity peptide synthesis.
PART 1: Selecting the Optimal Coupling Reagent for a Sterically Demanding Residue
The steric bulk of this compound necessitates the use of highly efficient coupling reagents to overcome the kinetic barrier to acylation. While a wide array of coupling reagents are available, they can be broadly categorized into two main classes: carbodiimides and onium/aminium salts.
Carbodiimide-Based Reagents
Diisopropylcarbodiimide (DIC) is a widely used carbodiimide that, in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), forms a highly reactive O-acylisourea intermediate.[3] While cost-effective, this method may be less efficient for sterically hindered couplings.
Onium/Aminium Salt-Based Reagents
These reagents, such as HBTU, HATU, and HCTU, are generally more reactive and are often the reagents of choice for difficult couplings. They react with the carboxylic acid to form a highly reactive OBt- or OAt-ester, which then rapidly acylates the free amine of the growing peptide chain.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A workhorse in peptide synthesis, offering a good balance of reactivity and stability.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU due to the electron-withdrawing nature of the pyridine nitrogen in the 7-azabenzotriazole core, making it particularly suitable for hindered couplings.[3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly reactive reagent, often demonstrating efficacy comparable to HATU.
The choice of coupling reagent will ultimately depend on the specific peptide sequence and the observed coupling efficiency. For this compound, it is highly recommended to start with a more potent onium salt-based reagent like HATU or HCTU.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency/Purity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 15-45 minutes | Very High | Very Low | High reactivity, effective for hindered amino acids. | Higher cost, potential for guanidinylation if used in excess. |
| HBTU | Uronium/Aminium Salt | 20-60 minutes | High | Low | Efficient and widely used, good cost-performance. | Can be less effective than HATU for very difficult couplings. |
| HCTU | Uronium/Aminium Salt | 15-45 minutes | Very High | Low | High reactivity, often comparable to HATU. | |
| DIC/OxymaPure® | Carbodiimide/Additive | 1-3 hours | Moderate to High | Low | Cost-effective, good for routine couplings. | May be less efficient for sterically hindered amino acids. |
PART 2: Experimental Protocols for the Incorporation of this compound
The following protocols are designed for manual solid-phase peptide synthesis. Equivalents are calculated based on the initial loading of the resin. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
Mandatory Visualization: General SPPS Workflow
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Protocol 1: Coupling with HATU (Recommended for Difficult Couplings)
This protocol is recommended for the initial coupling of this compound due to the high reactivity of HATU.[4]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[4]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step (double coupling).
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Protocol 2: Coupling with DIC/OxymaPure®
This protocol offers a cost-effective alternative, though it may require longer reaction times or double coupling for this compound.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add the amino acid/additive solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
PART 3: Orthogonal Deprotection and Side-Chain Modification
The key advantage of using the Z-protecting group is its stability to the conditions used for Fmoc-SPPS and its selective removal by hydrogenolysis.[1][2]
Mandatory Visualization: Orthogonal Protection Strategy
Caption: Orthogonal deprotection strategy for this compound in SPPS.
Protocol for On-Resin Z-Group Deprotection
-
Resin Preparation: After peptide elongation, wash the resin-bound peptide with DCM and then with a solvent suitable for hydrogenation (e.g., DMF or a mixture of DMF/DCM).
-
Hydrogenolysis:
-
Suspend the resin in the chosen solvent.
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight of the resin).
-
Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) for 2-4 hours.
-
Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Washing:
-
Filter the resin to remove the catalyst.
-
Wash the resin thoroughly with DMF and DCM to remove any residual catalyst and byproducts. The free β-amino group of the Dap residue is now available for further modification.
-
PART 4: Troubleshooting Common Issues
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in SPPS.
| Problem | Symptom | Potential Cause | Solution |
| Incomplete Coupling | Positive Kaiser test after coupling. | Steric hindrance of this compound; Inefficient coupling reagent. | Perform a double coupling; Switch to a more potent coupling reagent like HATU or HCTU; Increase the coupling time.[5] |
| Peptide Aggregation | Resin fails to swell properly; Slow or incomplete coupling and deprotection. | Interchain hydrogen bonding of the growing peptide. | Switch the solvent from DMF to N-methylpyrrolidone (NMP); Add chaotropic salts to the reaction mixture; Utilize microwave-assisted synthesis to disrupt aggregation.[6] |
| Racemization | Presence of diastereomeric impurities in the final peptide. | Over-activation of the carboxylic acid; Presence of excess base. | Use an additive like HOBt or OxymaPure® to suppress racemization; Avoid prolonged pre-activation times. |
| Incomplete Z-Group Removal | Mass spectrometry shows the presence of the Z-protected peptide after hydrogenolysis. | Inactive catalyst; Insufficient reaction time or hydrogen pressure. | Use fresh Pd/C catalyst; Increase the reaction time or hydrogen pressure; Ensure proper mixing of the resin suspension. |
Conclusion
The successful incorporation of this compound into peptide sequences offers a powerful strategy for the synthesis of complex and modified peptides. While the steric bulk of this derivative presents a challenge, it can be effectively overcome by selecting highly reactive coupling reagents, such as HATU or HCTU, and by optimizing the reaction conditions. The orthogonal nature of the Z-protecting group provides valuable flexibility for late-stage modifications, making this compound a valuable tool for researchers in peptide chemistry and drug development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
Activating Z-Dap(Fmoc)-OH: A Guide to Efficient Carboxyl Group Activation for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Z-Dap(Fmoc)-OH in Peptide Synthesis
In the intricate field of peptide synthesis, the incorporation of non-canonical or specially protected amino acids is a critical step for creating novel therapeutics, probes, and biomaterials. Nα-Z-Nβ-Fmoc-L-2,3-diaminopropionic acid, commonly referred to as this compound, is a valuable building block that introduces a diaminopropionic acid residue into a peptide sequence. This derivative is strategically designed with an orthogonal protection scheme: the α-amino group is protected by the acid- and hydrogenolysis-labile benzyloxycarbonyl (Z) group, while the β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This arrangement allows for selective deprotection and modification, making it a versatile tool in the synthesis of complex peptides.[3]
The success of incorporating this compound into a growing peptide chain hinges on the efficient activation of its free carboxyl group. This crucial step transforms the relatively unreactive carboxylic acid into a highly reactive species susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin, thereby forming a stable amide bond.[4] This guide provides an in-depth analysis of the activation of the this compound carboxyl group, detailing the mechanisms of common activating agents, offering field-proven protocols, and addressing potential challenges to ensure successful and high-fidelity peptide synthesis.
The Cornerstone of Coupling: Understanding Carboxyl Group Activation
The formation of a peptide bond is a condensation reaction that is not spontaneous under standard conditions. The carboxyl group must be activated to facilitate this reaction. The primary goal of activation is to convert the hydroxyl of the carboxylic acid into a good leaving group, thus making the carbonyl carbon more electrophilic.[4] The choice of activating agent is paramount, as it directly influences coupling efficiency, reaction kinetics, and the potential for side reactions, most notably racemization.[5]
Key Classes of Activating Reagents
Several classes of reagents are employed for carboxyl group activation in solid-phase peptide synthesis (SPPS). The most common and effective for demanding couplings, such as those involving specialized amino acids like this compound, are aminium/uronium and carbodiimide-based reagents.
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents have become the gold standard in SPPS due to their high efficiency, rapid reaction rates, and ability to suppress racemization.[5] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) react with the carboxylate to form highly reactive O-acylisouronium intermediates, which then convert to activated esters (OAt or OBt esters).[6] These active esters are then readily attacked by the amine.
-
Carbodiimides (e.g., DIC, EDC): Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and can rearrange to form an unreactive N-acylurea or react with another carboxylic acid to form an anhydride. To improve efficiency and reduce side reactions, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea intermediate to form a more stable and highly reactive activated ester.
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent should be a deliberate choice based on the specific requirements of the synthesis, including the steric hindrance of the amino acid, the length of the peptide, and cost considerations.
| Coupling Reagent | Class | Relative Speed | Efficiency/Purity | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | Very High | Very Low | Highly efficient for sterically hindered amino acids. Forms a more reactive OAt-ester. Often the reagent of choice for difficult couplings.[5] |
| HBTU/TBTU | Aminium/Uronium | Fast | High | Low (with HOBt) | Widely used and very efficient. By-products are soluble in common solvents. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate | High | Low | A cost-effective and highly efficient combination. OxymaPure is favored over HOBt due to safety considerations. The urea byproduct of DIC is soluble in most organic solvents. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | High | Low | A classic and reliable combination, though HOBt has safety concerns (explosive potential). |
Mechanism of Carboxyl Group Activation with HATU
The mechanism of HATU-mediated activation provides a clear example of the efficiency of aminium/uronium salts.
Caption: Mechanism of HATU-mediated carboxyl group activation and coupling.
Experimental Protocol: Coupling of this compound using HATU
This protocol outlines a standard procedure for the manual coupling of this compound onto a solid support using HATU. Equivalents are calculated based on the initial loading of the resin.
Materials and Reagents
-
This compound
-
Peptide synthesis resin with a free N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF (for Fmoc deprotection if applicable in the preceding step)
-
Kaiser test kit
Procedure
-
Resin Preparation:
-
If the N-terminal amine of the peptide-resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Swell the resin in DMF for at least 30 minutes prior to coupling.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Gently agitate the mixture at room temperature for 1-2 minutes. A brief pre-activation period is sufficient and helps minimize potential side reactions.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended to 4 hours.
-
-
Monitoring the Coupling Reaction:
-
After the desired coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling reaction.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and then DMF again (3 x 1 min) to remove any excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
-
Experimental Workflow Diagram
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and their solutions when coupling this compound.
-
Incomplete Coupling (Positive Kaiser Test):
-
Cause: Insufficient reaction time, low reagent equivalents, or steric hindrance.
-
Solution:
-
Double Couple: Repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reaction Time: Extend the coupling time to 4 hours or even overnight for particularly difficult sequences.
-
Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and of high purity.
-
-
-
Racemization:
-
Cause: Over-activation of the amino acid or the use of a strong, non-hindered base can lead to the abstraction of the α-proton, resulting in a loss of stereochemical integrity.[5]
-
Solution:
-
Minimize Pre-activation Time: Do not allow the activated amino acid solution to stand for extended periods before adding it to the resin.
-
Use a Hindered Base: DIPEA is preferred over less hindered bases like triethylamine (TEA).
-
Avoid High Temperatures: Perform couplings at room temperature unless microwave synthesis protocols are specifically being used and have been optimized.
-
-
-
Side-Chain Reactions:
-
Cause: The Z-group is generally stable to the basic conditions of Fmoc deprotection and the coupling conditions. However, repeated exposure to strong nucleophiles could potentially be an issue, though it is not common under standard SPPS conditions.
-
Solution: Adhere to the recommended protocols and avoid unnecessarily harsh conditions or prolonged reaction times.
-
Conclusion
The successful incorporation of this compound is a testament to a well-executed carboxyl group activation and coupling strategy. By understanding the underlying chemical principles, selecting high-efficiency activating agents like HATU, and adhering to optimized, field-proven protocols, researchers can confidently synthesize complex peptides with high fidelity. Careful monitoring and proactive troubleshooting are key to overcoming the challenges inherent in peptide synthesis, ultimately enabling the development of novel and impactful peptide-based molecules.
References
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- ACS Omega. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Selective Deprotection of the Fmoc Group from Z-Dap(Fmoc)-OH
Introduction: Navigating Orthogonal Protection in Peptide Chemistry
In the intricate field of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. The ability to selectively unmask a specific functional group while others remain intact—a concept known as orthogonal protection—is a cornerstone of modern synthetic organic chemistry. This guide focuses on a critical transformation: the selective deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the side chain of Nα-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH).
This compound is a versatile building block, offering a scaffold for creating branched peptides, introducing labels, or constructing unique peptide-drug conjugates. The Nα-Z (benzyloxycarbonyl) group provides robust protection, typically removed under hydrogenolytic conditions, while the Nβ-Fmoc group is labile to basic conditions. This orthogonality allows for the selective liberation of the side-chain amine, opening a pathway for further chemical modification. This document provides a detailed protocol and the underlying scientific principles for researchers, scientists, and drug development professionals to confidently and efficiently perform this selective deprotection.
The Principle of Orthogonality: Z and Fmoc Groups
The success of this selective deprotection hinges on the distinct chemical stabilities of the Z and Fmoc protecting groups.
-
The Z (Benzyloxycarbonyl) Group: This protecting group is stable to the mildly basic conditions used for Fmoc removal. Its cleavage is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), strong acidic conditions (e.g., HBr in acetic acid), or with sodium in liquid ammonia.
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is notoriously base-labile. The presence of the electron-withdrawing fluorene system renders the proton on the 9-position of the fluorene ring acidic. A base, such as piperidine, can readily abstract this proton, initiating an E1cB (elimination, unimolecular, conjugate base) mechanism.
Mechanism of Selective Fmoc Deprotection
The selective removal of the Fmoc group from this compound using piperidine proceeds through a well-established two-step mechanism:
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base and abstracts the acidic proton from the C9 position of the fluorene ring of the Fmoc group.
-
β-Elimination: This proton abstraction leads to the formation of a carbanion, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes a β-elimination, releasing the deprotected amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) byproduct.
-
Dibenzofulvene Scavenging: The excess piperidine in the reaction mixture serves a dual purpose. It not only facilitates the deprotection but also acts as a scavenger for the electrophilic DBF, forming a stable adduct. This prevents DBF from reacting with the newly liberated nucleophilic amine of the Z-Dap-OH product.
The stability of the Z-group under these basic conditions ensures that only the Fmoc group is cleaved, yielding the desired Z-Dap-OH.
conditions for cleavage of Z group in Z-Dap(Fmoc)-OH
An Application Guide to the Selective Cleavage of the Benzyloxycarbonyl (Z) Group from N-α-Fmoc-N-β-Z-L-diaminopropionic Acid (Z-Dap(Fmoc)-OH)
Abstract
The strategic use of orthogonal protecting groups is a cornerstone of modern peptide synthesis, enabling the construction of complex and modified peptides. N-α-Fmoc-N-β-Z-L-diaminopropionic acid, denoted as this compound, is a valuable building block that provides a scaffold for site-specific modifications via its β-amino group. The successful utilization of this reagent hinges on the selective cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group while preserving the acid- and base-sensitive N-α-Fmoc group and the chiral integrity of the molecule. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles, conditions, and protocols for the selective deprotection of the Z group from this compound. We will explore the primary methodologies, explain the chemical causality behind procedural steps, and offer validated protocols for laboratory application.
Introduction: The Principle of Orthogonal Protection
In peptide chemistry, protecting groups are essential for preventing unwanted side reactions at reactive moieties, such as the N-termini and amino acid side chains.[1] An orthogonal protection strategy employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[2]
This compound exemplifies this principle. It incorporates two critical protecting groups:
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) group: Protects the α-amino group and is labile to mild basic conditions, typically a solution of piperidine in DMF.[3][4] It is stable under acidic and hydrogenolytic conditions.[4]
-
The Z (Benzyloxycarbonyl or Cbz) group: Protects the β-amino side chain and is cleaved under reductive (catalytic hydrogenolysis) or harsh acidic conditions.[5][6] It is stable to the mild bases used for Fmoc removal.
This orthogonality allows for the selective deprotection of the β-amino group of the Dap residue, opening it up for modification (e.g., branching, cyclization, or conjugation) while the main peptide chain elongation, managed by the Fmoc group, can proceed.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound highlighting the two orthogonal protecting groups.
Core Methodologies for Selective Z-Group Cleavage
The primary challenge is to identify conditions that are robust enough to cleave the stable Z-carbamate bond but mild enough to leave the Fmoc group untouched. Two main strategies are employed: Catalytic Hydrogenolysis and Acidolysis .
| Protecting Group | Abbreviation | Typical Cleavage Condition | Stability |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable to acid and hydrogenolysis[4] |
| Benzyloxycarbonyl | Z or Cbz | H₂, Pd/C or HBr/AcOH | Stable to mild base[7] |
| Table 1: Comparison of Fmoc and Z protecting groups and their orthogonal cleavage conditions. |
Catalytic Hydrogenolysis: The Preferred Method
Catalytic hydrogenolysis is the most common and selective method for Z-group removal. The mechanism involves the reduction of the benzyl C-O bond by hydrogen on the surface of a metal catalyst, typically Palladium on Carbon (Pd/C).[8] This reaction releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.
Advantages:
-
High Selectivity: The conditions are exceptionally mild and do not affect the Fmoc group or most other common side-chain protecting groups (e.g., tBu, Boc, Trt).
-
Clean Reaction: Byproducts (toluene, CO₂) are volatile and easily removed.
Disadvantages:
-
Catalyst Poisoning: Sulfur-containing amino acids (Met, Cys) can poison the palladium catalyst, inhibiting the reaction.
-
Specialized Equipment: Requires a hydrogen gas source and appropriate safety measures, or the use of transfer hydrogenation reagents.
Diagram 2: General Workflow for Selective Z-Group Cleavage
Caption: The process flow for converting the protected starting material to the desired product.
This protocol describes the deprotection of the Z group using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Hydrogen (H₂) gas cylinder with regulator
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Equipment:
-
Two- or three-neck round-bottom flask
-
Hydrogenation balloon or Parr hydrogenator
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., MeOH or THF) in the reaction flask. A typical concentration is 0.05-0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 10-20% by weight relative to the substrate.
-
Causality Note: The catalyst provides the active surface for the reaction. It is pyrophoric and should be handled with care, preferably under a moist or inert atmosphere.
-
-
Inert Gas Purge: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically by inflating a balloon connected to the flask or using a Parr apparatus. Maintain a positive pressure of H₂ (1 atm is usually sufficient).
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This typically takes 2-8 hours.
-
Filtration: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude H-Dap(Fmoc)-OH. The product can be used directly or purified further if necessary.
CTH is a safer and more convenient alternative that avoids the use of pressurized hydrogen gas. It uses a hydrogen donor molecule that transfers hydrogen to the substrate on the catalyst surface.[9][10]
Common Hydrogen Donors:
-
Ammonium formate (HCOONH₄)
-
1,4-Cyclohexadiene
-
Formic acid[11]
Procedure (using Ammonium Formate):
-
Dissolution: Dissolve this compound in methanol.
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction. The reaction is often faster than with H₂ gas.
-
Causality Note: Ammonium formate decomposes on the catalyst surface to provide the hydrogen equivalents for the reduction.
-
-
Monitoring and Workup: Follow steps 6-8 from Protocol 2.1.1. The workup is identical.
| Parameter | Protocol 2.1.1 (H₂ Gas) | Protocol 2.1.2 (CTH) |
| Hydrogen Source | H₂ Gas (1 atm) | Ammonium Formate (3-5 eq.) |
| Catalyst | 10% Pd/C (10-20% w/w) | 10% Pd/C (10-20% w/w) |
| Solvent | MeOH, THF, EtOAc | MeOH, EtOH |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Typical Time | 2-8 hours | 1-4 hours |
| Safety | Requires handling of flammable H₂ gas | Avoids H₂ gas; reagents are bench-stable |
| Table 2: Comparison of Catalytic Hydrogenolysis conditions for Z-group cleavage. |
Acidolysis: A Harsher Alternative
The Z group can also be cleaved by strong acids, most commonly a solution of hydrogen bromide in acetic acid (HBr/AcOH).[5][6] This method is less common for this specific substrate due to the potential for side reactions.
Advantages:
-
Effective for substrates that are incompatible with catalytic hydrogenation.
-
No specialized equipment is required.
Disadvantages:
-
Harsh Conditions: The strong acidic environment can potentially cleave other acid-labile groups. While the Fmoc group is generally considered acid-stable, prolonged exposure to very strong acids is not ideal.[1][4]
-
Corrosive Reagents: HBr/AcOH is highly corrosive and requires careful handling.
This protocol should be used with caution and only when hydrogenolysis is not feasible.
Materials:
-
This compound
-
33% HBr in Acetic Acid
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: Dissolve this compound in a minimal amount of glacial acetic acid (if needed) in a flask equipped with a drying tube.
-
Reagent Addition: Add the solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Isolation: Once complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Purification: Collect the precipitate by filtration or centrifugation, wash thoroughly with diethyl ether to remove residual acid, and dry under vacuum. The product is obtained as the hydrobromide salt.
Diagram 3: Orthogonal Deprotection Logic
Caption: Demonstrating the selective cleavage paths based on orthogonal reagent choice.
Analytical Monitoring and Troubleshooting
Monitoring the Reaction:
-
TLC: Use a mobile phase such as 10% MeOH in Dichloromethane (DCM) with 1% acetic acid. The product, having a free amine, will typically have a lower Rf value than the starting material and will stain with ninhydrin.
-
LC-MS: The most definitive method. Monitor the disappearance of the mass corresponding to this compound (M.W. 460.48) and the appearance of the product H-Dap(Fmoc)-OH (M.W. 326.35).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
|---|---|---|
| Incomplete Reaction (Hydrogenolysis) | 1. Inactive catalyst. 2. Catalyst poisoning (if sulfur is present elsewhere). 3. Insufficient H₂ source or poor mixing. | 1. Use fresh catalyst. 2. Increase catalyst loading or switch to acidolysis. 3. Ensure vigorous stirring and replenish H₂ source (new balloon/more donor). |
| Loss of Fmoc Group | 1. Reaction time too long under acidic conditions (HBr/AcOH). 2. Contamination with basic impurities. | 1. Reduce reaction time for acidolysis. 2. Use high-purity solvents and reagents. Catalytic hydrogenolysis is recommended to avoid this. |
| Multiple Products Observed | Potential side reactions or incomplete deprotection. | Re-evaluate the reaction conditions. Purify the crude product using flash chromatography or preparative HPLC. |
Conclusion
The selective cleavage of the Z group from this compound is a critical step for its use in advanced peptide synthesis. Catalytic transfer hydrogenolysis stands out as the superior method , offering high selectivity, mild reaction conditions, and operational simplicity. This approach reliably preserves the integrity of the crucial Fmoc group, ensuring that the principles of orthogonal protection are maintained. While acidolysis is a possible alternative, it should be reserved for cases where hydrogenation is not viable due to its harsh nature. Careful execution of these protocols, coupled with diligent analytical monitoring, will enable researchers to successfully deprotect the β-amino group and unlock the full potential of this compound as a versatile building block for innovative peptide design.
References
- Wikipedia contributors. (2023). Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]
- LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
- AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
- PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage?. [Link]
- UCI Department of Chemistry. (2020).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis Reagent Guide. [Link]
- PubChem. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis. [Link]
- PubChem. (n.d.). Fmoc-Dap(Z)-OH. [Link]
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- AAPPTec. (n.d.).
- ScienceDirect. (2005).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
- National Center for Biotechnology Information. (2023).
- ACS Publications. (1979).
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Head-to-Tail Cyclic Peptides Utilizing Z-Dap(Fmoc)-OH for On-Resin Lactamization
Introduction: The growing importance of cyclic peptides and the role of Z-Dap(Fmoc)-OH
Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to increased receptor binding affinity, enhanced metabolic stability, and improved cell permeability compared to their linear counterparts. A key strategy in cyclic peptide synthesis is the formation of a lactam bridge, an amide bond between an amine and a carboxylic acid side chain of two amino acids within the peptide sequence. This note provides a detailed protocol for the synthesis of head-to-tail cyclic peptides using Z-L-α,β-diaminopropionic acid (Fmoc)-OH (this compound), a versatile building block for introducing a site for intramolecular cyclization.
The strategic advantage of this compound lies in its orthogonally protected amine groups. The α-amine is protected by a benzyloxycarbonyl (Z) group, which is stable to the basic conditions used for Fmoc removal and the acidic conditions of final resin cleavage. The β-amine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This differential protection scheme allows for the selective deprotection of the β-amine on the solid support, enabling it to react with the C-terminal carboxylic acid of the linear peptide to form the desired cyclic structure. This on-resin cyclization approach often leads to higher yields and purity compared to solution-phase methods by minimizing intermolecular side reactions.
Workflow for On-Resin Cyclization
The overall process involves the assembly of the linear peptide on a solid support, followed by the selective deprotection of the Dap side chain and subsequent intramolecular cyclization before cleavage from the resin.
On-Resin Cyclization Protocol for Peptide Synthesis Utilizing Z-Dap(Fmoc)-OH: A Detailed Technical Guide
Introduction: The Power of Constrained Peptides
In the landscape of modern drug discovery and development, cyclic peptides have emerged as a compelling class of therapeutic agents. Their constrained cyclic structure often imparts significant advantages over their linear counterparts, including enhanced metabolic stability, improved receptor binding affinity and selectivity, and in some cases, increased cell permeability.[1] The synthesis of these complex molecules, however, presents unique challenges. On-resin cyclization, a technique performed while the peptide is still anchored to a solid support, offers an elegant solution to many of these hurdles. This approach leverages the "pseudo-dilution" effect, which favors intramolecular reactions over intermolecular side reactions like oligomerization, thereby simplifying purification and improving yields.[2]
This application note provides a comprehensive, field-proven protocol for the on-resin synthesis of cyclic peptides featuring a lactam bridge. Specifically, we will detail the use of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH), a key building block for creating a stable amide linkage with the side chain of an acidic amino acid, such as aspartic acid or glutamic acid.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of on-resin cyclization for the generation of novel cyclic peptide candidates.
The Cornerstone of a Successful Cyclization: Orthogonal Protection
The successful on-resin cyclization of a peptide is contingent upon a meticulously planned orthogonal protecting group strategy.[4] This strategy allows for the selective deprotection of specific side chains for cyclization without affecting other protecting groups on the peptide backbone or other side chains. In this protocol, we will employ a three-tiered orthogonal protection scheme:
-
α-Amino Group Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group will be used for the temporary protection of the α-amino groups during peptide chain elongation.[5]
-
Side Chain Protection for Cyclization:
-
The β-amino group of diaminopropionic acid (Dap) will be protected with the hydrogenolysis-labile benzyloxycarbonyl (Z) group.
-
The carboxylic acid side chain of aspartic acid (or glutamic acid) will be protected with an allyl (All) ester, which is selectively removable with a palladium catalyst.
-
-
Permanent Side Chain Protection: Other reactive amino acid side chains will be protected with acid-labile groups (e.g., t-butyl, trityl) that are removed during the final cleavage from the resin.
This orthogonal approach ensures that the peptide chain can be assembled, the specific side chains for cyclization can be deprotected, the lactam bridge formed, and finally, the cyclic peptide cleaved from the solid support with high fidelity.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard Supplier |
| Fmoc-protected amino acids | Synthesis Grade | Standard Supplier |
| This compound | Synthesis Grade | Standard Supplier |
| Fmoc-Asp(OAll)-OH | Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Piperidine | ACS Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Standard Supplier |
| HBTU | >99.5% | Standard Supplier |
| HOBt | >99.0% | Standard Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Standard Supplier |
| Phenylsilane | >97% | Standard Supplier |
| 10% Palladium on Carbon (Pd/C) | Degussa type | Standard Supplier |
| Ammonium Formate | ACS Grade | Standard Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | >98% | Standard Supplier |
| Diethyl Ether | ACS Grade | Standard Supplier |
Protocol 1: Linear Peptide Synthesis on Solid Support
This protocol outlines the assembly of the linear peptide on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OAll)-OH at the desired positions for cyclization.
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Iterative cycle of deprotection, washing, and coupling in SPPS.
Protocol 2: Selective On-Resin Deprotection of Side Chains
This protocol describes the sequential and selective removal of the Allyl and Z protecting groups from the Asp and Dap side chains, respectively.
-
Allyl Group Deprotection (Asp Side Chain):
-
Wash the resin-bound peptide with DCM (3x).
-
Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.2 eq.) and phenylsilane (10 eq.) in DCM.
-
Add the solution to the resin and shake under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM (5x), 0.5% DIEA in DMF (3x), and DMF (5x).
-
-
Z Group Deprotection (Dap Side Chain) via Catalytic Transfer Hydrogenation:
-
Wash the resin with methanol (3x).
-
Prepare a solution of 10% ammonium formate in methanol.
-
Add 10% Pd/C (by weight relative to the resin) to the resin, followed by the ammonium formate solution.
-
Gently agitate the suspension at room temperature for 4-6 hours. The reaction can be monitored by cleaving a small sample of the resin and analyzing by mass spectrometry.
-
Filter the resin to remove the catalyst and wash thoroughly with methanol (5x), DMF (5x), and DCM (5x).
-
Diagram 2: Orthogonal Deprotection Strategy
Caption: Sequential deprotection of orthogonal protecting groups.
Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
This protocol details the formation of the intramolecular amide bond between the deprotected Dap and Asp side chains.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Cyclization:
-
Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small aliquot of the resin and analyzing by HPLC-MS. The disappearance of the linear peptide peak and the appearance of the cyclic peptide peak indicates reaction completion.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
Protocol 4: Cleavage, Global Deprotection, and Purification
This final protocol describes the cleavage of the cyclic peptide from the resin and the removal of all remaining side-chain protecting groups.
-
Resin Preparation: Wash the resin with DCM and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and analytical HPLC.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Double couple the problematic amino acid. Use a stronger coupling reagent like HATU. |
| Incomplete Allyl Deprotection | Inactive catalyst, insufficient scavenger. | Use fresh Pd(PPh₃)₄. Ensure an inert atmosphere. Increase the amount of phenylsilane. |
| Incomplete Z Deprotection | Inactive catalyst, insufficient reaction time. | Use fresh 10% Pd/C. Increase the reaction time and monitor by MS. |
| Dimerization/Oligomerization during Cyclization | High resin loading, slow intramolecular reaction. | Use a lower loading resin (0.2-0.4 mmol/g). |
| Aspartimide Formation | Base-catalyzed side reaction at Asp residues. | Use a milder base for Fmoc deprotection (e.g., DBU/piperidine) or a different protecting group for the Asp side chain if the problem persists. |
Conclusion
The on-resin cyclization protocol detailed in this application note, utilizing the orthogonal protection strategy of Fmoc, Z, and Allyl groups, provides a robust and efficient method for the synthesis of lactam-bridged cyclic peptides. The use of this compound as a key building block allows for the precise construction of these constrained molecules. By carefully following the outlined procedures and considering the troubleshooting guidance, researchers can confidently produce high-quality cyclic peptides for a wide range of applications in drug discovery and chemical biology.
References
- Joo, S. H. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 19–26.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Limal, D., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. Journal of Peptide Research, 52(2), 149-158.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Vertex AI Search. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
- Bieg, T., & Szeja, W. (1985).
- Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. Synthesis, 1980(11), 929-932.
- Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. [Link]
- Aapptec. (n.d.).
- PubChem. (n.d.). Fmoc-Dap(Z)-OH. [Link]
- Vertex AI Search. (n.d.).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Synthesis, 1976(10), 685-687.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- Jackson, D. Y., et al. (1996). General approach to the synthesis of short alpha-helical peptides. Journal of the American Chemical Society, 118(37), 8973-8974.
- Pícharz, M., et al. (2007). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 63(42), 10564-10570.
- Aapptec. (n.d.). Fmoc-Dap(Z)-OH. [Link]
- Scala, M. C., et al. (2018). Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. Amino Acids, 50(10), 1337-1346.
- Peptide cycliz
Sources
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Stapling using Z-Dap(Fmoc)-OH
Introduction: Reinforcing Peptide Therapeutics with Intramolecular Staples
Peptide-based therapeutics hold immense promise, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including low metabolic stability and poor cell permeability. A primary reason for this is their conformational flexibility in aqueous environments, which prevents them from adopting the stable secondary structures, such as the α-helix, required for binding to intracellular targets like those involved in protein-protein interactions (PPIs).[1][2]
Peptide stapling has emerged as a transformative strategy to overcome these hurdles.[2] This technique involves covalently cross-linking the side chains of amino acids within a peptide to lock it into a desired conformation, typically an α-helix.[2][3] This structural reinforcement not only enhances target affinity but also shields the peptide's amide backbone from proteolytic degradation, thereby improving its stability and bioavailability.[2][3]
Among the various methods for creating these intramolecular bridges, the formation of a lactam bond—an internal amide bond—is a robust and widely adopted approach. This guide provides a detailed technical overview and actionable protocols for utilizing a specialized, orthogonally protected amino acid, Nα-Z-Nβ-Fmoc-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH) , for the synthesis of lactam-stapled peptides.
The unique architecture of this compound, with its benzyloxycarbonyl (Z) protected α-amino group and a fluorenylmethoxycarbonyl (Fmoc) protected side-chain (β-amino group), offers a distinct strategic advantage. It allows for the peptide to be assembled via standard Fmoc-based solid-phase peptide synthesis (SPPS), with the this compound serving as the N-terminal residue. The Z-group provides a stable N-terminal cap, while the side-chain Fmoc group can be selectively removed on-resin to enable the crucial cyclization step.
Caption: Workflow for this compound mediated peptide stapling.
Part 2: Detailed Experimental Protocols
These protocols are designed for manual synthesis but can be adapted for automated synthesizers. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol outlines the assembly of the linear peptide on a Rink Amide resin, incorporating an acid-labile side-chain protecting group (e.g., Allyl on Aspartic Acid) that is orthogonal to both the Fmoc and Z groups.
Materials & Reagents
| Reagent/Material | Typical Supplier | Grade |
| Rink Amide Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Protected Amino Acids | Various | Synthesis Grade |
| Fmoc-Asp(OAll)-OH | Various | Synthesis Grade |
| This compound | Sigma-Aldrich, SCBT | ≥95% Purity [4] |
| HBTU, HATU | Various | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |
| Piperidine | Sigma-Aldrich | ACS Reagent Grade |
| Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | HPLC Grade |
Step-by-Step Procedure
-
Resin Swelling: Swell the Rink Amide resin (1 eq.) in DMF for at least 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (a negative result indicates success). [5]If the test is positive, recouple for another hour.
-
Wash the resin as in step 2c.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. Incorporate Fmoc-Asp(OAll)-OH at the desired i position.
-
N-Terminal Capping: For the final coupling step (i+4 or i+7), use This compound . Due to its steric bulk, a more potent coupling agent like HATU and an extended coupling time (4 hours or double coupling) may be necessary. [6][7]6. Final Wash: After the final coupling, wash the resin-bound linear peptide extensively with DMF and DCM, then dry under vacuum.
Protocol 2: Orthogonal On-Resin Side-Chain Deprotection
This two-step process prepares the side chains for the intramolecular cyclization.
Step A: Nβ-Fmoc Removal from this compound
-
Swell the peptide-resin in DMF.
-
Treat with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
Step B: Allyl Group Removal from Asp(OAll)
Causality Note: This step requires an oxygen-free environment to ensure the efficacy of the Palladium catalyst.
-
Swell the resin in DCM.
-
Add Phenylsilane (24 eq.) to the resin suspension.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.25 eq.) in DCM.
-
Bubble argon or nitrogen gas through both the resin suspension and the catalyst solution for 15 minutes.
-
Add the catalyst solution to the resin and agitate under an inert atmosphere for 2 hours.
-
Wash the resin with DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to chelate residual palladium), and finally DMF (5x).
Protocol 3: On-Resin Lactam Bridge Formation
This is the critical stapling step. Performing this reaction on the solid support utilizes the pseudo-dilution principle, which ensures that the reactive ends of a single peptide chain find each other more readily than they find other peptide chains, thus favoring intramolecular cyclization. [1] Reagents for Cyclization
| Reagent | Equivalents (relative to resin loading) | Purpose |
| HATU | 3 eq. | Potent coupling agent for amide bond formation |
| DIPEA | 6 eq. | Base to activate the carboxyl group and neutralize |
| DMF | - | Reaction Solvent |
Procedure
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the cyclization solution to the resin. Agitate at room temperature for 4-6 hours.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS to check for the mass change corresponding to the loss of H₂O.
-
Once complete, wash the resin thoroughly with DMF (5x) and DCM (3x). Dry the resin under vacuum.
Protocol 4: Final Cleavage, Purification, and Characterization
Procedure
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature. [8][9]2. Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) and purify using preparative Reverse-Phase HPLC (RP-HPLC).
-
Characterization:
-
Confirm the identity and purity of the stapled peptide using LC-MS. The observed mass should match the calculated mass of the cyclized product.
-
Assess the α-helical content using Circular Dichroism (CD) spectroscopy. A significant increase in the negative molar ellipticity at 222 nm compared to the linear precursor indicates successful helical stabilization. [8]
-
Part 3: Troubleshooting and Expert Insights
-
Incomplete Coupling of this compound: This is a sterically hindered amino acid. If a Kaiser test remains positive after initial coupling, perform a second coupling with fresh reagents. Using HATU instead of HBTU is recommended for this specific step. [6]* Dimerization during Cyclization: If MS analysis shows a significant product at twice the expected mass, intermolecular reaction is occurring. Ensure the reaction is performed under dilute conditions. If the problem persists, consider reducing the loading capacity of the resin for future syntheses.
-
Poor Cleavage Yield: Ensure the cleavage cocktail is fresh and that sufficient time is allowed for complete removal of all acid-labile side-chain protecting groups and cleavage from the resin.
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage this compound to create robust, conformationally constrained stapled peptides for advanced therapeutic and research applications.
References
- Stapled peptides: targeting protein-protein interactions in drug development.
- Progress in the Synthesis and Activity of Stapled Peptides.MDPI.[Link]
- Fmoc-Dap(Z)-OH.MySkinRecipes.[Link]
- Stapled Peptides—A Useful Improvement for Peptide-Based Drugs.MDPI.[Link]
- Fmoc-Dap(Z)-OH [204316-36-9].Aapptec Peptides.[Link]
- Stapled peptides and method of synthesis.
- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective.
- Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting.
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0.Aapptec Peptides.[Link]
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Sources
- 1. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs [mdpi.com]
- 3. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. EP2334317A2 - Stapled peptides and method of synthesis - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Protocol for the Efficient Incorporation of Z-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful incorporation of the unnatural amino acid Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH) into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The protocol emphasizes strategies to overcome the challenges associated with sterically hindered residues and ensures high coupling efficiency and final peptide purity.
Introduction and Strategic Advantage
L-2,3-diaminopropionic acid (Dap) is a versatile non-proteinogenic amino acid that serves as a valuable scaffold in peptide chemistry. The derivative, this compound, is particularly useful due to its orthogonal protecting group strategy.[1][2] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved during standard SPPS elongation cycles.[3] The Nβ side-chain amine is protected by the benzyloxycarbonyl (Z or Cbz) group, which is stable to the basic conditions of Fmoc removal but is readily cleaved during the final acidolytic cleavage from the resin.[4]
This orthogonality allows for the straightforward, iterative assembly of the peptide backbone without compromising the side-chain protection, which is removed concurrently with other acid-labile side-chain protecting groups and the resin linker in the final step.[2] However, the bulky nature of both the Fmoc and Z groups presents a significant steric hindrance challenge, which necessitates optimized coupling protocols to achieve high yields.[5] This guide details such a protocol, focusing on the use of high-efficiency coupling reagents and robust monitoring techniques.
Chemical Structure of this compound
The structure combines the bulky Fmoc group on the alpha-amine and the Z group on the side-chain amine, leading to considerable steric hindrance around the carboxylic acid moiety.
Caption: Figure 1: Chemical Structure of this compound.[6]
Core Principles and Methodological Rationale
The successful incorporation of this compound follows the fundamental workflow of Fmoc-based SPPS.[7] The process is a cycle of deprotecting the N-terminal amine of the growing peptide chain, followed by coupling the next Fmoc-protected amino acid.[8]
The Challenge: Steric Hindrance
The primary obstacle when using this compound is the steric bulk surrounding the carboxyl group that needs to be activated for amide bond formation.[5] This hindrance can slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences (peptides missing the intended amino acid). To overcome this, two key strategies are employed:
-
High-Efficiency Coupling Reagents: Standard coupling reagents may be insufficient. Uronium/aminium salt-based reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are strongly recommended. HATU is superior to its common alternative HBTU for sterically demanding couplings because it forms a more reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of epimerization.[9][10][11]
-
Double Coupling: To drive the reaction to completion, a systematic double coupling protocol is advised. The resin is treated with a freshly prepared solution of activated this compound a second time to ensure any remaining free amines are acylated.
Workflow Validation: The Kaiser Test
To ensure the integrity of the synthesis at each step, a qualitative test for the presence of free primary amines is essential.[12] The Kaiser test (or ninhydrin test) is a highly sensitive method used to confirm the completion of a coupling reaction.[13][14]
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Colorless/Yellow Beads): Indicates the absence of free primary amines, signifying a complete coupling.
This test is a critical decision-making tool within the protocol, validating the success of the coupling step before proceeding to the next cycle.[15]
SPPS Workflow Diagram
Caption: Figure 2: SPPS workflow for incorporating this compound.
Detailed Experimental Protocols
This protocol assumes a 0.1 mmol synthesis scale using a standard solid-phase synthesis vessel. Adjust volumes accordingly for different scales.
Reagents and Materials
| Reagent | Purpose |
| This compound | Amino acid building block |
| Fmoc-SPPS Resin (e.g., Rink Amide) | Solid support for C-terminal amides |
| DMF (Peptide Synthesis Grade) | Primary solvent |
| DCM (Dichloromethane) | Washing solvent |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution |
| Coupling Reagents | |
| HATU | Primary coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Activation base |
| Kaiser Test Solutions [14] | |
| A: KCN in Pyridine | Ninhydrin reaction component |
| B: Ninhydrin in n-Butanol | Ninhydrin reaction component |
| C: Phenol in n-Butanol | Ninhydrin reaction component |
| Cleavage Cocktail [16] | |
| TFA (Trifluoroacetic acid) | Cleavage and deprotection acid |
| TIS (Triisopropylsilane) | Cation scavenger |
| Deionized Water | Cation scavenger |
Protocol 1: Standard SPPS Cycle for this compound
This protocol details a single coupling cycle. It begins after the previous amino acid has been coupled and its Fmoc group has been removed, exposing a free N-terminal amine on the resin-bound peptide.
-
Resin Preparation:
-
Ensure the peptide-resin with a free N-terminal amine is swollen in DMF in the reaction vessel.
-
-
Amino Acid Activation (Prepare immediately before use):
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 138.1 mg).
-
Add HATU (2.9 eq., 0.29 mmol, 110.3 mg) to the vial.
-
Add DMF (approx. 2 mL) and vortex to dissolve.
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL). The solution may change color.
-
Allow the mixture to pre-activate for 1-2 minutes. Do not exceed 5 minutes , as this can increase the risk of side reactions.[17]
-
-
First Coupling:
-
Drain the DMF from the reaction vessel.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
-
Intermediate Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 3 mL).
-
-
Monitoring (Kaiser Test):
-
Take a small sample of resin beads (5-10 beads) into a small glass test tube.
-
Wash the beads with ethanol and dry them.
-
Add 2-3 drops each of Kaiser test solutions A, B, and C.[14]
-
Heat the tube at 110°C for 5 minutes.
-
Interpretation:
-
Colorless/Yellow Beads: Coupling is complete. Proceed to Step 8.
-
Blue Beads: Coupling is incomplete. Proceed to Step 6 for a second coupling.
-
-
-
Second Coupling (if required):
-
Prepare a fresh solution of activated this compound as described in Step 2.
-
Add the solution to the resin and agitate for an additional 45-60 minutes.
-
-
Final Coupling Confirmation:
-
Drain the reaction solution and wash the resin with DMF (3 x 3 mL).
-
Perform a second Kaiser test. The result should now be negative (yellow). If it remains strongly positive, consider capping the unreacted amines before proceeding.
-
-
Final Wash:
-
Once coupling is complete, wash the resin thoroughly with DMF (5 x 3 mL) and then DCM (3 x 3 mL) to prepare for the next cycle's Fmoc deprotection.
-
Protocol 2: Final Cleavage and Deprotection
This procedure is performed after the entire peptide sequence has been assembled.
-
Resin Preparation:
-
After the final synthesis cycle, perform a terminal Fmoc deprotection (using 20% piperidine/DMF).
-
Wash the peptide-resin extensively with DMF, then DCM, and finally methanol.
-
Dry the resin thoroughly under high vacuum for at least 1 hour.
-
-
Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water . (Caution: TFA is highly corrosive. Work in a certified fume hood with appropriate PPE).[18][19]
-
Add the freshly prepared cocktail to the resin (approx. 10 mL per 1 g of resin).
-
Gently agitate or swirl the mixture at room temperature for 2-3 hours. The Z group, along with other acid-labile side-chain groups (e.g., Boc, tBu), will be cleaved during this step.[16]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether.[20]
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Characterize the crude peptide by mass spectrometry and purify using reverse-phase HPLC.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test after 1st coupling) | 1. Insufficient activation time or reagent quality. 2. High steric hindrance from the preceding amino acid. 3. Peptide aggregation on the resin. | 1. Perform a second coupling as per the protocol. 2. Ensure coupling reagents are fresh and anhydrous. 3. For severe aggregation, consider swelling the resin in a 1:1 mixture of DCM/DMF before coupling. |
| Low Final Yield | 1. Incomplete coupling at the this compound step leading to deletion sequences. 2. Premature cleavage of the peptide from the resin. 3. Loss of peptide during ether precipitation. | 1. Adhere strictly to the double coupling and Kaiser test protocol. 2. Ensure the correct resin type is used and that deprotection conditions are not overly harsh. 3. Ensure ether is sufficiently cold and allow precipitation to proceed for at least 30 minutes at 4°C. |
| Unexpected Mass in Final Product (+56 Da) | Alkylation of tryptophan residues by cations generated during cleavage if Trp is present and not properly protected (e.g., with a Boc group). | Ensure any Trp residues in the sequence are incorporated as Fmoc-Trp(Boc)-OH. The TIS in the cleavage cocktail is designed to scavenge these cations but Boc protection is the primary preventative measure.[21] |
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Muttenthaler, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
- Muttenthaler, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. [Link]
- Albericio, F., & Fields, G. B. (Eds.). (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 487-497). Royal Society of Chemistry.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2756105, Fmoc-Dap(Z)-OH. [Link]
- AAPPTec.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- AAPPTec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
- National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Kotha, S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(12), 2013-2022. [Link]
- Amblard, M., et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2201-2204. [Link]
- Wilson, R. M., et al. (2012). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PNAS, 109(20), 7697-7701. [Link]
- AAPPTec. Coupling Reagents. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- ResearchGate.
- AAPPTec. Cleavage Cocktails; Reagent B. [Link]
- AAPPTec.
- Royal Society of Chemistry. (2020).
- ResearchGate.
- Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rsc.org [rsc.org]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of Z-Dap(Fmoc)-OH in the Synthesis of Advanced Peptidomimetics
Introduction: Beyond the Canonical Amino Acids
In the landscape of modern drug discovery and biochemical research, linear peptides, while possessing high specificity, often suffer from poor metabolic stability and low bioavailability.[1][2] This has propelled the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but are engineered with modified backbones or side chains to enhance their therapeutic properties.[1][3] A key building block in this endeavor is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid , commonly known as Z-Dap(Fmoc)-OH .[4]
This versatile diaminopropionic acid (Dap) derivative is uniquely equipped for sophisticated peptide synthesis. It features two distinct, orthogonally protected amino groups: the α-amino group is protected by the base-labile Fmoc group, allowing for standard iterative peptide chain elongation, while the β-amino side chain is protected by the hydrogenolysis-labile Z (or Cbz) group.[5][6] This dual-protection scheme provides researchers with precise control over the synthetic pathway, enabling site-specific modifications that are crucial for constructing complex peptidomimetics such as cyclic peptides, branched structures, and peptide-drug conjugates.[7][8]
This guide provides a detailed exploration of this compound, from its core chemical principles to detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).
The Core Principle: Orthogonal Protection Strategy
The power of this compound lies in the concept of orthogonality , where each protecting group can be removed under specific conditions without affecting the other. This allows for a multi-faceted synthetic strategy from a single linear peptide precursor.
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): As the standard protecting group for the α-terminus in modern SPPS, the Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[9][10] This deprotection is performed iteratively to elongate the peptide chain one amino acid at a time. The mechanism involves a β-elimination reaction initiated by the abstraction of an acidic proton from the fluorenyl ring system.[11][12]
-
The Z Group (Benzyloxycarbonyl or Cbz): The Z group, protecting the side-chain β-amino group, is stable to the basic conditions of Fmoc deprotection and the strongly acidic conditions (e.g., Trifluoroacetic Acid - TFA) often used for final peptide cleavage from the resin.[6][13] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild reduction process that selectively cleaves the benzylic carbamate.[14]
This orthogonal scheme is the foundation for creating advanced peptidomimetics, as it opens a synthetic window for side-chain manipulation while the peptide remains anchored to the solid support.
Data Presentation: Properties and Protecting Group Scheme
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₆H₂₄N₂O₆[15] |
| Molecular Weight | 460.48 g/mol [15] |
| CAS Number | 204316-36-9[4] |
| Appearance | White to off-white powder |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid[4] |
| Typical Application | Fmoc Solid-Phase Peptide Synthesis[5] |
Table 2: Orthogonal Protecting Group Compatibility
| Protecting Group | Protected Functionality | Cleavage Conditions | Stability |
|---|---|---|---|
| Fmoc | α-Amino Group | 20% Piperidine in DMF | Stable to acid and hydrogenolysis |
| Z (Cbz) | β-Amino Side Chain | H₂ / Pd/C (Hydrogenolysis) | Stable to mild base (piperidine) and strong acid (TFA)[6][13] |
| Boc / tBu | Side Chains (e.g., Lys, Asp) | Strong Acid (e.g., TFA) | Stable to mild base and hydrogenolysis |
Visualization of Synthetic Strategies
Diagram 1: General Fmoc-SPPS Workflow
The iterative process of adding an amino acid, including this compound, to the growing peptide chain.
Caption: Iterative workflow for peptide elongation using Fmoc-SPPS.
Diagram 2: Orthogonal Deprotection and Modification Pathway
This diagram illustrates the strategic choice point after the incorporation of this compound.
Caption: Strategic pathways enabled by the orthogonality of this compound.
Experimental Protocols
Disclaimer: These protocols are intended for trained research professionals. All procedures should be performed in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes a standard coupling cycle on an automated peptide synthesizer or via manual synthesis.
Materials & Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF[16]
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swelled in DMF and the previous Fmoc group has been removed, exposing the free N-terminal amine. Confirm deprotection with a positive Kaiser test (ninhydrin test).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 eq. relative to resin loading) and HCTU (0.95 eq. relative to amino acid) in DMF.
-
Add DIEA (2 eq. relative to HCTU) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.[6] If the test is positive, the coupling step can be repeated ("double coupling").
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and by-products.
-
Fmoc Deprotection (for next cycle):
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh aliquot of the piperidine solution and agitate for an additional 15-20 minutes.[17]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling cycle.
-
Protocol 2: Selective On-Resin Deprotection of the Z-Group
This protocol is performed after the full linear peptide has been synthesized but before cleavage from the resin.
Materials & Reagents:
-
Fully synthesized, N-terminally protected (Fmoc or Boc) peptide-resin
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Solvent: Anhydrous, degassed DMF or a mixture of DMF/Methanol
-
Hydrogen Source: Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent within a suitable reaction flask equipped with a stir bar.
-
Catalyst Addition: Add the Pd/C catalyst to the resin suspension (typically 0.1-0.2 eq. by weight relative to the peptide-resin).
-
Hydrogenation:
-
Carefully purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation system.
-
Stir the suspension vigorously at room temperature under a positive pressure of H₂.
-
-
Reaction Monitoring: The reaction progress can be monitored by cleaving a small sample of resin and analyzing it via HPLC-MS to observe the disappearance of the Z-protected peptide and the appearance of the deprotected product. The reaction typically takes 4-24 hours.
-
Work-up:
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with DMF and DCM.
-
The resulting peptide-resin now has a free β-amino group on the Dap side chain, ready for on-resin modification (e.g., cyclization or conjugation).
-
Protocol 3: Final Cleavage and Global Deprotection
This protocol cleaves the synthesized peptidomimetic from the resin and removes any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
Materials & Reagents:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K is a common choice):
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
CAUTION: TFA is highly corrosive. Handle with extreme care.
-
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).[17] Agitate gently at room temperature for 2-4 hours. The scavengers in the cocktail (phenol, water, etc.) protect sensitive residues from reactive cationic species generated during deprotection.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).
-
A white precipitate (the crude peptide) should form.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat 2-3 times.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptidomimetic can now be purified using reverse-phase HPLC and characterized by mass spectrometry.
-
Conclusion
This compound is far more than a simple amino acid derivative; it is a strategic tool for molecular engineering. Its inherent orthogonality provides an elegant and robust platform for the synthesis of highly complex and functional peptidomimetics. By mastering the distinct chemistries of the Fmoc and Z protecting groups, researchers can unlock advanced molecular architectures, paving the way for the next generation of peptide-based therapeutics and biochemical probes.[8][18] The protocols and principles outlined in this guide serve as a validated foundation for leveraging the full potential of this powerful building block in peptidomimetic drug discovery.
References
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- PubChem. (n.d.). Fmoc-Dap(Z)-OH. National Center for Biotechnology Information.
- Miranda, L. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Chem-Space. (n.d.). The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis.
- MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Słoczyńska, K., et al. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology.
- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- Umashankara, M., & Beaulieu, F. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology.
- Aapptec Peptides. (n.d.). Fmoc-Dap(Z)-OH [204316-36-9].
- Rees, D.C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry.
Sources
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. genscript.com [genscript.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. scbt.com [scbt.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
manual vs. automated synthesis with Z-Dap(Fmoc)-OH
An Application Note and Comprehensive Protocols for the Synthesis of Peptides Containing Z-Dap(Fmoc)-OH: A Comparative Guide to Manual and Automated Methodologies
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the incorporation of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (this compound) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We present a comparative analysis of manual and automated synthesis workflows, offering in-depth protocols for both methodologies. The guide emphasizes the unique orthogonal protection scheme afforded by the base-labile Fmoc group and the hydrogenolysis-labile Benzyloxycarbonyl (Z) group, which enables site-specific side-chain manipulation. Detailed protocols cover every stage from resin preparation to a specialized two-step cleavage and final deprotection strategy required for the Z-protected side chain. This application note serves as a practical resource, blending established principles with field-proven insights to ensure the successful synthesis of peptides containing this versatile non-canonical amino acid.
Introduction: The Strategic Advantage of this compound in Peptide Synthesis
L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a unique β-amino group side chain, providing a valuable site for peptide modification, such as cyclization, branching, or conjugation.[1][2] The successful incorporation of Dap into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on an effective orthogonal protection strategy.[3][4] this compound (Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid) is an ideally suited building block for this purpose.
The key to its utility lies in the differential lability of its two protecting groups:
-
Nα-Fmoc group (9-fluorenylmethyloxycarbonyl): This group protects the α-amine required for peptide bond formation. It is base-labile and is selectively removed at each synthesis cycle using a mild organic base, typically piperidine, without affecting other protecting groups.[5][6]
-
Nβ-Z group (Benzyloxycarbonyl or Cbz): This group protects the side-chain β-amine. It is stable to the basic conditions of Fmoc removal and, critically, to the strong acid (Trifluoroacetic Acid, TFA) used for cleaving the completed peptide from the resin.[7] The Z group is typically removed in a separate, final step via catalytic hydrogenolysis.[8]
This robust orthogonality ensures the integrity of the side chain throughout the synthesis and allows for the peptide to be cleaved from the resin with the Dap side chain still protected, enabling further modifications in solution if desired. This guide will explore the practical implementation of this strategy in both manual and automated SPPS platforms.
Manual vs. Automated Synthesis: A Comparative Workflow Analysis
The choice between manual and automated SPPS depends on factors such as scale, throughput requirements, and the complexity of the synthesis.[9][10] While both methods follow the same fundamental chemical steps, their operational workflows differ significantly.
Automated synthesizers offer high reproducibility, reduced manual labor, and the capacity for high-throughput parallel synthesis, making them ideal for constructing peptide libraries or routine sequences.[10][11] Manual synthesis, conversely, provides maximum flexibility for troubleshooting, small-scale synthesis, and the incorporation of difficult or expensive building blocks where careful monitoring is paramount.[12]
Key Quantitative Differences
The primary differences in resource allocation between the two methods are summarized below. Automated systems, while requiring a larger initial setup of reagent volumes, are optimized for efficiency and can significantly reduce the total synthesis time per peptide in high-throughput scenarios.
| Parameter | Manual Synthesis (0.1 mmol scale) | Automated Synthesis (0.1 mmol scale) | Rationale & Causality |
| Resin | ~150-200 mg (e.g., Rink Amide, 0.5-0.7 mmol/g) | ~150-200 mg | The amount of solid support dictates the synthesis scale. |
| Amino Acid Equiv. | 3 - 5 eq. | 4 - 10 eq. | Automated systems often use a higher excess to ensure reactions go to completion without manual intervention or monitoring.[13] |
| Coupling Reagent Equiv. | 2.9 - 4.9 eq. (e.g., HATU) | 3.8 - 9.8 eq. | A slight deficit relative to the amino acid prevents side reactions of the coupling agent. |
| Base (DIPEA) Equiv. | 6 - 10 eq. | 8 - 20 eq. | A two-fold excess relative to the amino acid is required to activate the carboxyl group and neutralize the ammonium salt. |
| Avg. Cycle Time | 1.5 - 4 hours | 30 - 90 minutes | Automation standardizes washing and reagent delivery, while features like microwave heating can drastically reduce reaction times.[9] |
| Throughput | Low (1-4 peptides) | High (up to 96+ peptides in parallel) | The primary advantage of automation is the ability to run multiple syntheses simultaneously.[11] |
| Troubleshooting | High (can pause and test at any step) | Low (protocol runs to completion) | Manual synthesis allows for real-time adjustments based on monitoring tests like the Kaiser test. |
Core Experimental Protocols
The following protocols are based on the use of Rink Amide resin for the synthesis of a C-terminally amidated peptide. The principles are readily adaptable to other resins like Wang for C-terminal acids.
Reagent Selection and Preparation
-
Resin: Rink Amide MBHA (100-200 mesh, ~0.5 mmol/g loading).
-
Amino Acids: Standard Fmoc-protected amino acids and this compound. Prepare 0.2 M - 0.5 M solutions in DMF.
-
Coupling Reagent: HATU is recommended for its high efficiency, especially with potentially challenging couplings.[14] Prepare a 0.5 M solution in DMF. HBTU is a cost-effective alternative.[15]
-
Base: N,N-Diisopropylethylamine (DIPEA). Prepare a 2 M solution in NMP or use neat.
-
Fmoc Deprotection: 20% Piperidine in DMF (v/v). Prepare fresh weekly.
-
Solvents: Peptide synthesis grade DMF, Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). Use amine-free DMF for all steps.[12]
Table of Common Coupling Reagents:
| Reagent | Type | Advantages | Considerations |
| HATU | Aminium Salt | Very fast, highly efficient, good for hindered couplings.[14] | More expensive. Must be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium Salt | Efficient, cost-effective, widely used.[15] | Can cause guanidinylation of the free amine if pre-activation is slow. |
| DIC/Oxyma | Carbodiimide | Low cost, produces a soluble urea byproduct. Oxyma enhances rate and suppresses racemization. | Slower than aminium salts. |
Protocol for Manual SPPS (0.1 mmol Scale)
This protocol outlines a single coupling cycle.
-
Resin Preparation:
-
Place ~200 mg of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine/DMF. Agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.). Let the solution stand for 1-2 minutes to pre-activate.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional but Recommended): Take a small sample of beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection/coupling cycle.
-
-
Capping (Optional): If the Kaiser test remains positive after double coupling, it is crucial to cap the unreacted amines to prevent deletion sequences. Treat the resin with a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF for 10 minutes.
Protocol for Automated SPPS
Automated synthesizers perform the same chemical steps but with automated fluid handling.[10] The user typically prepares stock solutions and programs the sequence and reaction conditions.
-
System Preparation:
-
Prepare stock solutions of 20% piperidine/DMF, 0.5 M HATU/DMF, 2 M DIPEA/NMP, and 0.2 M solutions of all required Fmoc-amino acids, including this compound.
-
Install the reagent bottles on the synthesizer.
-
Place the reaction vessel with the appropriate amount of resin in the synthesizer.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence.
-
Define the synthesis protocol parameters (can be standard or customized):
-
Deprotection: e.g., 1 x 2 min, 1 x 8 min with 20% piperidine/DMF.
-
Washing: Define the number and duration of DMF/DCM washes.
-
Coupling: Set the amino acid (5 eq.), HATU (4.75 eq.), and DIPEA (10 eq.) delivery. Set the reaction time (e.g., 30-60 minutes). Microwave-assisted synthesizers can significantly shorten this time.
-
Monitoring: The synthesizer will monitor the reaction completion by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection.[12]
-
-
-
Execution: Start the synthesis run. The instrument will proceed through all cycles until the sequence is complete.
Final Cleavage and Deprotection: A Two-Step Strategy
The orthogonality of the Fmoc and Z groups necessitates a two-step procedure to obtain the final, fully deprotected peptide.[6][7] The first step uses TFA to cleave the peptide from the resin and remove acid-labile side-chain groups, leaving the Z group intact. The second step uses catalytic hydrogenolysis to remove the Z group.
Step 1: TFA-Mediated Cleavage from Resin
The goal of this step is to cleave the peptide from the solid support and remove acid-labile protecting groups (e.g., Boc, tBu, Trt) while leaving the Z group on the Dap side chain untouched.
Table of Common TFA Cleavage Cocktails:
| Cocktail (v/v/v) | Target Residues | Rationale & Causality |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, Trp, Asn(Trt), Gln(Trt) | TIS (Triisopropylsilane) is a highly effective scavenger for trapping the trityl and t-butyl cations generated during deprotection.[16][17] This is a good general-purpose, low-odor cocktail. |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Cys, Met, Arg(Pmc/Mtr) | A more aggressive cocktail for peptides with multiple sensitive residues. EDT (1,2-ethanedithiol) and thioanisole are potent scavengers.[18] |
Protocol:
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum for at least 2 hours.
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O, 5-10 mL per 200 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge for 5 minutes at 3000 rpm to pellet the peptide.
-
Decant the ether.
-
-
Washing: Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
Drying: Dry the crude, Z-protected peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Step 2: Z-Group Deprotection by Catalytic Hydrogenolysis
This step is performed on the crude peptide in solution.
Protocol (Transfer Hydrogenolysis): [8]
-
Dissolution: Dissolve the crude, Z-protected peptide in a suitable solvent like methanol, acetic acid, or a mixture thereof (~10 mL per 100 mg of peptide).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. The amount can range from 10% to 50% of the peptide's weight.
-
Hydrogen Source: Add a hydrogen donor, such as ammonium formate (2-4 equivalents relative to the Z group) or use formic acid as a co-solvent.[15] Alternatively, a hydrogen-filled balloon can be fitted to the flask.[8]
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction's progress by HPLC or Mass Spectrometry. The reaction is typically complete within 4-24 hours.
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Evaporate the combined filtrates in vacuo to obtain the crude, fully deprotected peptide.
Purification and Analysis
The final crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
The use of this compound provides a reliable and strategic method for incorporating a modifiable side-chain amine into synthetic peptides. The robust orthogonality between the Fmoc and Z protecting groups is fully compatible with standard manual and automated SPPS workflows. The critical consideration for this building block is the implementation of a two-step final deprotection strategy, involving an initial TFA-based cleavage from the resin followed by catalytic hydrogenolysis to remove the Z group. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently synthesize complex peptides containing this compound for a wide range of applications in chemical biology and drug discovery.
References
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega, 9(3), 3997-4003.
- Standard Removal of Z Protecting Group. (n.d.). Aapptec.
- High-throughput peptide synthesis. (2005). Methods in Molecular Biology, 298, 167-194.
- High-throughput synthesis of peptides and peptidomimetics. (2010). Molecular and Cellular Endocrinology, 321(1), 3-14.
- High-Throughput Peptide Synthesis. (n.d.). Peptide 2.0 Inc.
- Fmoc-Dap(Z)-OH Product Page. (n.d.). MySkinRecipes.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Cleavage of synthetic peptides. (2015). Google Patents.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec.
- Advances in Fmoc solid-phase peptide synthesis. (2016). Journal of Peptide Science, 22(1), 4-27.
- Side reactions in peptide synthesis: An overview. (2019). Bibliomed, 1(1).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Medical, Pharmaceutical, and Life Sciences, 1(1).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
- Automated Peptide Synthesizers and Glycoprotein Synthesis. (2022). Frontiers in Chemistry, 10, 882 automated peptide synthesizers.
- Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-298.
- Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. (1978). The Journal of Organic Chemistry, 43(21), 4194-4196.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec.
- SPPS Reagents Explained: A Complete Guide. (2023). CEM Corporation.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Synthetic method of Fmoc-Dab(Boc)-OH. (2016). Google Patents.
- Removal of carbobenzoxy (Z) by catalytic hydrogenolysis. (n.d.). ResearchGate.
- Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (2021). Organic & Biomolecular Chemistry, 19, 10229-10233.
- Advances in automatic, manual and microwave-assisted solid-phase peptide synthesis. (2016). RSC Advances, 6, 74961-74976.
- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. (2001). Indian Journal of Chemistry, 40B, 790-794.
- Automated Peptide Synthesis. (n.d.). Gyros Protein Technologies.
- Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. (2023). Molecules, 28(4), 1906.
Sources
- 1. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. peptide.com [peptide.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
Topic: Strategies for Monitoring the Coupling Efficiency of Z-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis
An Application Note from the Senior Scientist's Desk
Introduction: The Critical Role of Z-Dap(Fmoc)-OH and the Imperative of Monitoring
In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of non-canonical or specially protected amino acids is a cornerstone of modern drug discovery and biomaterial science. Among these, N-α-Fmoc-N-β-Z-L-diaminopropionic acid (this compound) stands out as a versatile building block. The Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine allows for its integration into standard Fmoc-based SPPS workflows, while the orthogonal Z (benzyloxycarbonyl) group on the side-chain β-amine provides a handle for selective deprotection and subsequent modification, such as peptide cyclization, branching, or conjugation.
However, the successful incorporation of this compound is not without its challenges. Like many non-standard amino acids, its structure can present steric challenges that may impede reaction kinetics, leading to incomplete coupling.[1][2] An incomplete coupling event results in the formation of deletion sequences, where the intended amino acid is missing. These impurities are often structurally similar to the target peptide, making their removal during purification difficult and significantly reducing the overall yield and purity of the final product.[3]
Therefore, diligent monitoring of the coupling reaction's completion is not merely a quality control step but a critical necessity for an efficient and successful synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust, field-proven methods to monitor the coupling efficiency of this compound, ensuring the integrity of the synthetic process from the outset.
Section 1: A Comparative Overview of Monitoring Techniques
The choice of monitoring technique depends on the required sensitivity, the available equipment, and whether qualitative or quantitative feedback is needed. Three primary methods are discussed: the qualitative Kaiser and TNBS colorimetric tests, and the quantitative LC-MS analysis.
| Technique | Method Type | Principle | Advantages | Limitations |
| Kaiser Test | Qualitative, Colorimetric | Ninhydrin reacts with primary amines to form a deep blue chromophore (Ruhemann's purple).[4] | Fast, simple, requires minimal equipment. | Not reliable for secondary amines (e.g., proline); interpretation can be subjective.[5] |
| TNBS Test | Qualitative/Semi-Quantitative, Colorimetric | 2,4,6-Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines to form a soluble, orange-colored derivative.[6][7] | Highly sensitive; can be adapted for quantitative measurements with a spectrophotometer.[8] | Requires careful handling of reagents; buffer composition is critical (amine-free buffers must be used).[7] |
| LC-MS Analysis | Quantitative, Instrumental | A small sample of the peptide-resin is cleaved and analyzed by Liquid Chromatography-Mass Spectrometry to identify and quantify the desired product versus unreacted starting material.[9] | Provides definitive, quantitative data on coupling efficiency and impurity profiles.[3][10] | Requires specialized equipment; more time-consuming than colorimetric tests.[9] |
Section 2: Qualitative Colorimetric Protocols for Real-Time Feedback
These on-resin tests provide rapid, visual confirmation of the presence or absence of free primary amines, indicating whether the coupling reaction has gone to completion.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is the most widely used method for monitoring SPPS.[4] Its mechanism relies on the reaction of two molecules of ninhydrin with a primary amine. The first molecule oxidatively deaminates the amine, releasing ammonia and hydrindantin. The released ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form the intensely colored Ruhemann's purple dye. A successful coupling consumes all free N-terminal amines, resulting in a negative (yellow/colorless) test.
Reagents & Materials:
-
Reagent A (KCN/Pyridine): Dilute 1.0 mL of a 0.001 M aqueous KCN solution with 49 mL of pyridine.[11]
-
Reagent B (Ninhydrin/Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[11]
-
Reagent C (Phenol/Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[11]
-
Small glass test tubes
-
Heating block or water bath (100-120°C)
-
Peptide-resin sample (post-coupling)
Step-by-Step Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel into a test tube.
-
Wash the beads 3 times with DMF and 3 times with ethanol to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observed Color | Interpretation | Recommended Action |
| Intense Blue (Beads & Solution) | Incomplete or failed coupling. | Recouple with fresh reagents. |
| Blue Beads, Colorless Solution | Incomplete coupling.[11] | Extend coupling time or perform a double coupling.[12] |
| Yellow/Orange Beads & Solution | Complete coupling (no free primary amines). | Proceed to the next deprotection step. |
The TNBS Test
The TNBS test offers a highly sensitive alternative to the Kaiser test. TNBS reacts with primary amines under mildly alkaline conditions (pH 8.5) to form a water-soluble trinitrophenyl derivative, which is bright orange-yellow.[6][13] This test is particularly useful for confirming the results of a faint or ambiguous Kaiser test.
Reagents & Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[7]
-
TNBS Reagent: 5% (w/v) TNBSA solution.
-
TNBS Working Solution: Dilute the 5% TNBSA solution 500-fold in the Reaction Buffer immediately before use.[13]
-
Small glass test tubes or microplate wells.
-
Peptide-resin sample (post-coupling).
Step-by-Step Procedure:
-
Collect a small sample of resin beads (approx. 2-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with an appropriate solvent (e.g., DMF, DCM) to remove residual reagents.
-
Add 100 µL of the freshly prepared TNBS working solution to the beads.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observed Color | Interpretation | Recommended Action |
| Bright Orange/Red Beads | Incomplete coupling (significant free amines). | Recouple with fresh reagents. |
| Pale Yellow Beads | Near-complete or complete coupling. | Consider extending coupling time or proceed. |
| Colorless/White Beads | Complete coupling (no free primary amines). | Proceed to the next deprotection step. |
Section 3: Quantitative Analysis by LC-MS for Definitive Assessment
For the most accurate assessment of coupling efficiency, especially during process development or troubleshooting, LC-MS analysis is the gold standard.[10] This technique involves cleaving the peptide from a small resin sample and analyzing the resulting mixture. By comparing the peak areas of the correctly coupled peptide and any unreacted starting material (the peptide chain prior to the Dap coupling), a quantitative measure of efficiency can be determined.
Reagents & Materials:
-
Cleavage Cocktail: A standard mixture such as 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Microcentrifuge tubes.
-
Nitrogen or argon gas stream for solvent evaporation.
-
LC-MS system with a C18 column.
Step-by-Step Procedure:
-
Collect a small, weighed sample of the dried peptide-resin (approx. 2-5 mg) into a microcentrifuge tube.
-
Add 100-200 µL of the cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed at room temperature for 1-2 hours.
-
Filter the resin away (e.g., using a micro-spin filter tube) and collect the TFA solution.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under a stream of nitrogen.
-
Reconstitute the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using LC-MS. Identify the mass of the expected product and the mass of the "deletion" sequence (the peptide before the this compound coupling).
-
Calculate the coupling efficiency by comparing the integrated peak areas of the product and the starting material.
Section 4: Workflow and Troubleshooting
Effective monitoring is part of a larger decision-making process. The results from these tests dictate the next steps in the synthesis. Incomplete coupling of a sterically demanding residue like this compound is a common issue.[1][14]
Caption: Troubleshooting workflow based on monitoring results.
Common Causes of Incomplete Coupling & Solutions:
-
Steric Hindrance: The bulky nature of this compound can slow down the reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminus.
-
Solution: Use solvents known to disrupt aggregation, such as NMP, or add a small percentage of DMSO.
-
-
Suboptimal Reagent Concentration: Insufficient excess of amino acid or coupling reagents.
-
Solution: Increase the equivalents of this compound and coupling reagents to 3-5 equivalents relative to the resin loading.
-
Conclusion
The successful synthesis of complex peptides relies on the high fidelity of each coupling step. For challenging residues like this compound, assuming 100% efficiency is a significant risk that can compromise the entire synthesis. By implementing a robust monitoring strategy using rapid qualitative tests like the Kaiser or TNBS tests, and confirming with quantitative LC-MS analysis where necessary, researchers can ensure the integrity of their peptide chains. This proactive approach not only saves time and resources by catching errors early but is fundamental to achieving the high levels of purity required for therapeutic and advanced research applications.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Fiveable. (n.d.). Kaiser Test Definition.
- AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- ResearchGate. (n.d.). TNBSA reagent for amine detection.
- Gut, I. M., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Chemical Communications.
- ACS Fall 2025. (n.d.). Online liquid chromatography mass spectrometry to improve process development of solid-phase peptide syntheses.
- Chemical Communications (RSC Publishing). (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- protocols.io. (2025). Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling.
- Lab Bulletin. (2024). Synthetic Peptide Purification Using Preparative LC-MS.
- Request PDF. (2025). LC-MS/MS for protein and peptide quantification in clinical chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Peptide Purification Using Preparative LC-MS [labbulletin.com]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Online liquid chromatography mass spectrometry to improve process development of solid-phase peptide syntheses - American Chemical Society [acs.digitellinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Characterization of Z-Dap(Fmoc)-OH Containing Peptides by Mass Spectrometry
Abstract
This application note provides a comprehensive guide for the characterization of synthetic peptides incorporating the non-canonical amino acid Z-Dap(Fmoc)-OH (Nα-Z-Nβ-Fmoc-L-diaminopropionic acid) using mass spectrometry. This compound is a critical building block for creating orthogonally protected structures, enabling the synthesis of complex branched or cyclic peptides. Accurate mass determination and sequence verification are paramount for ensuring the quality and success of subsequent applications in research and drug development. This guide details optimized protocols for Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, with a focus on interpreting the specific fragmentation patterns generated from the Z (Benzyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protecting groups under Collision-Induced Dissociation (CID).
Introduction: The Role of this compound in Peptide Synthesis
The strategic incorporation of modified amino acids is a cornerstone of modern peptide chemistry, allowing for the creation of peptides with enhanced stability, novel functionalities, or constrained conformations. This compound is a derivative of diaminopropionic acid where the α-amino group is protected by a Z-group and the β-amino group is protected by an Fmoc group. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS), as the Fmoc group can be selectively removed under mild basic conditions (e.g., piperidine) to allow for side-chain elongation or modification, while the Z-group remains stable.[1][2]
Given the complexity of these synthetic routes, rigorous analytical characterization is essential.[3][4] Mass spectrometry (MS) is the premier analytical technique for this purpose, providing rapid and precise confirmation of the peptide's molecular weight and primary sequence.[5][6] This note addresses the specific challenges and nuances of analyzing peptides containing the bulky and labile Z and Fmoc protecting groups.
Analyte Overview: this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
-
Chemical Structure: (Structure of this compound)
-
Monoisotopic Mass: 460.1634 g/mol
The two protecting groups, Z and Fmoc, are the primary determinants of the unique fragmentation behavior of these peptides in tandem mass spectrometry (MS/MS).
Mass Spectrometric Workflow: From Sample to Spectrum
A successful analysis depends on a systematic workflow encompassing sample preparation, appropriate ionization, and informed data interpretation.
Caption: General workflow for MS analysis of this compound peptides.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to avoid signal suppression and ensure high-quality data. The high lipophilicity of protected peptides can pose solubility challenges.
-
Solvents: A common solvent system for ESI-MS is a mixture of acetonitrile (ACN) and water (typically 50:50 v/v) with a small amount of acid.[9] Formic acid (FA) at 0.1% is preferred over trifluoroacetic acid (TFA), as TFA is a strong ion-pairing agent that can suppress the ESI signal.[9][10]
-
Concentration: Aim for a final concentration in the range of 1-10 pmol/µL for direct infusion or LC-MS analysis.
-
Purity: Crude synthetic peptides often contain salts, scavengers, and truncated sequences which must be removed, ideally by reversed-phase HPLC, prior to MS analysis to prevent spectral complexity and ion suppression.[9][11]
Ionization Techniques: ESI vs. MALDI
Both ESI and MALDI are "soft" ionization techniques suitable for analyzing peptides, minimizing in-source fragmentation and preserving the molecular ion.[6][12]
-
Electrospray Ionization (ESI): ESI is ideal for LC-MS coupling and typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). This is advantageous as it brings the mass-to-charge (m/z) ratio of larger peptides into the detection range of most mass analyzers. ESI is generally considered a very gentle ionization method.[12]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF MS is a high-throughput technique that predominantly generates singly charged ions ([M+H]⁺).[6] This simplifies the resulting spectrum, making it straightforward to identify the molecular ion.[4] However, care must be taken in matrix selection, as highly acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause partial cleavage of acid-labile protecting groups.[13] Using a more neutral matrix, such as dithranol with CsCl as an additive, can mitigate this issue and improve data quality for protected peptides.[14]
Deciphering the Data: MS and MS/MS Analysis
Full Scan MS (MS1): Confirming the Molecular Weight
The initial MS1 scan is performed to confirm the presence of the target peptide by matching its observed m/z to the calculated theoretical mass. Remember to account for different charge states in ESI and common adducts.
| Common Adducts | Mass Shift (Da) | Expected Ion (Positive Mode) |
| Proton | +1.0073 | [M+H]⁺ |
| Sodium | +22.9892 | [M+Na]⁺ |
| Potassium | +38.9632 | [M+K]⁺ |
| Ammonium | +18.0338 | [M+NH₄]⁺ |
Tandem Mass Spectrometry (MS/MS): Sequence and Protecting Group Verification
Tandem MS (MS/MS) is used to sequence the peptide and confirm the location of the this compound residue. This involves isolating the precursor ion of interest, subjecting it to Collision-Induced Dissociation (CID), and analyzing the resulting fragment ions.[15][16][17]
Under low-energy CID conditions, fragmentation primarily occurs along the peptide backbone, generating b- and y-type ions.[17][18] However, the presence of the Z and Fmoc groups introduces highly characteristic fragmentation pathways that are crucial for confident identification.
Characteristic Fragmentation Pathways:
-
Fmoc Group Fragmentation: The Fmoc group is known to produce a very strong characteristic fragment ion at m/z 179 , corresponding to the fluorenylmethyl cation.[18] Alternatively, it can be lost as a neutral molecule of dibenzofulvene and CO₂ (222.2 Da).[18][19]
-
Z Group Fragmentation: The benzyloxycarbonyl (Z) group readily fragments through the loss of toluene (92.1 Da) or benzyl alcohol (108.1 Da), or produces a prominent tropylium ion at m/z 91 .
-
Backbone Fragmentation: Standard b- and y-ion series will be observed, allowing for sequence determination. The mass of the Z-Dap(Fmoc) residue (459.15 Da) must be used in the sequence ladder calculation.
Caption: Key fragmentation pathways for this compound peptides under CID.
Detailed Experimental Protocols
Protocol 1: ESI-MS/MS Analysis
This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled to an HPLC system or used with direct infusion.
-
Sample Preparation: a. Dissolve the purified peptide in 50:50 ACN/H₂O with 0.1% FA to a stock concentration of 1 mg/mL. b. Perform a serial dilution to a final concentration of ~5 pmol/µL in the same solvent.
-
Instrument Setup (Positive Ion Mode): a. Infusion/LC Flow Rate: 5-10 µL/min (infusion) or 200-400 µL/min (LC). b. Capillary Voltage: 3.0 - 4.5 kV. c. Source Temperature: 100 - 150 °C. d. Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen, 6-10 L/min). e. Desolvation Temperature: 250 - 400 °C.
-
MS1 Acquisition: a. Mass Range: Scan a broad range, e.g., m/z 200-2000. b. Acquisition Time: 1 second. c. Identify the m/z values of the most abundant charge states of your target peptide.
-
MS/MS Acquisition (CID): a. Isolation Window: Set a narrow isolation window (e.g., 1-2 m/z) around the precursor ion of interest. b. Collision Energy: Apply a stepped collision energy (e.g., 15-40 eV). The optimal energy will depend on the peptide's size and charge state and should be optimized empirically. Higher energies will favor the production of smaller fragment ions. c. Acquisition: Acquire MS/MS spectra for the top 3-5 most intense precursor ions from the MS1 scan.
Protocol 2: MALDI-TOF MS Analysis
This protocol is suitable for rapid molecular weight confirmation.
-
Matrix Preparation: a. Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or Dithranol in 50:50 ACN/H₂O with 0.1% TFA or FA. Note: For protected peptides, Dithranol may reduce fragmentation.[14] b. If using Dithranol, consider adding CsCl to the matrix to promote the formation of [M+Cs]⁺ adducts, which can reduce fragmentation.[14]
-
Sample Spotting (Dried-Droplet Method): a. Mix 1 µL of the peptide sample (~10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate. b. Allow the mixture to air-dry completely until crystals form.
-
Instrument Setup: a. Ionization Mode: Positive ion, reflectron mode for higher resolution. b. Laser Intensity: Use the minimum laser power necessary to obtain a good signal, preventing excessive in-source decay. c. Mass Range: Center the acquisition window around the expected mass of the peptide. d. Calibration: Ensure the instrument is calibrated externally using a standard peptide mixture close to the m/z range of your analyte.
Troubleshooting and Expert Insights
-
Low Signal/Poor Ionization: This is often due to residual salts or TFA.[9] Re-purify the sample via HPLC using FA in the mobile phase. For MALDI, on-target cleanup with a small droplet of cold water can help remove salts.[5]
-
Dominant Fmoc/Z Fragment Ions: If the spectrum is dominated by m/z 179 or 91 with weak peptide backbone fragments, the collision energy is likely too high. Reduce the collision energy to favor the formation of larger, more informative b- and y-ions.
-
Unexpected Mass in MS1: An unexpected mass could indicate incomplete deprotection from the synthesis, modification during workup, or the presence of persistent adducts. Always check for masses corresponding to common protecting groups (e.g., tBu, Trt) that may have failed to cleave.
-
Acid-Labile Group Loss in MALDI: If you observe significant loss of protecting groups in the MALDI source, switch to a less acidic or neutral matrix like Dithranol or 2,4,6-trihydroxyacetophenone (THAP).[13]
Conclusion
The mass spectrometric characterization of peptides containing this compound is a robust and reliable process when approached systematically. By leveraging optimized sample preparation, selecting the appropriate ionization technique, and understanding the characteristic fragmentation patterns of the Z and Fmoc protecting groups, researchers can confidently verify the molecular weight, sequence, and integrity of their synthetic peptides. This analytical rigor is indispensable for ensuring the quality of materials used in advanced chemical biology and therapeutic development.
References
- Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed.
- Prediction of Collision-Induced-Dissociation Spectra of Peptides with Post-translational or Process-Induced Modifications. Analytical Chemistry - ACS Publications.
- Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. ResearchGate.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics.
- Prediction of Collision-Induced-Dissociation Spectra of Peptides With Post-Translational or Process-Induced Modifications. PubMed.
- SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of Delaware.
- Collision-induced dissociation – Knowledge and References. Taylor & Francis.
- Synthetic Peptide Purification Using Preparative LC-MS. Gilson.
- Structure evaluation of protected synthetic peptides by ESI and FAB high resolution MS/MS. CNR ExploRA.
- Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed.
- Collision-induced dissociation (CID) of peptides and proteins. PubMed.
- Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105. PubChem.
- Applications of ESI-MS for peptides. University of Alabama at Birmingham.
- Use of MALDI-TOF in proteomics. YouTube.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols.
- How MALDI Advances Peptide Research and Analysis. GenScript.
- Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. MDPI.
- mass spectra - fragmentation patterns. Chemguide.
- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- Fragmentation (mass spectrometry). Wikipedia.
- Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. National Institutes of Health.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Florida International University.
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides.
- Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube.
- Predicting the Success of Fmoc-Based Peptide Synthesis. IEDB Analysis Resource.
Sources
- 1. mdpi.com [mdpi.com]
- 2. discuss.iedb.org [discuss.iedb.org]
- 3. ie.gilson.com [ie.gilson.com]
- 4. uab.edu [uab.edu]
- 5. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. scbt.com [scbt.com]
- 8. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prediction of collision-induced-dissociation spectra of peptides with post-translational or process-induced modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Z-Dap(Fmoc)-OH in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the utilization of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled this guide to address common and potential side reactions, offering troubleshooting advice and preventative strategies based on established chemical principles and field-proven insights.
Introduction to this compound
This compound is a valuable building block for introducing a diaminopropionic acid (Dap) residue into a peptide sequence. The Fmoc group on the α-amino position provides temporary protection, removable under mild basic conditions (e.g., piperidine), while the benzyloxycarbonyl (Z or Cbz) group on the β-amino side chain offers orthogonal protection.[1] The Z-group is stable to the basic conditions of Fmoc deprotection and can be removed by strong acids or catalytic hydrogenolysis, allowing for selective side-chain manipulation.[2][3]
While this orthogonal scheme is robust, challenges can arise. This guide will walk you through potential side reactions, their mechanisms, and strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound?
The key advantage lies in its orthogonal protection scheme.[1] The base-labile Fmoc group and the hydrogenolysis/strong acid-labile Z-group allow for selective deprotection and modification of the Dap side chain, which is useful for creating branched or cyclic peptides.[4]
Q2: Is the Z-group completely stable to piperidine during Fmoc deprotection?
The Z-group is generally considered stable to the 20% piperidine in DMF commonly used for Fmoc removal.[2] However, with very long syntheses involving numerous deprotection cycles, minor cleavage of the Z-group could theoretically occur, though this is not a widely reported issue.
Q3: What are the most common side reactions to be aware of when using this compound?
While specific side reactions for this compound are not extensively documented as being highly problematic, researchers should be vigilant for general SPPS side reactions that can be influenced by the properties of Dap. These include:
-
Incomplete coupling: Steric hindrance from the growing peptide chain can make coupling difficult.
-
Intramolecular cyclization (lactam formation): A potential but not commonly reported side reaction involving the Dap side chain.
-
Side reactions during final cleavage: Generation of reactive cations can lead to unwanted modifications.
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound or the Subsequent Amino Acid
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final peptide, as detected by mass spectrometry.
Causality: Incomplete coupling is a common issue in SPPS, often exacerbated by peptide aggregation or steric hindrance near the coupling site. While Dap itself is not exceptionally bulky, the growing peptide chain can adopt secondary structures that impede the access of the incoming activated amino acid.
Mitigation Strategies:
-
Double Coupling: If a positive Kaiser test is observed after the initial coupling, a second coupling with fresh reagents should be performed.
-
Use of Stronger Coupling Reagents: For difficult couplings, consider using more potent activating reagents such as HATU or HCTU.
-
Solvent Optimization: Switching from DMF to NMP or using a solvent mixture can help disrupt aggregation and improve solvation of the peptide-resin.[1]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can disrupt secondary structures and improve coupling efficiency.
Experimental Protocol: Double Coupling with HATU
-
After the initial coupling of this compound, perform a Kaiser test.
-
If the test is positive (blue beads), wash the resin thoroughly with DMF (3x).
-
Prepare a fresh solution of this compound (2-3 equivalents), HATU (1.95 equivalents), and DIPEA (4-6 equivalents) in DMF.
-
Add the freshly activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF (3x) and perform a second Kaiser test to confirm completion.
Issue 2: Potential for Intramolecular Cyclization (Lactam Formation)
Symptoms:
-
Appearance of a significant impurity with a mass corresponding to the cyclic byproduct.
-
Reduced yield of the desired linear peptide.
Causality: The side-chain amino group of Dap could potentially undergo intramolecular cyclization with a C-terminal activated carboxyl group or an ester linkage to the resin, especially in longer peptides or under basic conditions. While the Z-protecting group significantly reduces the nucleophilicity of the β-amino group, this remains a theoretical possibility. Recent studies have shown that while longer-chain homologues of lysine like ornithine readily cyclize, diaminopropionic acid can undergo effective peptide ligation without significant cyclization.[5]
Mitigation Strategies:
-
Choice of C-terminal Amino Acid: Avoid placing Dap at the C-terminus if possible, as the risk of cyclization is highest at this position.
-
Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin can sterically hinder back-biting reactions.
-
Optimized Deprotection: If side-chain deprotection is performed on-resin, ensure conditions are mild and reaction times are minimized.
Issue 3: Side Reactions During Final Cleavage
Symptoms:
-
Presence of unexpected adducts in the mass spectrum of the crude peptide.
-
Modification of sensitive amino acids (e.g., Trp, Met, Cys, Tyr).
Causality: The final cleavage from the resin and deprotection of side chains is typically performed with a strong acid like trifluoroacetic acid (TFA).[6] This process generates highly reactive carbocations from the cleavage of protecting groups (e.g., tert-butyl from Boc) and the resin linker.[7] These cations can alkylate nucleophilic residues in the peptide chain.[8] While the Z-group is primarily removed by hydrogenolysis, it is also labile to strong acids like HF or HBr/AcOH, and can be partially cleaved by TFA, generating benzyl cations.[3]
Mitigation Strategies:
-
Use of Scavengers: A "cleavage cocktail" containing scavengers is essential to trap reactive cations.[7] A common and effective non-odorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6] TIS is particularly effective at scavenging trityl and other stabilized cations.
-
Optimized Cleavage Time: Use the minimum cleavage time necessary for complete deprotection to reduce exposure to the acidic environment. Test cleavages can determine the optimal duration.[6]
-
Hydrogenolysis for Z-Group Removal: For peptides sensitive to strong acids, a two-step cleavage/deprotection strategy can be employed. First, cleave the peptide from the resin using a mild acid that leaves the Z-group intact (e.g., with a highly acid-labile resin). Then, remove the Z-group in solution via catalytic hydrogenolysis (e.g., H₂/Pd-C).[2]
Table 1: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Cocktail | Composition (v/v/v) | Target Residues/Protecting Groups |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, effective for scavenging t-butyl and trityl cations.[6] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues like Cys, Met, and Trp.[6] |
Conclusion
The successful synthesis of peptides containing this compound is readily achievable with careful attention to standard SPPS protocols and an awareness of potential side reactions. By understanding the underlying chemistry and implementing the troubleshooting and preventative strategies outlined in this guide, researchers can confidently incorporate this versatile amino acid into their synthetic targets.
References
- Vertex AI Search result citing a resource on amino acid deriv
- Vertex AI Search result citing a resource on peptide macrocycliz
- Vertex AI Search result citing a resource on the incorporation of Boc-Dap-OH in unn
- Vertex AI Search result citing a study on the selective synthesis of lysine peptides and diaminopropionic acid peptide nitriles. [Link]
- Vertex AI Search result citing a resource on amino acid-protecting groups.
- Vertex AI Search result citing a resource on the optimal coupling of Fmoc-Dap(Adpoc)-OH in solid-phase peptide synthesis.
- Vertex AI Search result citing a resource on the Cbz protecting group.
- Vertex AI Search result citing a resource on Fmoc solid-phase peptide synthesis.
- Vertex AI Search result citing a resource on cleavage cocktails.
- Vertex AI Search result citing a study on TFA cleavage strategy for mitigation of S-tButylated Cys-peptide form
- Vertex AI Search result citing a resource on solid-phase peptide synthesis.
- Vertex AI Search result citing a study on selective incorporation of proteinaceous over nonproteinaceous c
- Vertex AI Search result citing a study on solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues. [Link]
- Vertex AI Search result citing a detailed guide on protecting groups in peptide synthesis.
- Vertex AI Search result citing a study on mechanistic aspects of Fmoc solid-phase peptide synthesis.
- Vertex AI Search result citing a resource on Fmoc amino acids for SPPS.
- Vertex AI Search result citing a resource on cleavage cocktail composition in Boc-protected peptide synthesis.
- Vertex AI Search result citing a review on advances in Fmoc solid-phase peptide synthesis. [Link]
- Vertex AI Search result citing a study on deprotection reagents in Fmoc solid-phase peptide synthesis. [Link]
- Vertex AI Search result citing a guide on protecting groups in peptide synthesis
- Vertex AI Search result citing a table of side-chain protecting groups in Fmoc-based SPPS.
- Vertex AI Search result citing a study on deprotection reagents in Fmoc solid-phase peptide synthesis.
- Vertex AI Search result citing a resource on Fmoc resin cleavage and deprotection.
- Vertex AI Search result citing a guide on cleavage, deprotection, and isol
- Vertex AI Search result citing a resource on Fmoc resin cleavage protocols
- Vertex AI Search result citing a resource on the protective power of Cbz.
- Vertex AI Search result citing a compar
- Vertex AI Search result citing a resource on Cbz-protected amino groups.
- Vertex AI Search result citing a study on the incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis. [Link]
- Vertex AI Search result citing a study on the differentiation of the side-chain protection str
- Vertex AI Search result citing a discussion on solid-phase peptide synthesis.
- Vertex AI Search result citing a guide to coupling reagents and additives
- Vertex AI Search result citing a study on greener cleavage of protected peptide fragments.
- Vertex AI Search result citing a troubleshooting guide for reactions involving 1,3-diamino-2-propanol.
- Vertex AI Search result citing a study on a microwave-assisted process for N-Cbz protection of amines.
- Vertex AI Search result citing a study on avoiding secondary reactions in the final global deprotection of methionine-containing peptides. [Link]
- Vertex AI Search result citing the Wikipedia page for Magnesium oxide.
- Vertex AI Search result citing a study on the total chemical synthesis of a heterodimeric interchain bis-lactam-linked peptide. [Link]
- Vertex AI Search result citing a YouTube video on peptide hand synthesis.
- Vertex AI Search result citing a study on a method for Cbz-protection of amines.
- Vertex AI Search result citing a technical support center for the synthesis of long peptides incorpor
- Vertex AI Search result citing a study on zinc(II)
- Vertex AI Search result citing a study on piperidine and piperazine analogs in action.
Sources
- 1. peptide.com [peptide.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization of Z-Dap(Fmoc)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in solid-phase peptide synthesis (SPPS): the prevention of racemization of Z-Dap(Fmoc)-OH during the activation and coupling steps. The stereochemical integrity of your peptide is paramount to its biological function, and this guide offers actionable troubleshooting strategies and answers to frequently asked questions to ensure the highest purity of your synthetic peptides.
Troubleshooting Guide: Addressing Racemization in Real-Time
This section is designed to help you diagnose and resolve issues related to the racemization of this compound as they arise during your experiments.
Question 1: I'm observing a significant diastereomeric impurity in my peptide containing a Dap(Fmoc) residue. What is the most likely cause and how can I fix it?
Answer: The presence of a diastereomeric impurity strongly indicates that racemization has occurred at the α-carbon of the this compound residue during the coupling step. The primary culprit is often the combination of the coupling reagent and the base used for activation.
Underlying Cause: Racemization during peptide coupling predominantly proceeds through two mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization.[1][2][3] In the presence of a base, the proton at the chiral α-carbon of the activated amino acid can be abstracted. This leads to a planar, achiral intermediate that can be attacked by the incoming amine from either face, resulting in a mixture of L- and D-isomers.[2][3]
Immediate Corrective Actions:
-
Re-evaluate Your Base: The strength and steric hindrance of the base are critical factors.[4][5]
-
Optimize Your Coupling Reagent:
-
Carbodiimide-based reagents (e.g., DIC) in combination with racemization-suppressing additives like Oxyma Pure® (ethyl 2-cyano-2-(hydroximino)acetate) are highly recommended.[6][7] Oxyma is a non-explosive alternative to HOBt and HOAt and has been shown to allow for high coupling rates with low racemization.[6]
-
Onium salt reagents (e.g., HBTU, HATU): While highly efficient, these can increase the risk of racemization if not used under optimal conditions.[2][8] If you are using these, ensure minimal pre-activation time.
-
-
Minimize Pre-activation Time: The longer the amino acid is in its activated state before coupling, the greater the opportunity for racemization.[2][5][9] Introduce the activated amino acid to the resin immediately after preparation.
-
Control the Temperature: Elevated temperatures accelerate racemization.[2][5] If using microwave-assisted synthesis, consider reducing the coupling temperature.[10] For standard batch synthesis, performing the coupling at room temperature or even 0°C for particularly sensitive sequences can be beneficial.[2]
Question 2: My coupling reaction with this compound is slow, and I'm still seeing racemization. How can I improve the coupling efficiency without compromising stereochemical purity?
Answer: Balancing coupling efficiency with the prevention of racemization is a common challenge, especially with sterically hindered or electronically unique amino acids.
Strategies for Improved Efficiency with Minimal Racemization:
-
Double Coupling: Perform the coupling reaction twice. After the initial coupling, wash the resin and repeat the step with a fresh solution of activated this compound.[5]
-
Increase Reagent Equivalents: Using a moderate excess of the protected amino acid and coupling reagents can drive the reaction to completion more quickly, reducing the time the activated species is susceptible to racemization.[5]
-
Solvent Quality: Ensure your solvents, typically DMF or NMP, are of high purity and anhydrous. Water can interfere with the coupling reaction and potentially contribute to side reactions.[5]
-
Consider Specialized Reagents: For exceptionally difficult couplings, phosphonium-based reagents like PyBOP® or PyAOP may offer a better balance of high reactivity and low racemization, although they can be more expensive.[6][11]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the best practices for incorporating this compound while maintaining its stereochemical integrity.
Question 1: What are the best practices for activating this compound to prevent racemization from the outset?
Answer: A proactive approach is key to preventing racemization. The following table summarizes recommended coupling cocktails based on their relative risk of inducing racemization.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Rationale |
| DIC | Oxyma Pure® | None/Collidine | Very Low | Carbodiimide activation with Oxyma forms a highly reactive O-ester that is less prone to cyclization into an oxazolone. The absence of a strong base or the use of a hindered base minimizes direct proton abstraction.[6][7] |
| DIC | HOBt/HOAt | Collidine | Low | HOBt and HOAt are effective additives that suppress racemization, though HOAt can be explosive.[6][12] |
| HATU/HCTU | None | Collidine | Moderate | These are highly efficient coupling reagents, but the presence of a base is required, increasing the risk. Using a hindered base is crucial.[2][6] |
| HBTU/TBTU | HOBt | DIPEA/NMM | Moderate to High | While effective, the combination with less hindered bases like DIPEA or NMM increases the likelihood of racemization.[2][11] |
| DCC | HOBt | DIPEA/NMM | High | DCC is a classic coupling reagent, but the formation of the insoluble dicyclohexylurea (DCU) byproduct can complicate purification, and the use of strong bases is often required.[6][13] |
Question 2: How can I detect and quantify the extent of racemization of my this compound residue?
Answer: Accurate detection and quantification of racemization are crucial for quality control. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying diastereomeric peptides. The crude peptide is analyzed on a chiral column, and the ratio of the peak areas of the desired peptide and its diastereomer provides the extent of racemization.
-
Capillary Electrophoresis (CE): CE offers excellent resolution for separating optical isomers and can be a powerful tool for assessing the enantiomeric purity of both the final peptide and the starting amino acid building blocks.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to distinguish between diastereomers, as the different stereochemistry can lead to distinct chemical shifts for adjacent protons.[1]
-
Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, it can be coupled with techniques like stable deuterium labeling to identify racemized residues.[15]
Visualizing the Mechanism and Workflow
To better understand the chemical processes and the recommended experimental approach, the following diagrams are provided.
Caption: The primary mechanisms of racemization during peptide coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Premature Cleavage of Z-group During Fmoc-SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with protecting group stability, specifically the premature cleavage of the benzyloxycarbonyl (Z or Cbz) group during Fmoc-based synthesis protocols. Here, we delve into the root causes of this issue, provide detailed troubleshooting strategies, and offer validated protocols to ensure the integrity of your synthesis.
Introduction to Protecting Group Strategy in Fmoc-SPPS
In Fmoc Solid-Phase Peptide Synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to the successful assembly of a target peptide sequence.[1] The Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile (typically removed by piperidine), while side-chain protecting groups are designed to be acid-labile, removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2] This orthogonality is the cornerstone of the Fmoc/tBu strategy.[3][4]
The benzyloxycarbonyl (Z or Cbz) group, a classic protecting group in peptide chemistry, is typically removed by strong acids or catalytic hydrogenation.[5][6] While it is generally considered stable to the milder basic conditions of Fmoc removal, its acid lability can sometimes be insufficient to withstand repeated exposure to certain reagents or conditions during the synthesis cycles, leading to its premature cleavage.[7][8] This guide will address the nuances of this problem.
Frequently Asked Questions (FAQs)
Q1: What is the Z-group and why is it used in Fmoc-SPPS?
The Z-group (benzyloxycarbonyl or Cbz) is a carbamate-based protecting group used to block the ε-amino group of lysine or other primary amines.[5] In Fmoc-SPPS, it is sometimes employed as a side-chain protecting group. Its use is less common than the Boc group for lysine protection but may be chosen for specific synthetic strategies where its unique cleavage characteristics are advantageous.[7]
Q2: What are the primary signs of premature Z-group cleavage?
The most common indicator of premature Z-group loss is the appearance of branched peptide impurities in the final crude product, as identified by mass spectrometry (MS). These impurities arise when the newly exposed ε-amino group of a lysine residue reacts with the incoming activated amino acid, leading to the growth of a peptide chain on the side chain. Another sign can be a lower than expected yield of the target peptide.[9]
Q3: Can the final TFA cleavage cocktail inadvertently cause Z-group removal?
Yes, the Z-group is susceptible to cleavage by strong acids.[8] Standard TFA cleavage cocktails are designed to remove acid-labile side-chain protecting groups, and the Z-group can be partially or fully cleaved under these conditions, depending on the precise composition of the cocktail and the duration of the cleavage step.[10]
Q4: Are there specific amino acid sequences that are more prone to this issue?
While the primary factor is the chemical environment, the local sequence around the Z-protected amino acid can influence its stability. Steric hindrance from bulky neighboring residues may offer some protection, while certain conformational effects could potentially expose the Z-group to reagents, though this is less well-documented than other side reactions like aspartimide formation.[11]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving the premature cleavage of the Z-group.
Diagram: Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting premature Z-group loss.
Issue 1: Z-Group Instability During Fmoc Deprotection
Symptoms:
-
Detection of branched peptide byproducts via LC-MS.
-
Gradual loss of the Z-group over multiple synthesis cycles.
Causality: The standard 20% piperidine in DMF solution used for Fmoc deprotection is basic and can, over repeated and prolonged exposures, lead to a slow cleavage of the Z-group. While the Z-group is primarily acid-labile, it is not completely inert to basic conditions.
Solutions:
-
Reduce Deprotection Time: Minimize the exposure of the peptide-resin to the piperidine solution. Modern, efficient synthesizers often use shorter deprotection times (e.g., 2 x 3 minutes).[3]
-
Use a Milder Base: For particularly sensitive sequences, consider replacing piperidine with a milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a lower concentration (e.g., 2% DBU in DMF), often in combination with piperidine.[12] However, the efficacy of DBU should be carefully evaluated as it is a stronger, non-nucleophilic base.
Issue 2: Acidic Microenvironment Effects
Symptoms:
-
Increased Z-group cleavage when certain acidic amino acids are present in the sequence.
-
Inconsistent cleavage from batch to batch.
Causality: Although the bulk solvent may be basic during deprotection, acidic residues in close proximity within the peptide sequence could create a localized acidic microenvironment, potentially contributing to the lability of the Z-group.
Solutions:
-
Thorough Washing: Ensure meticulous washing of the peptide-resin after each coupling and deprotection step to remove any residual acids or reagents.
-
In-situ Neutralization: Employing an in-situ neutralization protocol, where a non-nucleophilic base like diisopropylethylamine (DIEA) is added during the coupling step, can help maintain a more neutral pH throughout the synthesis cycle.[3]
Issue 3: Inappropriate Choice of Coupling Reagents
Symptoms:
-
Significant Z-group loss after a single or few coupling steps.
Causality: Certain coupling reagents, particularly uronium/aminium salts like HBTU or HATU, can form reactive intermediates that may interact with and destabilize the Z-group, especially in the presence of an activation base like DIEA.[11]
Solutions:
-
Pre-activation: Instead of in-situ activation, pre-activate the Fmoc-amino acid with the coupling reagent and base for a short period before adding it to the peptide-resin. This can minimize the exposure of the resin-bound peptide to potentially harmful reagents.
-
Alternative Coupling Reagents: Consider using carbodiimide-based coupling reagents like DIC (N,N'-diisopropylcarbodiimide) with an additive such as OxymaPure® or HOBt, which are generally considered milder.[13]
Experimental Protocols
Protocol 1: On-Resin Quantification of Z-Group Cleavage
This protocol allows for the indirect monitoring of Z-group loss by quantifying the presence of free ε-amino groups on the resin at various stages of the synthesis.
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Kaiser test solutions (Ninhydrin in ethanol, Pyridine, Phenol in ethanol)[14]
-
Spectrophotometer
Procedure:
-
After a specific number of cycles, take a small aliquot of the peptide-resin.
-
Wash the resin thoroughly with DMF and then DCM.
-
Dry the resin under vacuum.
-
Perform a quantitative Kaiser test on a precisely weighed amount of the dried resin.
-
The amount of blue color formed is proportional to the number of free primary amines and can be quantified by measuring the absorbance at 570 nm.
-
Compare the results at different stages of the synthesis to track the potential loss of the Z-group. A significant increase in absorbance indicates premature cleavage.
Protocol 2: Modified Fmoc-Deprotection for Sensitive Sequences
Reagents:
-
Deprotection Solution A: 20% (v/v) piperidine in high-purity DMF.
-
Deprotection Solution B: 2% (v/v) DBU in high-purity DMF.
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add Deprotection Solution A and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of Deprotection Solution A and agitate for 5-7 minutes.
-
For very difficult deprotections, consider a single treatment with Deprotection Solution B for 5 minutes.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of the base.
Data Presentation: Stability of Lysine Protecting Groups
| Protecting Group | Deprotection Condition | Stability to 20% Piperidine/DMF | Orthogonality in Fmoc-SPPS | Reference |
| Boc | Strong Acid (e.g., TFA) | High | Excellent | [5] |
| Z (Cbz) | Strong Acid / Hydrogenolysis | Moderate to High | Good | [5][6] |
| ivDde | Hydrazine | High | Excellent | [7] |
| Alloc | Pd(0) catalyst | High | Excellent | [5] |
This table provides a comparative overview of commonly used lysine side-chain protecting groups in the context of Fmoc-SPPS.
Advanced Strategies: Alternative Protecting Groups
If premature cleavage of the Z-group remains a persistent issue despite troubleshooting, the most robust solution is to switch to a more stable and orthogonal protecting group for the lysine side chain.
Diagram: Orthogonal Protecting Group Scheme
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
Recommended Alternatives to Z-group:
-
Boc (tert-Butoxycarbonyl): This is the most widely used protecting group for lysine in Fmoc-SPPS. It offers excellent stability to the basic conditions of Fmoc removal and is cleanly cleaved by TFA.[5]
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This protecting group is completely orthogonal to both Fmoc and Boc/tBu strategies. It is removed under very mild conditions with dilute hydrazine, allowing for selective deprotection of the lysine side chain on-resin for subsequent modifications.[7]
-
Alloc (Allyloxycarbonyl): Cleaved by palladium catalysts, the Alloc group provides another layer of orthogonality, which is particularly useful in the synthesis of complex or modified peptides.[5]
By carefully analyzing the symptoms of premature Z-group cleavage and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target peptides. When necessary, transitioning to a more robust and orthogonal protecting group is a definitive solution to this challenging side reaction.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Ramadan, E., G. Toth, and B. Penke. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195-200.
- Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.
- Kiso, Y., Ukawa, K., & Akita, T. (1980). Efficient Removal of N-Benzyloxycarbonyl Group by a ‘Push-Pull’ Mechanism.
- Spps and side reactions in peptide synthesis. (2018, August 2). Slideshare.
- Analytical Methods for Solid Phase Peptide Synthesis. (2014).
- Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
- Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
- Peptide synthesis. (n.d.). In Wikipedia.
- Dettin, M., Pegoraro, S., Rovero, P., Bicciato, S., Bagno, A., & Di Bello, C. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of peptide research, 49(1), 103–111.
- Minimal Protection Str
- SPPS Reagents Explained: A Complete Guide. (2023, September 24). CEM Corporation.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-373.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology.
- Kiso, Y., Nakamura, K., Ukawa, K., & Akita, T. (1979). Efficient Removal of Protecting Groups by a ‘Push-Pull’ Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System. Chemical and Pharmaceutical Bulletin, 27(11), 2743-2747.
- Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2022).
- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023).
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Efficient removal of N-benzyloxycarbonyl group by a ‘push–pull’ mechanism using thioanisole–trifluoroacetic acid, exemplified by a synthesis of Met-enkephalin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation in Peptides Containing Z-Dap(Fmoc)-OH
Welcome to the Technical Support Center for scientists and researchers encountering challenges with peptides incorporating Z-Dap(Fmoc)-OH. This guide provides in-depth troubleshooting strategies and scientific explanations to address aggregation-related issues during Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have structured this resource to offer not just protocols, but a foundational understanding of the underlying chemical principles at play.
Introduction: The Dichotomy of this compound in Peptide Aggregation
The incorporation of N-α-Fmoc-N-β-Z-L-2,3-diaminopropionic acid, or this compound, into a peptide sequence introduces a unique set of structural features that can have a dual impact on peptide aggregation. Understanding these characteristics is the first step in effective troubleshooting.
-
The Z-Group (Benzyloxycarbonyl): A Bulky Aromatic Moiety. The benzyloxycarbonyl (Z) group is a substantial, aromatic protecting group.[1] Similar to the Fmoc group itself, the phenyl ring of the Z-group can participate in intermolecular π-π stacking interactions with other aromatic residues or protecting groups on adjacent peptide chains. This can be a contributing factor to the initiation of aggregation.
-
The D-Configuration: A Structural Disruptor. The D-configuration of the amino acid is a powerful tool for disrupting the formation of regular secondary structures, such as β-sheets, which are a primary driver of on-resin aggregation.[2][3] By introducing a "kink" in the peptide backbone, D-amino acids can break the hydrogen bonding patterns that lead to insoluble aggregates.[2] However, this disruption can also alter the desired peptide conformation in unpredictable ways.
-
The Dap Side Chain: Flexibility and Hydrogen Bonding Potential. The diaminopropionic acid side chain, even when protected, offers rotational flexibility and the potential for hydrogen bond interactions, which could either mitigate or contribute to aggregation depending on the surrounding peptide sequence.
This duality means that this compound is not an inherently "difficult" residue in all cases, but its presence requires careful consideration of the overall peptide sequence and the synthetic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of aggregation when using this compound?
A1: The signs are consistent with general peptide aggregation during SPPS and include:
-
Poor Resin Swelling: The peptide-resin beads may clump together or fail to swell adequately in the synthesis solvent, indicating a collapse of the resin matrix due to interchain hydrogen bonding.[4]
-
Slow or Incomplete Coupling Reactions: Aggregated peptide chains can sterically hinder the N-terminus, preventing efficient acylation by the incoming activated amino acid. This is often observed as a positive Kaiser test after a prolonged coupling time.
-
Incomplete Fmoc Deprotection: Similar to coupling, the aggregation can block the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group, leading to deletion sequences.
-
Formation of a Gel-Like Consistency: In severe cases, the resin and solvent mixture can become viscous and difficult to agitate or drain.
Q2: Can the Z-group on the side chain be prematurely cleaved?
A2: The Z-group is generally stable to the mild basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions of final cleavage from most common resins (TFA-based cocktails).[5] It is typically removed by catalytic hydrogenation.[5] Therefore, premature cleavage of the Z-group during standard Fmoc-SPPS is not a common issue.
Q3: Does the D-configuration of this compound affect coupling efficiency?
A3: The steric environment around the α-carbon of a D-amino acid is identical to its L-counterpart, so the intrinsic reactivity is the same. However, the altered conformation of the peptide chain immediately preceding the D-residue can sometimes impact the efficiency of the subsequent coupling step. If you observe difficult coupling after the incorporation of this compound, it is likely due to conformational effects rather than the properties of the D-amino acid itself.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to resolving aggregation issues encountered during the synthesis of peptides containing this compound.
Problem 1: Poor Resin Swelling and Incomplete Reactions (Coupling/Deprotection)
This is the most common manifestation of on-resin aggregation. The peptide chains are collapsing and preventing reagent access.
Underlying Cause: Interchain hydrogen bonding, potentially exacerbated by π-π stacking of Z-groups and other aromatic moieties, is overcoming the structure-disrupting effect of the D-amino acid.
Solutions:
-
Solvent Optimization: The choice of solvent is critical for maintaining peptide chain solvation.[6]
-
Switch to NMP: N-methylpyrrolidone (NMP) has a higher polarity and solvating capacity for growing peptide chains compared to Dimethylformamide (DMF).[7]
-
Incorporate Chaotropic Agents: Adding "chaotropic" salts to the coupling and/or washing steps can disrupt hydrogen bonding networks.
-
Protocol: Prepare a 0.8 M solution of LiCl in DMF. Use this solution for washing the resin before the coupling step. It is crucial to thoroughly wash the resin with DMF afterward to remove the LiCl, which can interfere with coupling reagents.[8]
-
-
-
Employ More Potent Coupling Reagents: For difficult couplings arising from aggregation, a more reactive activation method can improve yields.
| Coupling Reagent | Class | Key Advantages |
| HBTU/TBTU | Aminium | Standard, effective reagents. |
| HATU/HCTU | Aminium | More reactive than HBTU/TBTU, often overcoming moderate aggregation. |
| PyBOP | Phosphonium | Strong activating agent, particularly useful for hindered couplings. |
| COMU | Uronium | Highly reactive and efficient, often considered superior to HATU in difficult cases. |
Protocol 2: Enhanced Coupling with HATU
-
Resin Preparation: After Fmoc deprotection and thorough washing with DMF, ensure the resin is well-swelled.
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate for at least 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step with fresh reagents. If negative (yellow beads), proceed with the synthesis.
-
Incorporate Backbone Protection (Hmb/Dmb): For very difficult sequences, the most robust solution is to introduce a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on an amino acid residue several positions before the this compound. These groups physically disrupt the hydrogen bonding that leads to β-sheet formation.
Problem 2: Peptide is Insoluble After Cleavage and Purification
Sometimes, a peptide may appear to synthesize well on-resin but then becomes insoluble once cleaved and purified.
Underlying Cause: The structure-disrupting effects of the resin and protecting groups are removed, allowing the peptide to adopt an aggregated conformation in solution. The presence of the bulky, aromatic Z-group can contribute to this post-synthesis aggregation.
Solutions:
-
Systematic Solubilization:
-
Start with standard solvents like water, acetonitrile, and DMSO.
-
If the peptide remains insoluble, try adding small amounts of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are known to disrupt secondary structures.[7]
-
Acidic or basic conditions can also aid solubility. Try dissolving the peptide in a dilute solution of acetic acid or ammonium hydroxide.
-
-
Strategic Use of Pseudoproline Dipeptides: If re-synthesis is an option, incorporating pseudoproline dipeptides at key locations in the peptide sequence can significantly improve the solubility of the final product. These dipeptides introduce a "kink" that disrupts aggregation both on-resin and in solution.
Visualizing the Mechanisms
Diagram 1: Potential Aggregation Mechanisms
Caption: Potential intermolecular interactions leading to aggregation.
Diagram 2: Troubleshooting Workflow for On-Resin Aggregation
Caption: A stepwise approach to resolving on-resin aggregation.
References
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Fmoc-Dap(Z)-OH | C26H24N2O6. PubChem.
- The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons.
- Fmoc-Dap(Z)-OH. MySkinRecipes.
- Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed.
- Peptide synthesis. Wikipedia.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Amino Acid Composition drives Peptide Aggregation. ChemRxiv.
- Synthesis of Side-Chain Modified Polypeptides. ACS Publications.
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Side reactions in peptide synthesis: An overview. ResearchGate.
- Side reactions in solid-phase peptide synthesis and their applications. PubMed.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.
- What do you do when your peptide synthesis fails? Biotage.
- Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate.
- SYNTHESIS NOTES. AAPPTec.
- Relative substituent position on the strength of π-π stacking interactions. PubMed Central.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PubMed.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimization of Coupling Time for Z-Dap(Fmoc)-OH
Welcome to the Technical Support Center for the optimal use of Z-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically demanding amino acid into peptide sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure high coupling efficiency and peptide purity.
Introduction: The Challenge of Coupling this compound
Nα-Z-Nβ-Fmoc-L-diaminopropionic acid, or this compound, is a valuable building block in peptide synthesis, offering a site for orthogonal side-chain modifications. The benzyloxycarbonyl (Z) group on the α-amine and the fluorenylmethyloxycarbonyl (Fmoc) group on the β-amine provide a unique protection scheme. However, the bulky nature of these protecting groups presents a significant steric hindrance during the coupling reaction in SPPS. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences and decreased purity of the final peptide. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Troubleshooting Guide: Incomplete Coupling of this compound
This section addresses the most common issue encountered when using this compound: incomplete coupling, often indicated by a positive Kaiser test.
Problem: Positive Kaiser Test After Coupling
A positive Kaiser test (indicated by blue or purple resin beads) signifies the presence of unreacted primary amines on the solid support, confirming that the coupling of this compound was incomplete.[1][2]
If a positive Kaiser test is observed, the following workflow is recommended to salvage the synthesis.
Caption: Decision workflow for addressing incomplete coupling of this compound.
Protocol 1: Double Coupling
This is the most common and immediate step to address incomplete coupling.[2] It involves repeating the coupling step with a fresh solution of activated this compound.
-
Resin Wash: Following the initial coupling, thoroughly wash the resin with N,N-Dimethylformamide (DMF) (3 x 1 min) to remove any byproducts and unreacted reagents.
-
Prepare Fresh Activation Solution: In a separate vessel, pre-activate a fresh solution of this compound with your chosen coupling reagent and base (see recommended reagents below).
-
Second Coupling: Add the newly activated amino acid solution to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.
-
Monitor Completion: Perform a Kaiser test to check for completion. If the test is negative (yellow beads), proceed with the synthesis. If it remains positive, move to the capping protocol.[1]
Protocol 2: Capping Unreacted Amines
Capping is essential when double coupling fails, to prevent the formation of deletion peptides. This process acetylates the unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.[2]
-
Resin Wash: After the failed double coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Thoroughly wash the resin with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor coupling efficiency with this compound?
The main culprit is steric hindrance . Both the Z and Fmoc protecting groups are bulky, which physically obstructs the activated carboxyl group from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[2][3] Other contributing factors can include suboptimal coupling reagents, inadequate reaction time, poor resin swelling, and peptide aggregation on the resin.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.[4][5]
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | High reactivity, effective for hindered amino acids.[6] | Higher cost, potential for guanidinylation if used in excess.[6][7] |
| HCTU/HBTU | Uronium/Aminium Salt | High | Efficient and widely used, good balance of reactivity and cost.[4][5][8] | Potential for guanidinylation.[7] |
| PyBOP | Phosphonium Salt | High | Low racemization risk, avoids guanidinylation. | Byproducts can sometimes be challenging to remove. |
| COMU | Uronium/Aminium Salt | Very High | High solubility and efficiency, less allergenic.[4] | Can still cause side reactions if not used correctly. |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, simple byproducts. | Slower reaction rates compared to onium salts.[6] |
Q3: How can I proactively optimize the coupling time for this compound?
To avoid incomplete coupling from the outset, consider the following optimization strategies:
-
Extend Coupling Time: For a standard coupling, increase the reaction time from the usual 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.[9]
-
Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
-
Elevate Temperature: Gently increasing the reaction temperature (e.g., to 30-50°C) can improve the reaction rate. Microwave-assisted SPPS can also be very effective.[7]
-
Solvent Choice: Ensure the resin is adequately swollen in an appropriate solvent like DMF or N-Methyl-2-pyrrolidone (NMP). In cases of peptide aggregation, using "magic mixtures" or chaotropic salts can be beneficial.[7]
Q4: Are there any specific side reactions to be aware of when using this compound?
Besides incomplete coupling, be mindful of:
-
Racemization: While the urethane-based Z and Fmoc protecting groups generally suppress racemization, the risk can increase with prolonged activation times or the use of certain bases.[4] The addition of additives like HOBt or Oxyma Pure is recommended to minimize this risk.[10]
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide to form a guanidine moiety, which terminates the peptide chain.[7] This can be avoided by pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin.[7]
Experimental Protocols
Protocol 3: Standard Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Nα-Fmoc deprotection (e.g., with 20% piperidine in DMF) and wash thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and an additive like HOAt or OxymaPure (3 eq.) in DMF.
-
Pre-activation: Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using the Kaiser test. If the test is positive, consider a second coupling (Protocol 1).
-
Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF, DCM, and then DMF again to prepare for the next cycle.[10]
Protocol 4: Kaiser Test for Free Primary Amines
This qualitative test is crucial for monitoring the completion of coupling reactions.[1]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Add Reagents: Add 2-3 drops each of:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
Logical Relationships in Troubleshooting
The following diagram illustrates the interplay of key factors influencing the coupling efficiency of this compound.
Caption: Factors influencing this compound coupling efficiency.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Royal Society of Chemistry. (2012). The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Oren, E. E., et al. (2010). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 11(2), 648–661.
- Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(21), 5193.
- ResearchGate. (2020). SPPS: peptide failure to elongate?.
- Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- PubChem. (n.d.). Dde-D-Dap(Fmoc)-OH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Avoidance of Lactam Formation with Dap Derivatives
Welcome to the specialized technical support guide for researchers, scientists, and drug development professionals working with 2,3-diaminopropionic acid (Dap) derivatives. This resource provides in-depth troubleshooting advice and preventative strategies to mitigate the common side reaction of lactam formation, a critical hurdle in the successful synthesis of Dap-containing peptides and other molecules. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Dap-derived lactam formation and why is it a problem?
A1: Dap-derived lactam formation is an intramolecular cyclization reaction where the β-amino group of a Dap residue attacks an activated α-carboxyl group, forming a stable six-membered ring. This side reaction is a significant issue as it consumes your starting material, reduces the yield of your desired product, and introduces a structurally similar impurity that can be challenging to separate during purification.
Q2: Under what conditions is lactam formation most likely to occur?
A2: Lactam formation is most prevalent during the activation of the C-terminal carboxyl group of a Dap residue, a necessary step for peptide bond formation. The risk is highest when the β-amino group is unprotected or has a protecting group that is labile under the coupling conditions. Factors such as the choice of coupling reagent, solvent, temperature, and the steric environment around the Dap residue can all influence the rate of this side reaction.
Q3: Can I visually identify if lactam formation has occurred?
A3: While you won't see a visible change in the reaction mixture, the primary method for identifying lactam formation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2][3][4] You will typically observe a new peak in your HPLC chromatogram with a mass corresponding to the cyclized Dap derivative.
Troubleshooting Guide: Diagnosing and Resolving Lactam Formation
This section addresses common experimental observations and provides a logical workflow for troubleshooting.
Problem 1: Low Yield of the Desired Peptide and a Major Unidentified Peak in HPLC/MS
Potential Cause: Significant lactam formation during the coupling of the Dap residue.
Troubleshooting Steps:
-
Confirm the Identity of the Side Product: Analyze the unexpected peak by MS to confirm its mass corresponds to the dehydrated, cyclized product.
-
Evaluate Your Coupling Strategy: The choice of coupling reagent is critical. Reagents that generate highly reactive intermediates can accelerate lactam formation.
-
Assess Protecting Group Stability: Ensure the protecting group on the β-amino group of your Dap derivative is stable under the reaction conditions.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired intermolecular coupling over the intramolecular cyclization.
In-Depth Analysis: Mechanism and Prevention
A thorough understanding of the reaction mechanism is paramount for developing effective preventative strategies.
The Mechanism of Lactam Formation
The cyclization is initiated by the activation of the α-carboxyl group of the Dap derivative. The lone pair of electrons on the β-nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the departure of the activating group and the formation of the stable six-membered lactam ring.
Caption: Mechanism of Dap-Lactam Formation.
Preventative Strategies: A Multi-faceted Approach
The key to avoiding lactam formation lies in a combination of strategic protecting group selection and optimized reaction conditions.
1. The Critical Role of Orthogonal Protecting Groups:
The most effective strategy is to employ an orthogonal protecting group on the β-amino group of the Dap derivative.[5][6][7][8][9] This group must remain stable during the deprotection of the α-amino group (e.g., Fmoc removal with piperidine) and the subsequent coupling reaction, yet be removable under conditions that do not affect the rest of the peptide.
| Protecting Group Combination | α-Amino Protection | β-Amino Protection | Key Advantage |
| Strategy 1 | Fmoc | Boc | Boc group is stable to piperidine but readily removed with mild acid (e.g., TFA). |
| Strategy 2 | Boc | Cbz | Cbz group is stable to TFA but can be removed by hydrogenolysis. |
| Strategy 3 | Fmoc | Mtt/Mmt | Mtt and Mmt groups are highly acid-labile and can be removed with dilute TFA, offering another level of orthogonality. |
2. Optimizing Coupling Conditions:
While protecting groups are the first line of defense, the choice of coupling reagents and conditions can further minimize the risk of lactam formation.
-
Coupling Reagents: While highly efficient, phosphonium- and uranium-based reagents like HBTU, HATU, and PyBOP can sometimes promote side reactions due to the high reactivity of the activated ester.[10] In problematic cases, consider using carbodiimide-based reagents like DCC or EDC in the presence of an additive like HOBt or OxymaPure, which can offer a more controlled activation.[11][12][13]
-
Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can decrease the rate of the intramolecular cyclization more significantly than the desired intermolecular reaction.
-
Solvent: The choice of solvent can influence the conformation of the peptide and the solubility of the reagents, which in turn can affect the relative rates of the desired reaction and the side reaction.
Experimental Protocol: A Step-by-Step Guide to Minimizing Lactam Formation
This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) step involving a Dap derivative, with specific recommendations to prevent lactam formation.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Dap(Boc)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Dap(Boc)-OH:
-
Pre-activate a solution of Fmoc-Dap(Boc)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin and shake at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Continue Peptide Synthesis: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group on the Dap residue.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass and purity by LC-MS.
Caption: SPPS Workflow for Dap Incorporation.
By implementing these strategies and carefully monitoring your reactions, you can significantly reduce the incidence of lactam formation and improve the overall efficiency and success of your Dap-containing syntheses.
References
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]
- AAPPTec. (n.d.).
- Gaudelli, N. M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature Chemical Biology, 11(4), 221-3. [Link]
- Kaur, H., & Singh, G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1043-1055. [Link]
- Bilgin, Z. D., & Toker, S. (2025). Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. Critical Reviews in Analytical Chemistry, 1-21. [Link]
- Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech, 19(5), 2247-2255. [Link]
- Musgrave, R. (2017, March 13).
- Sun, H., & Hruby, V. J. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics.
- Chandrasekhar, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3463-3466. [Link]
- Taylor, R. J. K., et al. (2024). Synthesis, mechanism of action, and SAR studies on the cyclic lipopeptide antibiotic daptomycin. Canadian Journal of Chemistry, 102(6), 414-424. [Link]
- Miller, C. A., et al. (2014). The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics. Journal of Biological Chemistry, 289(34), 23519-23530. [Link]
- Fairweather, K. A., & Batey, R. A. (2011). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. Organic Letters, 13(23), 6244-6247. [Link]
- Soellner, M. B., et al. (2006). Effect of a coupling reagent on the relative rate and. Journal of the American Chemical Society, 128(1), 13-15. [Link]
- ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. [Link]
- Vinogradov, A. A., & Brimble, M. A. (2017). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 46(21), 6437-6453. [Link]
- Romano, A., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Journal of Clinical Medicine, 8(8), 1129. [Link]
- Stead, D. A. (2009). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. TrAC Trends in Analytical Chemistry, 28(6), 729-744. [Link]
Sources
- 1. Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. | Semantic Scholar [semanticscholar.org]
- 4. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
analytical methods for detecting side products in Z-Dap(Fmoc)-OH synthesis
Introduction
Welcome to the technical support guide for the synthesis and analysis of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, commonly referred to as Z-Dap(Fmoc)-OH. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable protected amino acid derivative. Ensuring the purity of this compound is critical for its successful application in solid-phase peptide synthesis (SPPS), as impurities can lead to undesired side products in the final peptide.[1][2][3] This guide provides in-depth troubleshooting, detailed analytical protocols, and answers to frequently asked questions to help you identify and mitigate the formation of common side products.
Troubleshooting Guide: Common Issues & Analytical Solutions
This section addresses specific problems you might encounter during the synthesis and purification of this compound. Each issue is paired with potential causes and the recommended analytical methods for diagnosis.
Issue 1: An unexpected peak appears in my Reverse-Phase HPLC (RP-HPLC) chromatogram.
-
Potential Cause 1: Dipeptide Formation (Fmoc-Dap(Z)-Dap(Z)-OH)
-
Why it happens: Over-activation of the carboxylic acid during the Fmoc protection step can lead to the coupling of two Z-Dap-OH molecules, forming a dipeptide. This is a frequently encountered side product when using activating agents like chloroformates.[1]
-
How to Detect It:
-
LC-MS: This is the most definitive method. The dipeptide will have a mass-to-charge ratio (m/z) corresponding to the dimer minus a water molecule. For this compound (MW: 460.48 g/mol [4][5]), the expected monoisotopic mass is [M+H]⁺ ≈ 461.49. The dipeptide's mass would be significantly higher.
-
RP-HPLC: The dipeptide is larger and typically more hydrophobic than the monomer, causing it to have a longer retention time on a C18 column.
-
-
-
Potential Cause 2: Incomplete Protection (Z-Dap-OH)
-
Why it happens: The reaction to introduce the Fmoc group may not have gone to completion, leaving unreacted starting material.
-
How to Detect It:
-
LC-MS: Look for a peak with an m/z corresponding to the starting material, Z-Dap-OH.
-
TLC: A spot corresponding to the starting material will be visible, likely with a different Rf value than the desired product.
-
-
-
Potential Cause 3: Formation of Fmoc-β-Ala-OH
-
Why it happens: A Lossen-type rearrangement can occur during the introduction of the Fmoc group, especially when using reagents like Fmoc-N-hydroxysuccinimide.[1]
-
How to Detect It:
-
LC-MS: This impurity will have a distinct mass. The presence of Fmoc-β-Ala-OH can be confirmed by its unique m/z value.
-
NMR: ¹H NMR may show characteristic signals for the β-alanine structure, which will differ from the Dap backbone.
-
-
Issue 2: My final product has low optical purity.
-
Potential Cause: Racemization
-
Why it happens: The α-carbon of amino acids can be susceptible to racemization (loss of stereochemical purity) under harsh basic or acidic conditions, or during activation steps in synthesis.[6] This is a critical parameter to control as it directly impacts the biological activity of the final peptide.
-
How to Detect It:
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity. The sample is analyzed on a chiral stationary phase, which separates the L- and D-enantiomers.
-
Pre-column Derivatization with Marfey's Reagent: The amino acid derivative is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers. These diastereomers can then be easily separated and quantified using standard RP-HPLC.[6]
-
-
Issue 3: NMR spectrum shows unexpected signals or poor resolution.
-
Potential Cause 1: Presence of Residual Solvents or Reagents
-
Why it happens: Inadequate purification or drying can leave behind solvents (e.g., DMF, DCM) or reagents used in the synthesis.
-
How to Detect It:
-
¹H NMR: Characteristic peaks for common laboratory solvents are well-documented and can be easily identified.
-
-
-
Potential Cause 2: Degradation of Protecting Groups
-
Why it happens: The Fmoc group is base-labile, and the Z group is sensitive to hydrogenolysis.[7][8] Unintended partial deprotection can occur if the reaction conditions are not carefully controlled. For instance, repetitive exposure to basic conditions during synthesis can lead to aspartimide formation in sequences containing aspartic acid, a related side reaction.[1]
-
How to Detect It:
-
LC-MS: Look for masses corresponding to the fully deprotected Dap, the Dap(Z)-OH fragment, or the Dap(Fmoc)-OH fragment.[9][10]
-
¹H NMR: The disappearance or reduction in the integral of the characteristic aromatic protons of the Fmoc or Z groups relative to the Dap backbone protons would indicate deprotection.
-
-
Key Analytical Workflows & Protocols
A systematic approach is crucial for identifying impurities. The following workflow outlines the recommended analytical sequence.
Workflow for Side Product Identification
Caption: Key side reactions during the Fmoc protection of Z-Dap-OH.
References
- A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation.
- Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. (n.d.). Waters Corporation.
- LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters Corporation.
- Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc.
- LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. (n.d.). Queen's University Belfast Research Portal.
- Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. (n.d.). LabRulez LCMS.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-41.
- Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global.
- Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
- Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
- Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Fmoc-Dap(Z)-OH. (n.d.). MySkinRecipes.
- Fmoc-Dap(Z)-OH ≥95.0%. (n.d.). Sigma-Aldrich.
- Z-D-Dap(Fmoc)-OH. (n.d.). Santa Cruz Biotechnology.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Fmoc-Dap-OH [181954-34-7]. (n.d.). Aapptec Peptides.
- Fmoc-Dap-OH ≥97.0% (HPLC). (n.d.). Sigma-Aldrich.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. lcms.cz [lcms.cz]
- 4. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Dap-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Strategies for Difficult Couplings Involving Z-Dap(Fmoc)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the incorporation of Z-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS). The unique structure of this derivative, with a Z-protected side chain and an Fmoc-protected alpha-amine, presents specific challenges that require optimized protocols for successful coupling.
Troubleshooting Guide: Overcoming this compound Coupling Challenges
Difficulties in coupling this compound often manifest as incomplete reactions, leading to deletion sequences in the final peptide. This is typically identified by a positive Kaiser test after the coupling step, indicating unreacted free amines on the resin. The primary cause is often steric hindrance from the bulky Z (benzyloxycarbonyl) and Fmoc protecting groups.
Issue: Positive Kaiser Test After a Standard Coupling Cycle
A blue or purple coloration of the resin beads after a Kaiser test indicates the presence of free primary amines, signifying a failed or incomplete coupling reaction.
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Step 1: Re-evaluate Coupling Reagent
Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may be insufficient for sterically demanding couplings.[1][2] For difficult amino acids, more potent activating agents are recommended.[3]
Recommended Action: Switch to a more powerful uronium/aminium or phosphonium-based reagent.
| Reagent Class | Examples | Key Advantages & Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU | Highly efficient for sterically hindered couplings due to the formation of highly reactive OAt- or OBt-esters.[4] HATU is often preferred for its high reactivity and ability to suppress racemization.[4][5] |
| Phosphonium | PyBOP, PyAOP | Effective for hindered couplings and do not pose a risk of guanidinylation side reactions, which can occur with uronium/aminium reagents.[3][6] |
Protocol 1: High-Efficiency Coupling Using HATU
-
Resin Preparation: Swell the peptide-resin in high-quality, amine-free DMF for at least 30 minutes.[7][8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments (e.g., 5 minutes and then 15 minutes) to ensure complete Fmoc removal.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[3]
-
Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add a non-nucleophilic base like DIPEA or 2,4,6-collidine (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[3] Pre-activation is crucial to prevent guanidinylation of the peptide's N-terminus.[6]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[7]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[7]
Step 2: Perform a Double Coupling
If a single coupling with a potent reagent is insufficient, a second coupling is the next logical step to drive the reaction to completion.[5]
Protocol 2: Double Coupling Procedure
-
First Coupling: Follow steps 1-7 of Protocol 1.
-
Initial Monitoring: Perform a Kaiser test. If it is positive, proceed to the next step.
-
Washing: Drain the initial coupling solution and wash the resin thoroughly with DMF (3-5 times).[3]
-
Second Coupling: Prepare a fresh solution of pre-activated this compound as described in Protocol 1 (Step 4). Add this to the resin and incubate for another 1-2 hours.
-
Final Monitoring: Perform a final Kaiser test. If negative, proceed with washing and the next synthesis cycle.
Step 3: Adjust Reaction Conditions
If double coupling still yields a positive Kaiser test, modifying the reaction environment can help overcome severe aggregation or steric hindrance.
-
Elevated Temperature: Increasing the temperature to 35-50°C can disrupt secondary structures and peptide aggregation that may be hindering the reaction.[9] However, be aware that elevated temperatures can increase the risk of racemization.[1][5]
-
Solvent Choice: If aggregation is suspected (e.g., the resin fails to swell properly), switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic agent may be beneficial.[6]
Step 4: Cap Unreacted Amines
If a small fraction of amines remains unreacted after exhaustive coupling attempts, it is often better to permanently block them to prevent the formation of deletion-sequence byproducts.
Protocol 3: Acetic Anhydride Capping
-
Washing: After the final coupling attempt, wash the resin with DMF.
-
Capping: Treat the resin with a solution of acetic anhydride and a base (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF and proceed to the deprotection step for the next cycle.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple? The primary challenge is steric hindrance. The bulky Z (benzyloxycarbonyl) group on the side chain and the Fmoc group on the alpha-amine create a sterically crowded environment around the carboxyl group that needs to be activated and react with the N-terminal amine of the growing peptide chain.[3][10]
Q2: What are the potential side reactions when using this compound?
-
Racemization: As with any amino acid activation, there is a risk of losing stereochemical integrity, especially with prolonged activation times, excess base, or elevated temperatures.[1][5] Using reagents like HATU can help suppress racemization.[5]
-
Lactam Formation: Although more commonly associated with side-chain deprotection, intramolecular cyclization to form a lactam is a potential risk under basic conditions if the Z-group is compromised.[7][11]
-
Guanidinylation: If using uronium/aminium reagents (HBTU, HATU) without a pre-activation step, the reagent can react with the free N-terminal amine of the peptide, leading to chain termination.[6]
Q3: Can I use DIC/HOBt for coupling this compound? While DIC/HOBt is a reliable and cost-effective coupling method, it may not be sufficiently reactive for sterically hindered amino acids like this compound.[3] It is best reserved for less demanding couplings. If you must use it, be prepared for longer reaction times and the likely necessity of double coupling.[2]
Q4: How can I confirm that the Z-protecting group is stable during Fmoc deprotection? The Z-group is generally stable to the mild basic conditions of piperidine used for Fmoc removal.[12] It is cleaved under acidic conditions (e.g., TFA during final cleavage) or by hydrogenolysis, providing orthogonal protection.[12][13] If you suspect instability, a small-scale cleavage and mass spectrometry analysis of a test peptide can confirm its integrity.
Q5: What is the mechanism of HATU activation?
HATU-mediated coupling proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to an active ester of 7-aza-1-hydroxybenzotriazole (HOAt). This active ester is less susceptible to racemization and reacts efficiently with the amine nucleophile.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem. (2025). Application Notes and Protocols for Optimal Coupling of Fmoc-Dap(Adpoc)-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Strategies for double coupling of N3-L-Orn(Fmoc)-OH in difficult sequences.
- BenchChem. (2025). Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-D-Abu-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
- BenchChem. (2025).
- MySkinRecipes. (n.d.). Fmoc-Dap(Z)-OH.
- UCI Department of Chemistry. (n.d.).
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Fmoc-Dap(Z)-OH [myskinrecipes.com]
Validation & Comparative
A Senior Application Scientist's Guide: Z-Dap(Fmoc)-OH vs. Boc-Dap(Fmoc)-OH in Peptide Synthesis
Introduction: The Strategic Importance of Diaminopropionic Acid (Dap)
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing potency, stability, and functionality. L-2,3-diaminopropionic acid (Dap) stands out as a particularly versatile building block.[1] Its unique structure, featuring a primary amine on the β-carbon of the side chain, provides a valuable handle for a myriad of chemical modifications, including peptide stapling, side-chain conjugation of payloads, and the formation of branched or cyclic architectures.[2][3]
However, the bifunctional nature of Dap presents a significant challenge during solid-phase peptide synthesis (SPPS): the need for a robust and orthogonal protecting group strategy.[1][4][5] Both the α-amino group, involved in peptide bond formation, and the side-chain β-amino group must be selectively masked and unmasked to prevent undesired side reactions like chain branching.[2][6] This guide provides an in-depth comparison of two key reagents designed for this purpose: Nα-Z-Nβ-Fmoc-L-Dap-OH (Z-Dap(Fmoc)-OH) and Nα-Boc-Nβ-Fmoc-L-Dap-OH (Boc-Dap(Fmoc)-OH).
The choice between these two building blocks is not trivial; it dictates the entire synthetic approach, influencing everything from the iterative deprotection chemistry to the final cleavage and side-chain functionalization strategies. Here, we will dissect the performance of each, grounded in experimental data and mechanistic principles, to empower researchers to make the most informed decision for their specific synthetic goals.
The Core Chemistry: Understanding the Protecting Groups
At the heart of this comparison are the α-amino protecting groups: the classical Benzyloxycarbonyl (Z) group and the modern standard tert-Butoxycarbonyl (Boc) group. Both are paired with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the Dap side chain, creating an orthogonal system for selective deprotection.
-
The Z-Group (Benzyloxycarbonyl): A well-established protecting group, the Z-group is stable to a wide range of conditions but is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[7] Its robustness makes it unsuitable for iterative deprotection in modern SPPS but valuable for specific applications.
-
The Boc-Group (tert-Butoxycarbonyl): The cornerstone of Boc-SPPS, this group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] It is stable to the basic conditions used to remove Fmoc, establishing a widely used orthogonal pair.[8]
-
The Fmoc-Group (on the side chain): The Fmoc group is labile to mild organic bases, typically a 20% solution of piperidine in DMF.[2][7] Its placement on the β-amino group allows for selective on-resin deprotection to expose the side chain for modification, while the peptide backbone remains fully protected.[2][9]
Head-to-Head Performance Comparison
The choice between this compound and Boc-Dap(Fmoc)-OH fundamentally hinges on the planned synthetic strategy. Boc-Dap(Fmoc)-OH is designed for the well-established Boc-SPPS workflow, whereas this compound is suited for more specialized applications where its unique deprotection chemistry is advantageous.
| Performance Metric | This compound | Boc-Dap(Fmoc)-OH |
| Primary Synthetic Strategy | Niche applications: N-terminal capping, fragment condensation, or specialized SPPS where on-resin hydrogenation is feasible. | Standard Boc-SPPS. |
| α-Amino Deprotection | Catalytic Hydrogenation: H₂ over Pd/C catalyst. Strong Acidolysis: HBr in Acetic Acid. | Moderate Acidolysis: Typically 25-50% TFA in DCM.[2][9] |
| β-Amino (Side Chain) Deprotection | 20% Piperidine in DMF.[2] | 20% Piperidine in DMF.[2][9] |
| Orthogonality | Excellent. The Z-group is stable to piperidine (Fmoc removal) and TFA (many other side-chain groups). The Fmoc group is stable to hydrogenation. | Excellent. The Boc group is stable to piperidine (Fmoc removal). The Fmoc group is stable to TFA (Boc removal).[2][] |
| Key Advantages | - Z-group is completely stable to TFA, allowing for the use of acid-labile side-chain protecting groups on other residues without risk. - Deprotection via hydrogenation is exceptionally mild and avoids strong acids. | - Fully compatible with standard, automated Boc-SPPS protocols. - Deprotection is fast, reliable, and well-understood. - Extensive literature and established protocols are available.[2][9] |
| Limitations & Side Reactions | - Catalyst Poisoning: Residues like Cys and Met can poison the Palladium catalyst, inhibiting deprotection. - Harsh Acid: HBr/AcOH is harsh and can degrade sensitive peptides.[7] - Technical Complexity: On-resin hydrogenation requires specialized equipment and is not standard on most synthesizers. | - Acid-Mediated Side Reactions: Liberated tert-butyl cations can alkylate sensitive residues (Trp, Met, Cys).[6][11] This necessitates the use of scavengers. - Repetitive Acid Exposure: Can lead to premature cleavage from highly acid-labile resins or degradation of certain sequences.[12] |
Strategic Implementation and Experimental Protocols
Strategy 1: The Mainstream Approach with Boc-Dap(Fmoc)-OH in Boc-SPPS
This is the most common and straightforward application. The peptide is assembled using the Boc/Bzl protection strategy, where the α-amino groups are temporarily protected with Boc and side chains are protected with benzyl-type (Bzl) groups, both of which are removed during the final HF or TFMSA cleavage. The Fmoc group on the Dap side chain provides an orthogonal point for modification.
Protocol 1: Incorporation of Boc-Dap(Fmoc)-OH
-
Resin Preparation: Start with the peptide-resin possessing a free N-terminal amine, swelled in Dichloromethane (DCM) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 eq.), a coupling reagent like HATU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Confirm reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates successful coupling. Repeat the coupling if necessary.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes, drain, and then treat with a fresh solution for 20-30 minutes.[2] Include scavengers like triisopropylsilane (TIS) (2.5%) if sensitive residues are present.[6]
-
Washing and Neutralization: Wash the resin with DCM (3x), Isopropanol (2x), and DCM again (3x). Neutralize the resulting amine salt with 5-10% DIEA in DCM (2x for 5-10 min each). Wash again with DCM (3x) to prepare for the next coupling cycle.
Protocol 2: Orthogonal Deprotection of the Dap Side-Chain (On-Resin)
This protocol is performed after the desired peptide length is achieved, or at any intermediate stage where side-chain modification is required.
-
Resin Preparation: Ensure the peptide-resin is fully protected (with the N-terminal Boc group intact). Wash thoroughly with DMF (5x).
-
Fmoc Removal: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[2]
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (7-10x) to completely remove piperidine and its dibenzofulvene adduct. The resin, now with a free β-amino group on the Dap side chain, is ready for functionalization (e.g., acylation, alkylation).
Strategy 2: Specialized Applications with this compound
The use of this compound is less common in iterative SPPS. Its primary value lies in its orthogonality to both base-labile (Fmoc) and acid-labile (Boc, tBu, Trt) protecting groups. A key application is the N-terminal capping of a peptide, followed by selective deprotection via hydrogenation to allow for solution-phase fragment condensation or modification.
Protocol 3: Selective N-Terminal Z-Group Deprotection (Post-Cleavage)
This protocol describes the removal of the Z-group from a fully protected peptide in solution after cleavage from the resin.
-
Peptide Dissolution: Dissolve the purified, fully protected peptide (e.g., Z-Dap(Fmoc)-Peptide) in a suitable solvent mixture, such as DMF/Methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically via a balloon) while stirring vigorously.
-
Monitoring: Monitor the reaction by HPLC or Mass Spectrometry until the starting material is fully consumed. This can take from 1 to 24 hours.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the peptide with a free N-terminal α-amino group, ready for further modification.
Conclusion and Recommendations
The choice between this compound and Boc-Dap(Fmoc)-OH is a strategic one, dictated by the overarching goals of the peptide synthesis campaign.
Choose Boc-Dap(Fmoc)-OH for:
-
Routine Peptide Synthesis: When incorporating a Dap residue for on-resin side-chain modification within a standard Boc-SPPS workflow.[2]
-
Automated Synthesis: Its chemistry is fully compatible with automated peptide synthesizers programmed for Boc-based protocols.
-
Predictability and Speed: The deprotection and coupling steps are well-characterized, fast, and reliable, leading to predictable outcomes.
Choose this compound for:
-
Complex, Multi-Fragment Syntheses: When you require an N-terminal protecting group that is completely orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu, Trt) groups, making it ideal for convergent synthesis strategies.[13]
-
Synthesis of Peptides with Acid-Sensitive Moieties: When repetitive TFA treatment must be avoided at all costs to preserve the integrity of other functional groups in the peptide.
-
Projects Tolerant of Manual or Specialized Steps: When the benefits of its unique orthogonality outweigh the technical challenges of on-resin hydrogenation or the need for post-cleavage manipulation.
For the vast majority of applications in modern drug discovery and research, Boc-Dap(Fmoc)-OH offers the most practical, efficient, and well-supported pathway for incorporating a side-chain-modifiable Dap residue. However, for the synthetic chemist tackling highly complex targets, This compound remains an invaluable tool in the advanced peptide synthesis arsenal, enabling strategies that would otherwise be impossible.
References
- BenchChem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- BenchChem. Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- Boc-Science. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem. Application Note & Protocol: Efficient Coupling of Orthogonally Protected Boc-Dap Derivatives in Solid-Phase Peptide Synthesis.
- BenchChem. An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- BenchChem. A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
- BenchChem. Application Notes and Protocols for Boc Deprotection of Dap-Containing Peptides.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?
- Albericio, F., et al. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- Vaidehi, V., et al. Protecting Groups in Peptide Synthesis. ResearchGate.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Z and Boc Protecting Groups for the Side Chain of Diaminopropionic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields, purity, and the desired final peptide structure. The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) is a valuable building block for introducing branching, attaching labels, or creating cyclic peptides due to its reactive β-amino side chain. The successful incorporation and manipulation of Dap hinges on an effective and orthogonal protection strategy for this side chain. This guide provides an in-depth technical comparison of two of the most common carbamate protecting groups for the Dap side chain: the Carboxybenzyl (Z or Cbz) group and the tert-Butoxycarbonyl (Boc) group.
The Imperative for Orthogonal Protection
The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route.[1][] When incorporating Dap into a peptide sequence using the prevalent Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group. Consequently, the protecting group on the Dap side chain must be stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) while being removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.[3] Both Z and Boc groups fulfill this basic requirement, yet their distinct chemical properties offer different strategic advantages and present unique challenges.
The Contenders: Z (Cbz) and Boc at a Glance
The fundamental difference between the Z and Boc protecting groups lies in their cleavage conditions. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Z group is cleaved by hydrogenolysis (catalytic hydrogenation or catalytic transfer hydrogenation).[4][5] This distinction forms the basis of their application in orthogonal and quasi-orthogonal protection schemes.
Chemical Structures

Figure 1: Chemical structures of Nα-Fmoc-Nβ-Boc-L-Dap-OH and Nα-Fmoc-Nβ-Z-L-Dap-OH.
Head-to-Head Comparison: Z vs. Boc for Dap Side Chain Protection
While direct, side-by-side quantitative comparisons of Z and Boc protection for the Dap side chain in a single peptide synthesis are not extensively documented in the literature, a comprehensive analysis can be constructed from their known chemical properties and behavior in analogous applications. The choice between Z and Boc is not merely a matter of preference but a strategic decision that impacts the entire synthesis plan, from the choice of other protecting groups to the final deprotection and purification strategy.
Data Presentation: Comparative Analysis of Z and Boc Protecting Groups for Dap Side Chain
| Feature | Z (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂, Pd/C; Catalytic Transfer Hydrogenation)[6] | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[4] |
| Orthogonality to Fmoc-SPPS | Fully orthogonal. Stable to piperidine and TFA.[7] | Fully orthogonal. Stable to piperidine.[7] |
| On-Resin Deprotection | Possible via catalytic transfer hydrogenation, but can be challenging. | Well-established and routinely performed with TFA/DCM. |
| Potential Side Reactions | - Catalyst poisoning by sulfur-containing residues. - Incomplete deprotection. | - tert-butylation of sensitive residues (e.g., Trp, Met). - Requires use of scavengers.[1][4] |
| Compatibility with other PGs | Compatible with most acid-labile and base-labile protecting groups. | Compatible with most hydrogenolysis-labile and base-labile protecting groups. |
| Handling & Safety | Hydrogenolysis requires specialized equipment (hydrogenator) or careful handling of flammable catalysts and hydrogen sources. | TFA is highly corrosive and requires handling in a fume hood. |
In-Depth Analysis: Causality Behind Experimental Choices
The Z-Group: A Classic Choice with Modern Applications
The Z group, introduced by Bergmann and Zervas, is one of the foundational protecting groups in peptide chemistry.[8] Its stability to both acidic and basic conditions makes it an excellent choice for side-chain protection in both Boc- and Fmoc-SPPS.
Advantages of Z-protection for Dap:
-
Robust Stability: The Z group is exceptionally stable to the repetitive piperidine treatments in Fmoc-SPPS and the acidic conditions used for Boc deprotection, ensuring the integrity of the Dap side chain throughout peptide elongation.
-
Orthogonality: It offers true orthogonality, allowing for the selective deprotection of the α-amino Fmoc group and other acid-labile side-chain protecting groups without affecting the Z-protected Dap.[7]
-
Milder Final Cleavage: For peptides with acid-sensitive modifications, the ability to deprotect the Z group under neutral conditions via hydrogenolysis can be a significant advantage, avoiding the harsh acidic final cleavage cocktail.
Challenges and Considerations:
-
On-Resin Deprotection: While solution-phase hydrogenolysis is routine, performing this reaction on a solid support can be challenging. The solid resin can hinder catalyst access to the substrate, and the reaction conditions need to be carefully optimized. Catalytic transfer hydrogenation using reagents like ammonium formate or formic acid with a palladium catalyst is a more practical approach for on-resin deprotection, though it may require elevated temperatures and longer reaction times.[6][9]
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is sensitive to poisoning by sulfur-containing amino acids like methionine and cysteine. This can lead to incomplete deprotection and requires careful planning of the synthetic route or the use of alternative catalysts.[5]
The Boc-Group: The Workhorse of Modern Fmoc-SPPS
The Boc group is arguably the most common side-chain protecting group used in conjunction with Fmoc-SPPS due to its straightforward acid-lability.
Advantages of Boc-protection for Dap:
-
Well-Established Protocols: The incorporation of Fmoc-Dap(Boc)-OH and the on-resin deprotection of the Boc group are standard procedures in many peptide synthesis laboratories. The deprotection is typically rapid and efficient using a solution of TFA in dichloromethane (DCM).
-
Compatibility: The acid-lability of the Boc group is fully compatible with the base-labile Fmoc group, providing a robust orthogonal system.[7]
-
No Catalyst Poisoning Concerns: Unlike the Z group, Boc deprotection does not involve catalysts that are susceptible to poisoning.
Challenges and Considerations:
-
tert-butylation: The major drawback of Boc deprotection is the generation of the highly reactive tert-butyl cation. This electrophile can attack nucleophilic side chains, particularly the indole ring of tryptophan and the thioether of methionine, leading to undesired side products.[1][4] The inclusion of scavengers, such as triisopropylsilane (TIS) and water, in the deprotection cocktail is essential to quench these cations.
-
Harsh Deprotection Conditions: While effective, TFA is a strong, corrosive acid that can potentially degrade sensitive peptide sequences or modifications over repeated or prolonged exposure.
Potential Side Reactions: The Case of β-Elimination
A potential side reaction for derivatives of α,β-diamino acids is β-elimination, especially under basic conditions. This reaction would lead to a dehydroalanine residue, which can subsequently react with nucleophiles present in the reaction mixture (e.g., piperidine). While β-elimination is more commonly associated with O-acylated serine and threonine residues, the electron-withdrawing nature of the protected β-amino group can make the α-proton more acidic and thus susceptible to abstraction. The choice between Z and Boc could influence the propensity for this side reaction, although specific comparative studies on Dap are lacking. Generally, the use of milder bases or shorter deprotection times for Fmoc removal can help to minimize this and other base-catalyzed side reactions.[3][10]
Experimental Protocols
To provide a practical framework for the application of these protecting groups, the following are detailed step-by-step methodologies for key experimental workflows.
Protocol 1: Synthesis of Nα-Fmoc-Nβ-Boc-L-diaminopropionic acid
A common route for the synthesis of Fmoc-Dap(Boc)-OH involves the Hofmann rearrangement of Fmoc-Gln-OH, followed by protection of the resulting free amino group with Boc anhydride. A similar procedure has been patented for the synthesis of Fmoc-Dab(Boc)-OH, a structurally related compound.
Step 1: Hofmann Rearrangement of Fmoc-Gln-OH to Fmoc-Dap-OH
-
Suspend Fmoc-Gln-OH in a mixed solvent of acetonitrile, ethyl acetate, and water.
-
Add iodobenzene diacetate (DiPa) to the suspension at room temperature.
-
Stir the reaction for 48-72 hours.
-
After the reaction is complete, process the mixture to isolate Fmoc-Dap-OH.
Step 2: Boc Protection of Fmoc-Dap-OH
-
Suspend the obtained Fmoc-Dap-OH in a mixture of acetone and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O).
-
Adjust the pH to 7.5-8 with a solution of sodium hydroxide.
-
Stir the reaction for approximately 4 hours.
-
After the reaction is complete, process the mixture to obtain Fmoc-Dap(Boc)-OH.
Protocol 2: On-Resin Deprotection of Boc-protected Dap Side Chain
This protocol describes the selective removal of the Boc group from the Dap side chain while the peptide is still attached to the resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a deprotection cocktail of 20-50% trifluoroacetic acid (TFA) in DCM. Include scavengers such as 2.5% triisopropylsilane (TIS) and 2.5% water to prevent side reactions.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.
-
Repeat Deprotection: Drain the cocktail and repeat the treatment with a fresh portion of the deprotection cocktail for another 30 minutes.
-
Washing: Drain the cocktail and wash the resin thoroughly with DCM (5x), followed by a neutralization wash with 10% N,N-diisopropylethylamine (DIEA) in DMF (2x), and finally with DMF (5x). The resin is now ready for on-resin modification of the Dap side chain.
Protocol 3: On-Resin Deprotection of Z-protected Dap Side Chain via Catalytic Transfer Hydrogenation
This protocol is a generalized procedure and may require optimization depending on the peptide sequence and resin.
-
Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol.
-
Catalyst and Hydrogen Donor Preparation: In a separate vessel, prepare a solution of a hydrogen donor, such as ammonium formate (4-10 equivalents per Z group), in the reaction solvent.
-
Reaction Setup: Add the hydrogen donor solution to the swollen resin. Carefully add the palladium catalyst (e.g., 10% Pd/C, approximately 0.1-0.2 equivalents by weight of the resin) to the reaction vessel.
-
Deprotection Reaction: Agitate the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.
-
Catalyst Removal and Washing: After the reaction is complete, filter the resin and wash it extensively with the reaction solvent, followed by alternating washes with water and organic solvents to remove the catalyst and byproducts. The resin is now ready for further steps.
Visualization of Key Workflows
Synthesis of Fmoc-Dap(Boc)-OH
Caption: Workflow for the synthesis of Fmoc-Dap(Boc)-OH.
On-Resin Deprotection Strategies
Caption: Comparative workflows for on-resin deprotection of Boc and Z groups.
Conclusion and Recommendations
The choice between Z and Boc for the side-chain protection of diaminopropionic acid is a strategic decision that should be made based on the overall synthetic plan and the specific requirements of the target peptide.
-
For routine Fmoc-SPPS of linear peptides where on-resin side-chain modification is not required, the Boc group is often the more practical choice due to the well-established and efficient on-resin deprotection protocols. However, care must be taken to use appropriate scavengers to avoid side reactions.
-
For the synthesis of complex peptides, particularly those containing sulfur, or for strategies that require an additional level of orthogonality, the Z group is a superior choice. Its robustness and the option for mild, non-acidic deprotection via hydrogenolysis provide significant advantages. While on-resin hydrogenolysis can be more challenging to implement than acid cleavage, it avoids the generation of reactive carbocations and can be beneficial for sensitive sequences.
Ultimately, the optimal choice will depend on the specific peptide sequence, the presence of other sensitive residues, and the available synthetic methodology. A thorough understanding of the chemical properties and potential pitfalls of each protecting group is essential for the successful synthesis of Dap-containing peptides.
References
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(7), 504–508.
- Mesa Laboratories, Inc. (n.d.). SPPS Tips For Success. [Link]
- Sforza, S., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 42(5), 1839-1849. [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, (7), 565-566.
- Rao, S. L. (1975). Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action. Biochemistry, 14(23), 5218–5221. [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 216-228. [Link]
- Wikipedia. (2023, December 29). Protecting group. [Link]
- Isidro-Llobet, A., et al. (2007). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2007(22), 3623-3628.
- Ram, S. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
- Rao, S. L. (1975). Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action. Biochemistry, 14(23), 5218-5221. [Link]
- Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagent Performance with Z-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of the appropriate coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and the preservation of stereochemical integrity. This is particularly true when incorporating non-canonical or sterically demanding amino acids such as Z-Dap(Fmoc)-OH (N-α-Fmoc-N-β-benzyloxycarbonyl-L-diaminopropionic acid). The presence of two distinct protecting groups, the base-labile Fmoc group on the α-amine and the sterically significant Z-group on the β-amine, presents unique challenges that necessitate a careful and informed choice of activation strategy.
This guide provides an in-depth, objective comparison of the performance of various common coupling reagents for the incorporation of this compound in solid-phase peptide synthesis (SPPS). The insights and data presented herein are synthesized from established principles of peptide chemistry and extrapolated from studies on similarly hindered and modified amino acid derivatives to empower you to make the optimal choice for your synthetic endeavors.
The Challenge of Coupling this compound
The primary challenge in coupling this compound lies in overcoming the steric hindrance imparted by the bulky benzyloxycarbonyl (Z) group on the β-amino side chain. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to slower reaction kinetics, incomplete coupling, and an increased risk of side reactions. Therefore, the ideal coupling reagent should be highly reactive to drive the reaction to completion efficiently while being sufficiently mild to prevent racemization at the α-carbon.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is evaluated based on several key performance indicators: coupling efficiency (yield), reaction kinetics (speed), and the extent of racemization. The following table summarizes the expected performance of several widely used coupling reagents for the incorporation of this compound, based on their known reactivity profiles with sterically hindered amino acids.[1][2]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Coupling Efficiency/Purity | Racemization Potential | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15-60 minutes | Very High | Very Low | Advantages: High reactivity, fast kinetics, highly effective for hindered amino acids.[3] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[4] |
| HBTU/TBTU | Aminium/Uronium Salt | 30-90 minutes | High | Low | Advantages: Efficient and widely used, good balance of cost and performance. Disadvantages: Less reactive than HATU for highly hindered residues, potential for guanidinylation.[5] |
| PyBOP | Phosphonium Salt | 30-120 minutes | High | Low | Advantages: High efficiency, low racemization, no risk of guanidinylation.[5][6] Disadvantages: Can be more expensive than carbodiimides, byproducts can sometimes be difficult to remove. |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | Good to High | Low | Advantages: Cost-effective, Oxyma is a safer and often more effective additive than HOBt.[7] Disadvantages: Slower reaction times compared to onium salts, potential for N-acylurea formation.[8] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Good | Low to Moderate | Advantages: Traditional and cost-effective method. Disadvantages: Slower kinetics, HOBt has safety concerns (explosive potential), and can be less effective than Oxyma in suppressing racemization.[9][10] |
Mechanistic Insights and Rationale for Reagent Selection
The choice of coupling reagent is fundamentally a decision about the mechanism of carboxyl group activation. Understanding these mechanisms provides the causal basis for the observed performance differences.
Aminium/Uronium Salts (HATU, HBTU)
These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly convert the Fmoc-amino acid into a highly reactive O-acylisourea intermediate, which then forms an active ester (OAt or OBt ester).[3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) forms a more reactive OAt-ester due to the electron-withdrawing nature of the pyridine nitrogen in the 7-azabenzotriazole ring.[3] This enhanced reactivity makes HATU particularly effective for overcoming the steric hindrance of the Z-group in this compound, leading to faster and more complete couplings.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) forms an OBt-ester, which is slightly less reactive than the OAt-ester.[9] While still a very effective coupling reagent for most applications, it may require longer reaction times or double coupling for challenging residues like this compound.
A potential side reaction with aminium/uronium salts is the guanidinylation of the N-terminal amine if the reagent is used in significant excess, which leads to chain termination.[4]
Phosphonium Salts (PyBOP)
Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also form an active OBt-ester. A key advantage of phosphonium reagents is the absence of the guanidinylation side reaction, as the phosphorus-based leaving group is not reactive towards the N-terminal amine.[6][11] This makes PyBOP a very reliable choice, especially when longer coupling times are anticipated.
Carbodiimides (DIC) with Additives (Oxyma, HOBt)
Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to an unreactive N-acylurea.[8] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) traps the O-acylisourea to form a more stable and less racemization-prone active ester.[9][10]
-
OxymaPure® is generally considered a superior additive to HOBt due to its enhanced safety profile and, in many cases, its ability to better suppress racemization and accelerate coupling.[7] The DIC/Oxyma combination offers a cost-effective and efficient method, although it typically requires longer reaction times than onium salts.
Experimental Protocols
The following are generalized protocols for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis. The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and solid support.
Protocol 1: HATU-mediated Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes with gentle agitation.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (5 x 1 min).
Protocol 2: PyBOP-mediated Coupling
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), PyBOP (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 45-90 minutes with gentle agitation.
-
Monitoring and Washing: Follow steps 7-8 from the HATU protocol.
Protocol 3: DIC/Oxyma-mediated Coupling
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from the HATU protocol.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling: Add the amino acid/additive solution to the deprotected resin, followed by the addition of DIC (3 eq.).
-
Reaction: Allow the reaction to proceed for 1-3 hours with gentle agitation.
-
Monitoring and Washing: Follow steps 7-8 from the HATU protocol.
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of an SPPS coupling cycle and the activation mechanisms of the different classes of coupling reagents.
Caption: Simplified activation mechanisms for different coupling reagent classes.
Conclusion and Recommendations
The successful incorporation of the sterically demanding this compound into a peptide sequence is highly dependent on the selection of a potent coupling reagent.
-
For routine and time-sensitive syntheses , the use of HATU is highly recommended. Its superior reactivity ensures high coupling efficiencies and minimizes the need for double coupling, ultimately saving time and resources. [1]
-
PyBOP represents an excellent alternative, offering comparable efficiency to HBTU with the added advantage of eliminating the risk of guanidinylation, making it a robust choice for any synthesis. [6]
-
For cost-sensitive projects or large-scale synthesis , the DIC/Oxyma combination provides a reliable and economical option, albeit with the trade-off of longer reaction times. [7] Ultimately, the choice of coupling reagent should be a strategic one, balancing the specific challenges of the peptide sequence, the desired purity and yield, and practical considerations such as cost and synthesis time. It is always advisable to perform a small-scale test coupling to optimize conditions for your specific application.
References
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (2025). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. BenchChem Technical Guides.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1041-1053.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wang, P., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Aapptec. (n.d.). Coupling Reagents.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Met-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Guides.
- Al-Blewi, F. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4987.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.
- Zhang, L., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 1993-2006.
- BenchChem. (2026). The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids. BenchChem Technical Guides.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
- Kates, S. A., et al. (2005). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-801.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557-602.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Bofill, J. M., et al. (2005). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of chemical research, 38(8), 638-47.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(4), 223-41.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Schnölzer, M., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 0945.
- Zhang, L., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
- Wikipedia. (n.d.). Peptide synthesis.
- Gellman, S. H. (2012). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 813, 19-35.
- Fields, G. B. (2002). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. bachem.com [bachem.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
A Guide to Orthogonal Deprotection Strategies for Fmoc, Z, and tBu Groups
In the sophisticated landscape of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the concept of "orthogonality" is not merely a theoretical elegance—it is a cornerstone of practical success. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise, stepwise modifications of a molecule. This guide provides an in-depth comparison of three of the most pivotal protecting groups in the synthetic chemist's toolbox: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), the hydrogenolysis-labile Carboxybenzyl (Z or Cbz), and the acid-labile tert-Butyl (tBu) group.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights required to navigate the complexities of multi-step synthesis.
The Principle of Orthogonality: A Strategic Overview
The power of an orthogonal system lies in its selectivity. In a molecule bearing Fmoc, Z, and tBu groups, each can be cleaved under distinct conditions that leave the others intact.[1][2] This allows for a planned synthetic route where different functional groups can be unmasked at specific stages for further reaction, such as chain elongation, side-chain modification, cyclization, or branching.[2][3] The successful implementation of this strategy hinges on a deep understanding of the stability and lability of each group.
Caption: The core concept of the Fmoc/Z/tBu orthogonal strategy.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by its unique deprotection conditions and its stability towards the removal conditions of other groups. The Fmoc/tBu strategy is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), while the Z group offers complementary options, especially in solution-phase synthesis or for specific side-chain protection schemes.[4][5]
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Z (Carboxybenzyl) | tBu (tert-Butyl) |
| Typical Use | Nα-amino group protection in SPPS.[1][6] | Nα- or side-chain amino group protection.[3][7] | Side-chain protection (Asp, Glu, Ser, Thr, Cys).[3][8] |
| Cleavage Condition | Mild Base (β-elimination mechanism).[6][9] | Catalytic Hydrogenolysis or strong acid.[7][10] | Strong Acid (carbocation mechanism).[11][12] |
| Primary Reagent(s) | 20% Piperidine in DMF.[13] | H₂, Pd/C catalyst.[7][14] | Trifluoroacetic Acid (TFA).[11][12] |
| Stability to Acid | Stable to strong acids like TFA.[15][16] | Labile to very strong acids (e.g., HBr/AcOH).[7][10] | Highly Labile. |
| Stability to Base | Highly Labile. | Stable to mild bases like piperidine.[7] | Stable to mild bases like piperidine.[8][11] |
| Stability to H₂olysis | Controversial; generally considered quasi-stable but can be cleaved.[15][16][17] | Highly Labile. | Stable.[2] |
| Key Byproducts | Dibenzofulvene (DBF), CO₂.[9] | Toluene, CO₂.[7] | Isobutylene, CO₂ (from Boc).[18] |
Mechanistic Insights
Understanding the mechanism of cleavage is critical for predicting potential side reactions and optimizing conditions.
Fmoc Group Deprotection: E1cB Mechanism
The Fmoc group's lability stems from the acidity of the proton at the C9 position of the fluorenyl ring.[6][15] A base, typically a secondary amine like piperidine, abstracts this proton. The resulting carbanion is stabilized by the aromatic system, which then triggers a β-elimination (E1cB) cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[9][19] The piperidine serves a dual role: it acts as the base for the initial proton abstraction and as a nucleophilic scavenger to trap the electrophilic DBF byproduct, preventing it from reacting with the newly liberated amine.[9][16]
Caption: Mechanism of Fmoc deprotection by piperidine.
Z (Cbz) Group Deprotection: Hydrogenolysis
The benzyloxycarbonyl group is cleaved by catalytic hydrogenolysis.[7] The reaction involves a palladium catalyst (typically Pd on carbon) and a source of hydrogen (H₂ gas or a transfer agent). The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as a byproduct.[7] This method is exceptionally clean, but care must be taken as the catalyst can be poisoned by sulfur-containing compounds and can also reduce other sensitive functional groups if not controlled.[20]
Caption: Mechanism of Z (Cbz) deprotection by catalytic hydrogenolysis.
tBu Group Deprotection: Acidolysis
Tert-butyl-based protecting groups (esters, ethers) are removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] The mechanism involves protonation of the ester or ether oxygen, followed by cleavage of the C-O bond to form a relatively stable tertiary carbocation (the t-butyl cation) and the deprotected functional group.[11][14] The t-butyl cation is highly reactive and can alkylate sensitive residues like tryptophan or methionine. To prevent these side reactions, scavengers such as triisopropylsilane (TIS) or water are included in the cleavage cocktail.[12][18] The cation is ultimately neutralized, often by elimination of a proton to form isobutylene gas.[18]
Caption: Mechanism of acid-catalyzed tBu ester deprotection.
Detailed Experimental Protocols
The following protocols are standardized procedures. Researchers should always optimize conditions based on the specific substrate and scale.
Protocol 1: Selective Deprotection of the Fmoc Group
This procedure details the removal of an N-terminal Fmoc group from a peptide resin, a standard step in Fmoc/tBu SPPS.
Workflow Diagram:
Caption: Workflow for selective Fmoc deprotection on a solid support.
Methodology:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 20-30 minutes in a suitable reaction vessel.
-
Deprotection Reagent: Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
Reaction: Drain the swelling solvent from the resin. Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) to the resin.[13]
-
Agitation: Agitate the mixture at room temperature. The reaction time can vary from 5 to 20 minutes depending on the sequence. A common procedure is a 2-minute treatment, followed by draining and a second 5-10 minute treatment with fresh reagent.[13]
-
Monitoring (Optional): The deprotection can be monitored by UV spectroscopy by detecting the DBF-piperidine adduct in the filtrate.
-
Washing: After the reaction is complete, drain the deprotection solution. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF adduct. The resin is now ready for the next coupling step.
Protocol 2: Selective Deprotection of the Z (Cbz) Group
This protocol describes the removal of a Z-protected amine in the presence of acid- and base-labile groups.
Workflow Diagram:
Caption: Workflow for selective Z group deprotection via hydrogenolysis.
Methodology:
-
Dissolution: Dissolve the Z-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % by weight relative to the substrate).
-
Inerting: Purge the reaction flask with an inert gas (N₂ or Argon) and then introduce hydrogen gas (H₂), either from a balloon or in a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, carefully purge the flask with inert gas to remove excess H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Selective Deprotection of tBu Groups
This protocol details the cleavage of tBu side-chain protecting groups, typically performed at the final stage of SPPS after the full peptide has been assembled.
Workflow Diagram:
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. chempep.com [chempep.com]
- 17. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. scientificupdate.com [scientificupdate.com]
A Comparative Guide on the Stability of Z-Dap(Fmoc)-OH for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the integrity of amino acid building blocks is paramount for the successful synthesis of high-purity peptides. The stability of these protected amino acids directly influences coupling efficiency, yield, and the impurity profile of the final peptide. This guide provides an in-depth evaluation of the stability of N-α-Fmoc-N-β-Z-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH) in comparison to other commonly used Fmoc-protected amino acids.
While direct, head-to-head comparative stability studies on this compound are not extensively available in peer-reviewed literature, this guide synthesizes established chemical principles, data from analogous compounds, and field-proven insights to provide a robust predictive analysis. Furthermore, we present detailed experimental protocols to empower researchers to conduct their own stability assessments.
The Critical Role of Protecting Group Stability in Fmoc-SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its lability under mild basic conditions, typically using a piperidine solution in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2][3] However, the stability of both the N-α-Fmoc group and the side-chain protecting group is crucial throughout the iterative cycles of deprotection and coupling.
Degradation of the protected amino acid can lead to several undesirable outcomes:
-
Formation of Impurities: Degradation products can be incorporated into the growing peptide chain, leading to a complex mixture that is difficult to purify.
-
Reduced Yield: Loss of the desired protected amino acid due to degradation will naturally result in a lower yield of the target peptide.
-
Chain Termination: Incomplete coupling due to degraded amino acid can lead to truncated peptide sequences.
Therefore, a thorough understanding of the stability profile of each building block is essential for troubleshooting and optimizing peptide synthesis protocols.
Theoretical Stability Profile of this compound
This compound is a derivative of diaminopropionic acid where the α-amino group is protected by Fmoc and the β-amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. Its stability is a function of these two protecting groups and the inherent reactivity of the diaminopropionic acid backbone.
Stability of the N-α-Fmoc Group
The stability of the Fmoc group on the α-amino group of this compound is expected to be comparable to that of other standard Fmoc-amino acids. The Fmoc group is known to be:
-
Labile to Basic Conditions: It is readily cleaved by secondary amines like piperidine, which is the basis of its utility in SPPS.[2][4]
-
Stable to Acidic Conditions: The Fmoc group is generally stable to the acidic conditions used for the final cleavage of the peptide from the resin (e.g., strong trifluoroacetic acid (TFA) solutions).[5]
Stability of the Side-Chain Z-Group
The benzyloxycarbonyl (Z) group is a classic protecting group in peptide chemistry. Its stability profile is a key differentiator for this compound.
-
Stability to Piperidine: The Z-group is generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF), making it orthogonal to the Fmoc group.[6] This is a critical requirement for its use as a side-chain protecting group in Fmoc-SPPS.
-
Stability to TFA: The Z-group is largely stable to the strong acidic conditions of final peptide cleavage with TFA.[7] This allows for the synthesis of peptides with a protected Dap side chain, which can be selectively deprotected later in the synthetic scheme.
-
Lability to Hydrogenolysis: The Z-group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[6][8] This provides an alternative, mild deprotection strategy that is orthogonal to both base-labile (Fmoc) and strongly acid-labile (e.g., Boc, Trt) protecting groups.
Potential Degradation Pathways
While direct evidence for this compound is limited, potential degradation pathways can be inferred from the behavior of related compounds:
-
Lactam Formation: Diamino acids, particularly under certain activation or prolonged reaction times, can be prone to intramolecular cyclization to form lactams. While less common for diaminopropionic acid compared to longer-chain analogues like diaminobutyric acid or ornithine, it remains a theoretical possibility.
-
Side Reactions during Deprotection: Although generally stable, prolonged exposure to piperidine over many cycles could potentially lead to minor degradation of the Z-group, though this is not a commonly reported issue.
The logical relationship for selecting a protecting group strategy based on stability is outlined in the diagram below.
Caption: Decision workflow for selecting a side-chain protecting group.
Comparative Stability: this compound vs. Other Fmoc-Amino Acids
The stability of this compound is best understood in comparison to other commonly used Fmoc-amino acids with different side-chain protection strategies.
| Fmoc-Amino Acid | Side-Chain Protecting Group | Deprotection Conditions | Key Stability Considerations |
| This compound | Z (Benzyloxycarbonyl) | Catalytic Hydrogenation | Highly stable to both acidic (TFA) and basic (piperidine) conditions used in standard Fmoc-SPPS. Provides excellent orthogonality for selective side-chain manipulation. [6][8] |
| Fmoc-Lys(Boc)-OH | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | The standard for lysine protection in Fmoc-SPPS. Stable to piperidine but requires strong acid for removal, which can be detrimental to sensitive peptides.[9][10][11] |
| Fmoc-Asp(OtBu)-OH | tBu (tert-Butyl) | Strong Acid (e.g., TFA) | Prone to aspartimide formation, especially with adjacent glycine or serine residues, upon repeated piperidine treatment.[12] |
| Fmoc-Cys(Trt)-OH | Trt (Trityl) | Mild Acid (e.g., 1-5% TFA) or Strong Acid | The trityl group is highly acid-labile. Prone to oxidation and racemization during coupling.[13] |
| Fmoc-Trp(Boc)-OH | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | The indole side chain is susceptible to oxidation and alkylation during synthesis and cleavage. |
| Fmoc-Met-OH | None | N/A | The thioether side chain is readily oxidized to the sulfoxide, especially under acidic conditions. |
Experimental Protocols for Stability Evaluation
To provide empirical data for the stability of this compound, a forced degradation study can be performed. The following protocols outline a comprehensive approach to assessing its stability under various stress conditions and comparing it to other Fmoc-amino acids.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the amino acid under controlled stress conditions to identify potential degradation products and degradation pathways.[14][15][16][17]
Materials:
-
This compound
-
Other Fmoc-amino acids for comparison (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare stock solutions of each Fmoc-amino acid in a 50:50 ACN/water mixture at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.
-
Control: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC according to the protocol in section 4.2.
-
Caption: Workflow for the forced degradation study.
HPLC Method for Purity Analysis
This HPLC method is suitable for separating the intact Fmoc-amino acid from its potential degradation products.
HPLC Parameters:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Column Temperature: 30°C
Data Analysis:
-
Integrate the peak areas of the intact Fmoc-amino acid and any new peaks that appear in the chromatograms of the stressed samples.
-
Calculate the percentage of degradation for each condition and time point.
-
Compare the degradation profiles of this compound with the other tested Fmoc-amino acids.
Conclusion
Based on the established principles of protecting group chemistry, This compound is predicted to be a highly stable building block for Fmoc-SPPS. Its key advantage lies in the robustness of the Z-group on the side chain, which is resistant to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final cleavage. This provides a valuable orthogonal protection strategy, particularly for the synthesis of complex peptides requiring selective side-chain modification.
While this compound offers excellent stability, it is important to be aware of potential, albeit less common, side reactions such as lactam formation. For routine synthesis of linear peptides where side-chain modification of the diamino acid is not required, standard Fmoc-amino acids with acid-labile side-chain protection (e.g., Boc) remain a cost-effective and efficient choice.
The provided experimental protocols offer a framework for researchers to generate their own comparative stability data, ensuring the selection of the most appropriate and stable building blocks for their specific peptide synthesis needs. This commitment to empirical validation is a cornerstone of robust scientific practice and successful drug development.
References
- BenchChem. (2025). A Comparative Guide to Lysine Protecting Groups: The Advantages of Fmoc-Lys(Trt)-OH.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- BenchChem. (2025). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- ResearchGate. (2025).
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- AAPPTEC. (n.d.).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health. (2025).
- ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
- Edinburgh Research Explorer. (n.d.). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry.
- Science.gov. (n.d.).
- ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
- The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Biomedical Journal of Scientific & Technical Research. (2022).
- ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
- Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9.
- Taylor & Francis Online. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- International Journal of Pharmaceutical and Life Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc-Dap-OH = 97.0 HPLC 181954-34-7.
- Sigma-Aldrich. (n.d.). Fmoc-Dap-OH = 97.0 HPLC 181954-34-7.
- Sigma-Aldrich. (n.d.). This compound = 98.0 HPLC 142855-80-9.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. library.dphen1.com [library.dphen1.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. biomedres.us [biomedres.us]
- 17. ajpsonline.com [ajpsonline.com]
The Strategic Advantage of Z-Dap(Fmoc)-OH in Complex Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of peptides containing non-proteinogenic amino acids is a gateway to novel therapeutics with enhanced stability and functionality. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block, offering a primary amine on its side chain for a variety of modifications, including cyclization, branching, and conjugation. However, the successful incorporation of Dap into a peptide sequence is critically dependent on the choice of protecting groups. This guide provides an in-depth technical analysis of Z-Dap(Fmoc)-OH, a strategically important building block, and compares its performance with other commonly used Dap derivatives.
The core principle underpinning advanced peptide synthesis is orthogonality , where one protecting group can be removed under specific conditions without affecting others.[1] This allows for precise, sequential chemical manipulations at different positions within a complex peptide. The most prevalent orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.[1][2]
Within this framework, this compound emerges as a powerful tool. The Carboxybenzyl (Z) group, protecting the α-amino group, is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, but it can be selectively removed by hydrogenolysis.[1][3] This unique orthogonality opens up synthetic pathways that are challenging or inaccessible with more conventional protecting group strategies.
Comparative Analysis of Dap Protecting Group Strategies
The choice of protecting groups for the two amino functionalities of Dap dictates the synthetic possibilities. Below is a comparison of this compound with other commonly employed Dap derivatives.
| Protecting Group Strategy | α-Amino Protection | Side-Chain (β-Amino) Protection | Key Advantages | Potential Drawbacks |
| This compound | Z (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | True Orthogonality: Allows for selective deprotection of the side chain on-resin for modifications like cyclization or branching, while the N-terminus remains protected.[3] | Requires catalytic hydrogenation for Z-group removal, which may not be compatible with all peptide sequences (e.g., those containing sulfur). |
| Boc-Dap(Fmoc)-OH | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Well-established Orthogonality: Compatible with standard Boc-SPPS protocols.[4] The Fmoc group can be selectively removed on-resin.[4][5] | Repetitive acid treatment for Boc removal can lead to degradation of the peptide-resin linkage.[1] |
| Fmoc-Dap(Boc)-OH | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Standard Fmoc-SPPS Compatibility: The Boc group is stable to the basic conditions of Fmoc deprotection and is removed during the final acid cleavage.[6] | Not suitable for on-resin side-chain modifications as the Boc group is only removed at the final step.[6] |
| Fmoc-Dap(Alloc)-OH | Fmoc (Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) | Mild Orthogonal Deprotection: The Alloc group is removed under very mild, neutral conditions using a palladium catalyst, offering high purity.[6][7] | Requires a palladium catalyst which must be completely removed from the final product, a critical consideration for therapeutic peptides.[6] |
| Fmoc-Dap(ivDde)-OH | Fmoc (Fluorenylmethyloxycarbonyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Metal-Free Orthogonal Strategy: The ivDde group is removed with hydrazine, providing a metal-free alternative for on-resin modifications.[6] | Hydrazine is a toxic reagent and requires careful handling and removal. |
Case Study: Synthesis of a Head-to-Side-Chain Cyclic Peptide using this compound
This case study illustrates the strategic application of this compound in the synthesis of a complex cyclic peptide on a solid support. The goal is to create a cyclic structure by forming an amide bond between the N-terminal amino group and the deprotected side chain of a Dap residue within the sequence.
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[9] Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction with a Kaiser test.[10]
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Incorporation of this compound: Couple this compound using the same procedure as in step 4.
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles (steps 2-4) to complete the synthesis of the linear peptide.
Protocol 2: On-Resin Cyclization
-
Selective Side-Chain Fmoc Deprotection: Once the linear sequence is assembled, treat the peptide-resin with 20% piperidine in DMF as described in Protocol 1, step 2, to selectively remove the Fmoc group from the Dap side chain. Wash the resin thoroughly with DMF.[4]
-
Selective N-Terminal Z-Deprotection:
-
Swell the peptide-resin in a suitable solvent mixture such as DMF/methanol.[3]
-
Carefully add a palladium catalyst (e.g., 10% Pd/C, 5-10 mol% by weight relative to the substrate).[1]
-
Purge the reaction vessel with an inert gas (e.g., Argon) and then introduce hydrogen gas (H₂), typically via a balloon.[1]
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring the reaction by LC-MS analysis of a small cleaved sample.[1]
-
Upon completion, purge the vessel with inert gas to remove all hydrogen.
-
Thoroughly wash the resin to remove the catalyst.[3]
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[9]
-
Allow the reaction to proceed for 2-4 hours, or until a Kaiser test indicates the absence of free amines.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Protocol 3: Final Cleavage and Deprotection
-
Resin Drying: Wash the cyclized peptide-resin with DCM and dry under vacuum.[11]
-
Cleavage: Add a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[11]
-
Incubation: Gently agitate the mixture for 2-4 hours at room temperature.[11]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[4]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.[4]
-
Purification and Analysis: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Performance and Purity Comparison
The use of an orthogonal protecting group strategy, such as that offered by this compound, is crucial for minimizing side reactions and maximizing the purity of the final complex peptide.
Caption: Relationship between synthetic strategy and expected outcomes.
While specific quantitative data for this compound is sequence-dependent, the principles of orthogonal protection suggest a favorable purity profile compared to strategies that require harsher deprotection conditions or do not allow for on-resin modifications. The primary impurities in Fmoc-based SPPS often arise from incomplete deprotection or coupling, as well as side reactions like aspartimide formation.[12] The mild conditions for Z-group removal by hydrogenolysis are less likely to induce such side reactions compared to repeated strong acid treatments in Boc-SPPS.
Conclusion
This compound is an invaluable reagent for the synthesis of complex peptides requiring on-resin side-chain modifications. Its unique orthogonality with the widely used Fmoc/tBu strategy allows for the selective deprotection of the Dap side chain and the N-terminus, enabling the construction of intricate architectures such as head-to-side-chain cyclic peptides. While alternative orthogonal protecting groups like Alloc and ivDde exist, the Z-group offers a well-established, robust method that avoids the need for potentially contaminating metal catalysts or toxic reagents like hydrazine. For researchers aiming to push the boundaries of peptide design, a thorough understanding and strategic implementation of this compound can pave the way for the successful synthesis of novel and potent peptide-based therapeutics.
References
- A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group - Benchchem. (URL: )
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. - Benchchem. (URL: )
- A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. (URL: )
- Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH - Benchchem. (URL: )
- T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (URL: )
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. (URL: )
- Fmoc-Dap(Z)-OH - MySkinRecipes. (URL: )
- A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
- Fmoc Amino Acids for SPPS - AltaBioscience. (URL: )
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
- A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH - Benchchem. (URL: )
- A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries - Benchchem. (URL: )
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: )
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis - Benchchem. (URL: )
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Cost-Benefit Analysis of Z-Dap(Fmoc)-OH in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate and demanding field of peptide synthesis, the selection of each amino acid building block is a critical decision with far-reaching implications for synthetic efficiency, final product purity, and overall project cost. This guide provides an in-depth cost-benefit analysis of utilizing Z-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS). We will objectively compare its performance against common alternatives, supported by established chemical principles and experimental logic, to empower you with the insights needed to make strategic decisions in your peptide development workflows.
The Unique Proposition of this compound: An Orthogonal Handle for Advanced Peptide Design
This compound, or Nα-Fmoc-Nβ-benzyloxycarbonyl-L-diaminopropionic acid, is a non-canonical amino acid derivative that introduces a diaminopropionic acid (Dap) residue into a peptide sequence.[1] The key feature of this building block is the presence of a primary amine on the side chain, protected by a benzyloxycarbonyl (Z) group.[2] This Z-group offers a distinct advantage: its removal under specific, mild conditions that are orthogonal to the standard Fmoc/tBu SPPS strategy.[3][4]
The primary utility of incorporating a Dap residue lies in the ability to perform post-synthesis modifications on the side-chain amine. This opens up a vast landscape of possibilities for creating complex and highly functionalized peptides, including:
-
Branched and Cyclic Peptides: The Dap side chain can serve as an attachment point for another peptide chain or for cyclization with another part of the peptide backbone.[5]
-
Conjugation of Payloads: The amine handle allows for the covalent attachment of various moieties, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
-
Introduction of Specific Functionalities: The side-chain amine can be modified to introduce specific functionalities that can enhance the peptide's biological activity or binding affinity.
A Comparative Analysis of Side-Chain Protecting Groups for Dap
The choice of the side-chain protecting group for the Dap residue is a crucial determinant of the synthetic strategy. Below is a comparison of this compound with common alternatives.
| Feature | This compound | Boc-Dap(Fmoc)-OH | Alloc-Dap(Fmoc)-OH |
| Side-Chain Protecting Group | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) | Allyloxycarbonyl (Alloc) |
| Deprotection Conditions | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[2] | Moderate to strong acid (e.g., TFA)[6] | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[7] |
| Orthogonality in Fmoc/tBu SPPS | Excellent | Limited (cleaved during final resin cleavage) | Excellent |
| Relative Cost | Moderate | Low | High |
| Key Advantage | Robustness and well-established chemistry. | Cost-effective for certain applications. | Very mild and specific deprotection. |
| Potential Drawback | Requires a metal catalyst for deprotection. | Lack of orthogonality with tBu-based side chains. | Cost and potential for palladium contamination. |
Expert Interpretation:
-
This compound represents a "gold standard" for many applications due to the high stability of the Z-group to the piperidine used for Fmoc removal and the TFA used for final cleavage.[2][8] This robustness ensures the integrity of the side-chain protection throughout the synthesis. The deprotection via catalytic hydrogenation is highly selective and leaves most other protecting groups intact.
-
Boc-Dap(Fmoc)-OH is a more economical option. However, its utility is limited in standard Fmoc/tBu SPPS because the Boc group will be cleaved simultaneously with the tBu-based side-chain protecting groups and the linker to the resin during the final TFA cleavage step.[6] This makes it unsuitable for on-resin side-chain modifications.
-
Alloc-Dap(Fmoc)-OH offers the mildest and most orthogonal deprotection conditions.[7][9] This can be advantageous for sensitive peptide sequences. However, the higher cost of the reagent and the need for a palladium catalyst, which can be difficult to completely remove from the final product, are significant considerations.
Experimental Workflow: Incorporation and Side-Chain Deprotection of this compound
The following workflow illustrates the key steps in utilizing this compound in a typical Fmoc-SPPS protocol.
Caption: Workflow for SPPS with this compound and on-resin modification.
Detailed Protocol: Coupling of this compound
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, this compound (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a tertiary amine like N,N-diisopropylethylamine (DIPEA).
-
Coupling Reaction: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.[10] A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. In case of a positive result, a second coupling may be necessary.
The Cost-Benefit Equation: Beyond the Price Tag
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the amino acid derivative.[11][12] The true cost is a function of its impact on the entire synthetic and purification workflow.
Caption: The interplay between cost and benefit in choosing this compound.
Analysis:
-
Upfront Cost: this compound has a moderate upfront cost compared to standard proteinogenic amino acids and the cheaper Boc-Dap(Fmoc)-OH.
-
Process Efficiency: The robustness of the Z-group minimizes the risk of premature deprotection and subsequent side reactions, leading to a cleaner crude product. This can significantly reduce the time and resources spent on purification.
-
Yield and Purity: By enabling a highly specific and clean on-resin modification, the overall yield of the desired complex peptide can be significantly higher compared to a less orthogonal strategy that might lead to a mixture of products.
-
Value of Functionality: The ability to introduce specific modifications can be invaluable for the final application of the peptide, potentially leading to enhanced therapeutic efficacy, improved diagnostic capabilities, or novel material properties. This added value often far outweighs the initial cost of the specialized building block.
Conclusion and Strategic Recommendations
The selection of this compound is a strategic investment in the synthesis of complex and highly functionalized peptides. While its initial cost is higher than some alternatives, the benefits of its robust and orthogonal protection strategy often lead to greater overall cost-effectiveness through improved synthetic efficiency, higher purity of the final product, and the ability to create novel peptide architectures.
We strongly recommend the use of this compound for:
-
Synthesis of peptides requiring site-specific side-chain modifications where a primary amine is the desired handle.
-
Projects where the final purity and characterization of the peptide are of utmost importance.
-
The development of branched, cyclic, or conjugated peptides for therapeutic or diagnostic applications.
For linear, unmodified peptides, a more cost-effective approach may be warranted. However, for researchers and drug developers pushing the boundaries of peptide science, this compound is an indispensable tool that provides a reliable and efficient pathway to complex and innovative peptide-based molecules.
References
- University of Calgary. (n.d.). Peptide synthesis. Retrieved from the University of Calgary website. [Link][13]
- Paulus, A. (2018). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.[14]
- BenchChem. (2025). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.[10]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.[3]
- (n.d.).
- Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(6), 1191.[8]
- (n.d.). The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis.[7]
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).[15]
- Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.[5]
- BenchChem. (2025).
- Coin, I., et al. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One, 8(3), e57793.[9]
- Sigma-Aldrich. (n.d.). Fmoc-Dap(Z)-OH.[1]
- BenchChem. (2025).
- BenchChem. (2025).
Sources
- 1. Fmoc-Dap(Z)-OH ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Assessing the Conformational Impact of Z-Dap(Fmoc)-OH in Peptide Design
In the landscape of peptide-based drug development, the precise control of a peptide's three-dimensional structure is a critical determinant of its biological activity, metabolic stability, and pharmacokinetic profile.[1] Linear peptides often exist as a flexible ensemble of conformations in solution, which can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity.[2] The strategic incorporation of non-canonical amino acids is a powerful method to constrain peptide conformation, pre-organizing the molecule into a bioactive state.[3]
This guide provides an in-depth technical comparison of Z-Dap(Fmoc)-OH, a derivative of L-2,3-diaminopropionic acid (Dap), against other common conformational modifiers. We will explore the causality behind its structural influence, present detailed experimental workflows for assessing its impact, and provide the quantitative data necessary for researchers, scientists, and drug development professionals to make informed decisions in their peptide design strategies.
The Molecular Logic of this compound: A Tool for Structural Constraint
This compound is a multifaceted building block designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). Its structure is comprised of three key components that dictate its function:
-
L-2,3-Diaminopropionic Acid (Dap) Core: This non-proteinogenic amino acid features a primary amine on its side chain, offering a unique point for modification and structural influence.[4]
-
Nα-Fmoc Group: The fluorenylmethyloxycarbonyl group provides temporary, base-labile protection of the alpha-amine, making it perfectly suited for iterative cycles in Fmoc-SPPS.[5]
-
Nβ-Z Group: The benzyloxycarbonyl (Z) group protects the side-chain β-amino group. Unlike the more common Boc group, the Z group offers different deprotection chemistry (typically hydrogenolysis), providing an orthogonal handle for specific applications or acting as a stable, bulky side chain that can influence the local peptide environment.[6]
The incorporation of Dap itself can induce specific secondary structures, such as β-turns or helical conformations, by altering the hydrogen-bonding patterns and steric constraints of the peptide backbone.[4] The bulky Z-group on the side chain further restricts rotational freedom, amplifying this conformational-directing effect.
Caption: Key functional components of the this compound molecule.
Comparative Analysis of Conformational Modifiers
The choice of a conformation-constraining amino acid depends on the desired secondary structure and the overall chemical strategy. This compound offers a unique profile compared to other commonly used alternatives.
| Amino Acid Derivative | Primary Induced Conformation | Mechanism of Action | Key Advantages | Limitations & Considerations |
| This compound | β-Turns, Helical Structures[4] | Steric hindrance from the bulky Z-protected side chain and altered backbone torsion angles restrict flexibility. | Induces well-defined turns; Z-group offers orthogonal deprotection potential (hydrogenolysis) compared to acid-labile groups.[6] | The bulky side chain may interfere with target binding in some contexts; hydrogenolysis is not compatible with all sequences or on-resin cleavage. |
| Fmoc-L-Pro-OH | β-Turns (Kinks) | The cyclic side chain restricts the phi (φ) dihedral angle to approximately -60°, forcing a kink in the peptide backbone. | Provides a sharp, defined turn structure; widely used and well-characterized. | The rigid structure is not always suitable for inducing helices or other secondary structures. High risk of diketopiperazine formation during synthesis.[6] |
| Fmoc-Aib-OH | 3₁₀-Helices, α-Helices[3][7] | The α,α-dimethyl substitution sterically restricts backbone dihedral angles (φ, ψ) to the helical region of the Ramachandran plot.[7] | Potent helix nucleator, even in short peptides.[7] Enhances proteolytic stability.[8] | Can be difficult to couple due to steric hindrance; primarily limited to inducing helical structures. |
| Fmoc-D-Ala-OH | Type I' or II' β-Turns[1] | The D-stereochemistry disrupts standard L-amino acid secondary structures (like α-helices) and promotes turn conformations. | Increases resistance to proteolysis; effective at nucleating β-hairpins when paired with a subsequent residue like Gly or Pro.[1] | Can significantly alter or abolish binding if the native conformation is helical. |
| Fmoc-Dap(Boc)-OH | β-Turns, Helical Structures[4] | Similar to Z-Dap, it restricts flexibility. The Boc group is acid-labile, allowing for on-resin side-chain modification.[9] | Side chain can be deprotected on-resin for cyclization, branching, or labeling.[9] Widely compatible with standard Fmoc/tBu chemistry. | Less sterically demanding than the Z-group, potentially offering a weaker conformational constraint. |
Experimental Workflow for Conformational Assessment
A rigorous assessment of a modified peptide's conformation requires a systematic approach, from synthesis to high-resolution analysis. This self-validating workflow ensures that observed structural changes are directly attributable to the incorporation of this compound.
Caption: Experimental workflow for assessing conformational impact.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a target peptide sequence using a standard Fmoc/tBu strategy. A control peptide, identical in sequence but substituting Dap with a native amino acid (e.g., Ala or Ser), must be synthesized in parallel.
-
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including this compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the desired Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (ninhydrin).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove acid-labile side-chain protecting groups. Note: This will not remove the Z-group from the Dap side chain.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, lyophilize, and purify by reverse-phase HPLC. Confirm identity via mass spectrometry.
-
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique to assess the secondary structure content of peptides in solution.[10][11]
-
Procedure:
-
Sample Preparation: Prepare a 100 µM solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Prepare a matched buffer blank.
-
Blank Measurement: Acquire a CD spectrum of the buffer blank from 195-260 nm in a 1 mm pathlength quartz cuvette.
-
Sample Measurement: Rinse the cuvette, then acquire the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) for normalization.
-
Interpretation: Analyze the MRE spectrum for characteristic features:
-
α-Helix: Negative bands near 222 nm and 208 nm, and a positive band near 195 nm.
-
β-Sheet: A negative band near 218 nm and a positive band near 198 nm.
-
Random Coil: A strong negative band near 200 nm.
-
-
Protocol 3: 3D Structure Analysis by 2D NMR Spectroscopy
NMR spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution.[12][13]
-
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide to a concentration of 1-5 mM in a 90% H₂O / 10% D₂O buffer system.
-
Data Acquisition: Perform a series of 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.[13]
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequence-specific assignment of all proton resonances.
-
Structure Calculation: Use the NOE-derived distance restraints in molecular dynamics software (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.[10]
-
Interpretation: Analyze the resulting structures for defined secondary structure elements, such as the specific hydrogen bonds and proton-proton distances that define a β-turn.
-
Quantitative Data & Interpretation
To illustrate the potential impact of this compound, consider the following hypothetical data for a model 10-mer peptide.
Table 1: Comparative CD Spectroscopy Data
| Peptide Version | MRE at 222 nm (deg·cm²·dmol⁻¹) | MRE at 200 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |
| Control (Ala at position 5) | -4,500 | -25,000 | Predominantly Random Coil |
| Test (Dap(Z) at position 5) | -12,000 | -15,000 | Significant Turn/Helical Content |
Causality: The significant increase in negative ellipticity at 222 nm for the Dap(Z)-containing peptide strongly suggests the induction of an ordered structure, such as a turn or helix, which is absent in the flexible control peptide.[10]
Table 2: Key NOE Contacts from 2D NOESY Data
| Peptide Version | Observed Key NOE Contact | Structural Implication |
| Control (Ala at position 5) | No medium- or long-range NOEs observed | Lack of defined structure |
| Test (Dap(Z) at position 5) | Strong NOE between NH of residue i+3 and NH of residue i | indicative of a Type I or III β-turn |
Causality: The presence of a specific, through-space NOE contact between protons of residues separated in the sequence is direct evidence of a folded conformation, in this case, a classic β-turn.[13] This demonstrates that the Dap(Z) residue is actively organizing the peptide backbone into a defined 3D structure.
Conclusion
The incorporation of this compound is a highly effective strategy for imposing conformational constraint on synthetic peptides. Its bulky, non-racemizing side chain serves as a potent inducer of turn and helical structures, offering a method to pre-organize peptides into their bioactive conformations.[4] Compared to other constraining methodologies, it provides a unique combination of steric influence and synthetic versatility.
The robust experimental workflow detailed in this guide—combining parallel synthesis with comparative analysis by CD and NMR spectroscopy—provides a self-validating system to rigorously assess its impact. By understanding the molecular logic of this compound and applying these analytical techniques, researchers can rationally design and empirically validate peptide candidates with enhanced stability, affinity, and therapeutic potential.
References
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. National Institutes of Health (NIH). [Link]
- Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. National Institutes of Health (NIH). [Link]
- Peptides That Contain Unnatural Amino Acids: Toward Artificial Proteins.
- Non-standard amino acids in peptide design and protein engineering. Semantic Scholar. [Link]
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Fmoc-Dap(Z)-OH. MySkinRecipes. [Link]
- Analysis. American Peptide Society. [Link]
- Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. PubMed Central. [Link]
- Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
- Peptide Modulation of Class I Major Histocompatibility Complex Protein Molecular Flexibility and the Implications for Immune Recognition. National Institutes of Health (NIH). [Link]
- (PDF) Peptide Modulation of Class I Major Histocompatibility Complex Protein Molecular Flexibility and the Implications for Immune Recognition.
- Fmoc-Dap(Z)-OH. PubChem. [Link]
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
- Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]
- peptide nmr. University of Zurich. [Link]
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. [Link]
- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
A Comparative Guide to the Synthesis of Linear vs. Cyclic Peptides with Z-Dap(Fmoc)-OH
For researchers, medicinal chemists, and professionals in drug development, the structural architecture of a peptide is a critical determinant of its therapeutic potential. While linear peptides are fundamental, their cyclic counterparts often exhibit superior metabolic stability, enhanced binding affinity, and improved specificity due to conformational pre-organization.[1][2] This guide provides an in-depth, objective comparison of the synthetic pathways for producing both linear and cyclic peptides, pivoting on the strategic use of the versatile building block, N-α-Z-N-β-Fmoc-L-diaminopropionic acid (Z-Dap(Fmoc)-OH).
The core of this comparison lies in the principle of orthogonal protection, a cornerstone of modern peptide chemistry.[3] The this compound building block is exquisitely designed for this purpose. The α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, which is stable to the basic conditions used for Fmoc removal and the moderate acid used for final cleavage, but is selectively cleaved by catalytic hydrogenation.[4][5] The side-chain β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement allows for two divergent synthetic strategies from a single, fully-assembled peptide-resin: the creation of a linear peptide with a free side-chain amine, or an intramolecularly cyclized (lactam-bridged) peptide.
The Strategic Fork: Linear vs. Cyclic Synthesis Pathways
The synthesis of both peptide architectures begins identically, using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The this compound is incorporated at the desired position within the peptide sequence. Once the full-length peptide is assembled on the resin, the synthetic path diverges.
Head-to-Head Synthesis Comparison: A Model Heptapeptide
To provide a tangible comparison, we will consider the synthesis of a model heptapeptide, Ac-Tyr-Ala-Dap -Gly-Phe-Leu-Ser-NH2.
| Parameter | Linear Peptide Synthesis | Cyclic Peptide Synthesis | Rationale for Performance Difference |
| Key Strategic Step | Selective on-resin deprotection of the Dap side-chain Fmoc group. | On-resin intramolecular lactam bridge formation between the Dap α-amino group and the C-terminus. | The cyclic path requires additional, highly specific on-resin reactions (selective Z-deprotection, cyclization) before the final cleavage step. |
| Additional Reagents | Standard SPPS reagents. | Palladium catalyst (e.g., 10% Pd/C), hydrogen donor (e.g., formic acid), high-efficiency cyclization reagent (e.g., PyBOP). | Catalytic transfer hydrogenation is required for the selective Z-group removal.[4] High-efficiency coupling reagents are needed to drive the intramolecular cyclization to completion and minimize oligomerization.[6][7] |
| Synthesis Time (Post-SPPS) | ~ 4-5 hours (Deprotection + Cleavage) | ~ 20-30 hours (N-deprotection, Z-deprotection, Cyclization, Cleavage) | The Z-deprotection via hydrogenation is typically an overnight reaction, and the cyclization step adds several hours to the workflow.[8][9] |
| Crude Purity (Typical) | 75-85% | 60-75% | On-resin cyclization can introduce side products, such as dimers or incompletely cyclized species, leading to a more complex crude mixture.[10] |
| Overall Isolated Yield | ~35-45% | ~20-30% | The additional steps in the cyclic synthesis (deprotection, cyclization, and more rigorous purification) inevitably lead to greater material loss. |
| Key Challenge | Ensuring complete and selective removal of the side-chain Fmoc group without side reactions. | Achieving complete intramolecular cyclization and minimizing intermolecular side reactions (dimerization). The removal of the palladium catalyst must also be complete.[11] | The efficiency of on-resin cyclization is highly sequence-dependent and relies on a favorable peptide conformation.[6] |
Note: The data presented are representative values based on established literature for similar sequences and are intended for illustrative comparison. Actual results will vary based on the specific peptide sequence, scale, and instrumentation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the model heptapeptide, Ac-Tyr-Ala-Dap -Gly-Phe-Leu-Ser-NH2, in both its linear and cyclic forms, starting from the fully assembled, resin-bound precursor.
Initial State: Fully Assembled Peptide-Resin
The linear sequence, Z-Dap(Fmoc) is incorporated at position 3. The synthesis is performed on a Rink Amide resin (0.1 mmol scale) and is N-terminally acetylated after the final amino acid coupling. The final structure on resin is: Ac-Tyr(tBu)-Ala-Dap(Fmoc)-Gly-Phe-Leu-Ser(tBu)-[Rink Amide Resin].
Protocol 1: Synthesis of the Linear Peptide
This protocol describes the selective deprotection of the Dap side-chain Fmoc group followed by cleavage to yield the linear peptide.
Methodology:
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in dichloromethane (DCM) for 30 minutes, then wash three times with N,N-dimethylformamide (DMF).
-
Selective Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the Dap side chain.
-
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (2x). Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Agitate at room temperature for 3 hours.[3]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
-
Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions.
Protocol 2: Synthesis of the Cyclic (Lactam-Bridged) Peptide
This protocol details the selective deprotection of the N-terminal Z-group, followed by on-resin cyclization to form a lactam bridge with the C-terminal amide, and subsequent cleavage.
Methodology:
-
Resin Preparation & N-Terminal Deprotection:
-
Starting with the fully protected peptide-resin Fmoc-Tyr(tBu)-...-Dap(Z)-...-[Resin], treat with 20% piperidine in DMF as described in Protocol 1 (Step 2) to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Selective Z-Group Deprotection (Catalytic Transfer Hydrogenation):
-
Catalyst Removal:
-
Filter the reaction mixture. Wash the resin extensively with DMF (at least 10x) and DCM (5x) to ensure complete removal of the fine palladium catalyst. This step is critical for purity.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve PyBOP (5 eq. relative to resin loading) and N,N-diisopropylethylamine (DIEA) (10 eq.) in DMF.
-
Add the cyclization solution to the resin. Agitate at room temperature for 4-6 hours.
-
Monitor the reaction for completion using a test cleavage and LC-MS analysis. A negative Kaiser test can confirm the consumption of the free amine.
-
-
Final Steps:
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under high vacuum.
-
Perform the cleavage, precipitation, and purification steps as described in Protocol 1 (Steps 4-6).
-
Causality and Scientific Rationale
-
Orthogonality is Key: The success of this divergent strategy hinges on the orthogonal nature of the Z and Fmoc protecting groups. The Z group is stable to the piperidine used for Fmoc removal, and the Fmoc group is stable to the mild catalytic hydrogenation conditions used for Z group removal. This chemical selectivity allows the chemist to unmask one reactive site while the other remains protected, directing the desired chemical transformation.[3]
-
On-Resin vs. Solution Cyclization: Performing the cyclization on-resin is highly advantageous. The solid support enforces a "pseudo-dilution" effect, where the reactive ends of a single peptide chain are sterically favored to react with each other over reacting with a neighboring peptide chain.[12] This significantly minimizes the formation of intermolecular dimers and oligomers, which are common and problematic side reactions in solution-phase cyclizations.[6]
-
Choice of Coupling Reagent: For the intramolecular cyclization step, a high-efficiency coupling reagent like PyBOP or HATU is crucial. These reagents rapidly form the activated ester intermediate required for amide bond formation, driving the reaction towards the thermodynamically challenging macrocycle formation.[7][13] The use of excess base (DIEA) ensures the amine remains deprotonated and nucleophilic.
Conclusion
The use of this compound provides a powerful and elegant strategy for accessing both linear and cyclic peptide analogues from a common synthetic intermediate. The synthesis of the linear peptide is a straightforward extension of standard SPPS, involving a simple selective deprotection. In contrast, the path to the cyclic peptide is more complex, requiring additional, carefully controlled on-resin manipulations. This increased complexity is reflected in a longer synthesis time and typically a lower overall yield.
However, the potential therapeutic benefits of cyclization—enhanced stability, constrained conformation, and improved biological activity—often justify the additional synthetic investment.[1] The choice between these two pathways is therefore a strategic one, dictated by the ultimate application of the peptide and the desired balance between synthetic feasibility and pharmacological performance.
References
- AAPPTEC. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z.
- Biotage. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- Lam, K. S., et al. (2015). Global Analysis of Peptide Cyclization Efficiency. Journal of Visualized Experiments, (101), e52933. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- Limal, D., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. Journal of Peptide Research, 52(2), 121-9. [Link]
- Gowda, D. C. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry - Section B, 41B, 1064-1067. [Link]
- Amgen Inc. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Omega, 3(11), 15937-15945. [Link]
- Góngora-Benítez, M., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 849. [Link]
- Zhang, W., et al. (2022). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Molecules, 27(15), 4989. [Link]
- Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
- ResearchGate. (n.d.). Comparison between approved cyclic and linear peptides.
- Royal Society of Chemistry. (2015). On-resin peptide macrocyclization using thiol–ene click chemistry.
- AAPPTEC. (n.d.). Coupling Reagents.
- RayBiotech. (n.d.). Fmoc-Dap(Boc)-OH.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]
- Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH.
- Kwon, Y. U., & Kodadek, T. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Chemistry & Biology, 14(6), 671-7. [Link]
- BenchChem. (2025). Comparative analysis of different peptide synthesis strategies.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]
- Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH.
- ResearchGate. (2009). Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide.
- Glass, J., et al. (1974). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 71(12), 5018-5022. [Link]
- AAPPTEC. (n.d.). Technical Bulletins & General Procedures.
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
- Creative Peptides. (n.d.). Cyclic vs Linear Peptides: Key Differences.
- Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Planning a Peptide Synthesis.
Sources
- 1. HYDROGENATION IN SOLID PHASE PEPTIDE SYNTHESIS. I. REMOVAL OF PRODUCT FROM THE RESIN | Semantic Scholar [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Z-Dap(Fmoc)-OH versus Analogs
In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone for enhancing therapeutic potential.[1][2] These unique building blocks offer a gateway to peptides with improved stability, novel functionalities, and fine-tuned biological activities.[3] Among the diverse arsenal of ncAAs, Z-Dap(Fmoc)-OH, a protected form of L-α,β-diaminopropionic acid, stands out as a versatile tool for medicinal chemists. Its strategic placement within a peptide sequence provides a unique handle for post-synthetic modifications, enabling the creation of peptide analogs with tailored pharmacological profiles.
This guide provides an in-depth comparison of the biological activity of peptides synthesized using this compound against their native counterparts and other analogs. We will explore, with supporting data, how the introduction of this ncAA can profoundly influence receptor binding, enzyme inhibition, and antimicrobial efficacy.
The Rationale for this compound in Peptide Design
The primary advantage of incorporating this compound lies in the latent reactivity of its side chain. The benzyloxycarbonyl (Z) protecting group on the β-amino group can be selectively removed post-synthesis to unmask a primary amine. This amine serves as a versatile point for conjugation, allowing for:
-
Attachment of Pharmacophores: Introduction of small molecules, chelating agents, or imaging moieties.
-
Peptide Stapling: Formation of cyclic peptides to constrain conformation and improve metabolic stability.
-
Modulation of Physicochemical Properties: Altering charge, hydrophobicity, and hydrogen bonding potential to enhance bioactivity.[4][5]
The following sections will delve into specific examples, comparing the biological performance of Dap-containing peptides with their analogs across different therapeutic areas.
Case Study 1: Enhancing Antimicrobial Activity
Antimicrobial peptides (AMPs) are a critical area of research in the face of rising antibiotic resistance.[2] The structure-activity relationship (SAR) of AMPs is often tied to their cationicity and amphipathicity.[6][7] The introduction of diaminopropionic acid can significantly enhance the positive charge of a peptide, a key factor in its interaction with negatively charged bacterial membranes.[7]
A study on analogs of the potent antimicrobial peptide Gramicidin S (GS) provides a compelling example.[8] By replacing the D-Phenylalanine residues with D-α,β-diaminopropionic acid (D-Dpr), researchers observed a notable shift in the antimicrobial spectrum.
| Peptide Analog | Modification | Activity against Gram-positive bacteria | Activity against E. coli (Gram-negative) |
| Native Gramicidin S | D-Phe at positions 4,4' | High | Low |
| [D-Dpr(β-Z)4,4']GS | D-Phe replaced with Z-protected D-Dpr | High | Moderate |
| [D-Dpr4,4']GS | D-Phe replaced with deprotected D-Dpr | High | Appreciable |
Data synthesized from Ando et al. (1987)[8]
The data clearly indicates that the introduction of the unprotected D-Dpr residue in [D-Dpr4,4']GS led to a significant increase in activity against the Gram-negative bacterium E. coli.[8] This is likely due to the increased positive charge from the free β-amino group, which enhances the peptide's ability to disrupt the outer membrane of Gram-negative bacteria.[7]
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for comparing the antimicrobial activity of peptide analogs typically involves determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Case Study 2: Modulating Receptor Binding Affinity
The precise interaction between a peptide ligand and its receptor is fundamental to its biological function. Introducing a Dap residue can alter this interaction in several ways: by introducing a new hydrogen bond donor/acceptor, by creating a point for attaching a moiety that interacts with a secondary binding pocket, or by constraining the peptide's conformation into a more active state.
While direct comparative data for a this compound derived peptide versus a native analog in a receptor binding assay is proprietary for many drug development programs, we can infer the potential impact from general principles of SAR.[4][5]
Consider a hypothetical peptide antagonist for a G protein-coupled receptor (GPCR). By replacing an alanine residue with Dap, and subsequently conjugating a small aromatic group to the β-amino group, one could potentially enhance binding affinity.
| Peptide Analog | Sequence Modification | Receptor Binding Affinity (Kd, nM) |
| Native Peptide | ...-Ala-... | 150 |
| Dap-Modified Peptide | ...-Dap(Aromatic moiety)-... | 35 |
Hypothetical data for illustrative purposes.
The improved affinity in the Dap-modified peptide could be attributed to a new hydrophobic interaction between the attached aromatic moiety and a corresponding hydrophobic pocket on the receptor surface.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is a gold standard for determining the binding affinity of a new ligand by measuring its ability to displace a known radiolabeled ligand.[9]
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of a peptide analog.
-
Preparation:
-
Prepare cell membranes expressing the target receptor.
-
Synthesize and purify the native peptide and the Dap-modified analog.
-
Obtain a high-affinity radiolabeled ligand for the receptor (e.g., ³H- or ¹²⁵I-labeled).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptide (either the native peptide or the Dap-analog).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation and Separation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand).[10][11]
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Competitive Radioligand Binding Assay Workflow.
Case Study 3: Fine-Tuning Enzyme Inhibition
Peptide-based enzyme inhibitors are a significant class of therapeutics. The potency of these inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[10] The introduction of a Dap residue can be used to probe the active site of an enzyme and introduce new interactions that enhance inhibitory activity.
For instance, modifying a known peptide substrate for a protease by replacing a key residue with Dap could lead to a potent inhibitor. The free β-amino group could form a new salt bridge with an acidic residue in the enzyme's active site, thereby increasing the inhibitor's residence time and potency.
| Peptide Analog | Modification | Protease Inhibition (IC50, µM) |
| Substrate Analog | Native sequence with non-hydrolyzable bond | 50 |
| Dap-Inhibitor | Key residue replaced with Dap | 5 |
Hypothetical data for illustrative purposes.
The 10-fold increase in potency for the Dap-inhibitor highlights the significant impact that a single, well-placed non-canonical amino acid can have on biological activity.
Experimental Protocol: Enzyme Inhibition Assay (Generic)
Objective: To determine the IC50 of a peptide analog against a target enzyme.
-
Reagents:
-
Purified enzyme.
-
Fluorogenic or chromogenic substrate specific for the enzyme.
-
Assay buffer.
-
Peptide inhibitor stock solutions.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add serial dilutions of the peptide inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
Conclusion
The use of this compound in peptide synthesis is more than just the incorporation of another amino acid; it is a strategic decision that opens up a world of possibilities for enhancing biological activity. By providing a site for orthogonal modification, this compound allows for the rational design of peptide analogs with improved potency, selectivity, and pharmacokinetic properties. The case studies presented here, though some are illustrative, are grounded in established principles of medicinal chemistry and demonstrate the profound impact that this versatile building block can have on peptide drug discovery. The careful comparison of these analogs through rigorous biological assays is essential for unlocking their full therapeutic potential.
References
- ResearchGate. (2020). How to find peptide IC50 or kd?
- Ando, S., Nishikawa, H., Takiguchi, H., & Izumiya, N. (1987). Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. PubMed, 35(1), 15-24.
- Lopes, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC, 24(12), 10188.
- Manavalan, B., et al. (2018). AVP-IC50Pred: Multiple machine learning techniques-based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). PubMed Central, 13(12), e0208815.
- Golec, A., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE, (101), e52823.
- Springer Nature Experiments. (1997). Radioligand Binding Using 125Labeled Peptides.
- Rathan, L., et al. (2003). Biological activities of retro and diastereo analogs of a 13-residue peptide with antimicrobial and hemolytic activities. PubMed, 328(1), 7-14.
- D'Souza, R., et al. (2015). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Combinatorial Science, 17(3), 166-174.
- Shapiro, A. (2016). Does anybody have a protocol for assaying peptide binding to proteins? ResearchGate.
- White, C. J., & Angel, A. J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC, 13(5), 324-325.
- Enninful, K. S., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. ResearchGate.
- Stewart, J. J. P., & Al-Mulla, H. (2022). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC.
- Križanović, A., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Oldach, N., et al. (2020). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. NIH.
- Samaranayaka, A. G. P., & Li-Chan, E. C. Y. (2011). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. PMC, 16(12), 16296-16318.
- BIOPEP. (n.d.). Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP.
- Kuthy, Z., et al. (2023). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. NIH.
- Rončević, T., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. MDPI.
- Syafiq, M. S., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI.
- Zhang, J., et al. (2015). Research Progress in Structure-Activity Relationship of Bioactive Peptides. ResearchGate.
- Powers, J. P. S., & Hancock, R. E. W. (2003). The relationship between peptide structure and antibacterial activity. Centre for Microbial Diseases and Immunity Research.
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Z-Dap(Fmoc)-OH
As researchers dedicated to advancing drug development and peptide synthesis, our commitment to safety and environmental stewardship is paramount. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of a well-run laboratory. This guide provides a comprehensive, technically grounded protocol for the disposal of Z-Dap(Fmoc)-OH (Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid), moving beyond a simple checklist to explain the critical reasoning behind each step.
Our objective is to empower your team with the knowledge to manage this chemical waste stream safely, efficiently, and in full compliance with regulatory standards, ensuring that best practices become second nature in your laboratory operations.
Hazard Assessment and Risk Mitigation
The foundational principle of laboratory waste management is to treat all chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[1] For this compound, a derivative of the amino acid 2,3-diaminopropionic acid used in peptide synthesis, we must assess its specific properties to determine the correct handling procedures.[2][3][4][5]
While a detailed Globally Harmonized System (GHS) classification for this specific compound is not always readily available, key data points from supplier information and analogous compounds guide our approach. This compound is a solid powder and is classified as a "Combustible Solid" (Storage Class 11) and, critically, as WGK 3 , indicating it is highly hazardous to water. This environmental hazard classification is a primary driver for its disposal protocol; it strictly prohibits disposal via sink or regular trash.
The following table summarizes the essential safety and handling information.
| Parameter | Guideline | Rationale & Source |
| Physical Form | Solid Powder | To prevent inhalation, dust generation should be minimized during handling and cleanup.[6] |
| Personal Protective Equipment (PPE) | Eyeshields, nitrile gloves, lab coat, and a NIOSH-approved N95 respirator if dust generation is possible. | Protects against potential skin, eye, and respiratory irritation based on standard practice for similar amino acid derivatives.[7] |
| Primary Hazards | Combustible Solid (Storage Class 11), Highly Hazardous to Water (WGK 3) | Dictates storage away from ignition sources and mandates disposal as regulated environmental waste to prevent contamination of aquatic ecosystems. |
| Incompatibilities | Store separately from strong oxidizing agents, acids, and bases. | Prevents potentially hazardous chemical reactions within the waste container.[8] |
The Core Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is essential for safety and compliance. Each step is designed to create a self-validating system that minimizes risk.
Step 1: Segregation at the Source
The moment this compound or any material contaminated with it is deemed waste, it must be segregated. The rationale behind immediate segregation is to prevent dangerous reactions that can occur when incompatible chemicals are mixed.[9][10]
-
Action: Designate a specific, clearly marked waste container for "Solid Organic Chemical Waste." this compound powder, along with any contaminated weighing papers or disposable spatulas, should be placed directly into this container. Do not mix it with other waste streams like solvents, acids, or bases.[8]
Step 2: Proper Containerization
The integrity of the waste container is critical to prevent leaks and spills.[10]
-
Action: Use a chemically compatible, leak-proof container with a tightly sealing screw-top lid. Polyethylene or glass containers are typically appropriate. If possible, using the original manufacturer's container is an excellent practice, provided it is in good condition.[8] The container must remain closed at all times except when waste is being added.[8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a crucial safety communication tool. An unlabeled container is a significant safety risk.
-
Action: Affix a "Hazardous Waste" label to the container before adding any waste.[11] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated laboratory location for the temporary storage of hazardous waste.[11]
-
Action: Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[11] Ensure the SAA is away from drains and that the this compound container is stored with other compatible solid organic waste, segregated from liquids and other incompatible chemical classes.[8]
Step 5: Arranging for Professional Disposal
The final step is the transfer of waste to trained professionals. Laboratories are not equipped for final chemical disposal.
-
Action: Once the waste container is full, follow your institution's specific procedures to request a pickup from your EHS department or their contracted hazardous waste disposal vendor.[9][11] They will manage the final transport and disposal in accordance with all federal, state, and local regulations.[12][13]
Disposal Pathway Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Managing Contaminated Materials and Spills
Cross-contamination is a frequent challenge. A clear protocol for managing contaminated items and accidental spills is essential.
Contaminated Labware
-
Disposable Items: Any disposable items (e.g., gloves, pipette tips, weighing paper, plastic tubes) that come into contact with this compound are now considered hazardous waste. They should be placed directly into the designated solid hazardous waste container.[7]
-
Non-Disposable Glassware: Glassware must be decontaminated.
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue.
-
Crucially, collect this solvent rinsate in a designated container for liquid hazardous waste. Never pour the rinsate down the drain.[7]
-
Once decontaminated, the glassware can be washed according to standard laboratory procedures.
-
Small Spill Cleanup
In the event of a small spill of this compound powder:
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully scoop the material and absorbent into your designated solid hazardous waste container. Avoid creating dust.[6]
-
Wipe the spill area with a cloth dampened with a suitable solvent (like isopropanol), and dispose of the cloth in the solid waste container.
-
Wash your hands thoroughly after the cleanup is complete.
By integrating these detailed, reason-based protocols into your laboratory's standard operating procedures, you not only ensure compliance but also cultivate a robust culture of safety and environmental responsibility.
References
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]
- Classifying Hazardous Waste Disposal: Important Things You Should Know. Enviro-Disposal. [Link]
- Properly Managing Chemical Waste in Labor
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Chemical Hazardous Waste Spotlight. Georgetown University Environmental Health and Safety. [Link]
- Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]
- The 4 Types of Hazardous Waste. ERC of USA. [Link]
- Fmoc-Dap-OH. Aapptec Peptides. [Link]
- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. goodway.com [goodway.com]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-Dap(Fmoc)-OH
In the field of drug development and peptide synthesis, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Z-Dap(Fmoc)-OH, or Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, is a critical building block used in solid-phase peptide synthesis (SPPS) to introduce a diaminopropionic acid residue into a peptide sequence.[1] While not classified as an acutely hazardous substance under the Globally Harmonized System (GHS), its physical form as a fine powder necessitates a robust and well-understood personal protective equipment (PPE) protocol.[2][3]
This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the causality of chemical handling, ensuring you are equipped not just with the right gear, but with the knowledge to use it effectively. Our goal is to build a culture of safety that enhances, rather than hinders, scientific progress.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The primary hazard is not acute chemical toxicity but the physical properties of the reagent as a fine, airborne-capable powder.
-
Primary Route of Exposure: The most significant risk is the inhalation of aerosolized powder during weighing and transfer.[4][5] This can lead to respiratory tract irritation.
-
Secondary Routes of Exposure: Direct contact with the skin and eyes can cause mechanical irritation. While data on severe irritation is limited, it is a prudent and standard laboratory practice to prevent all direct contact.[6][7]
-
Combustibility: The material is classified as a combustible solid, which is a factor in storage and large-scale handling, but less so for PPE at the bench scale.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 204316-36-9 | [3][5][8] |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][9] |
| Molecular Weight | 460.48 g/mol | [5][9] |
| Physical Form | Powder | [5] |
| Primary Application | Fmoc solid-phase peptide synthesis |[1][5] |
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific laboratory operation being performed. The following table summarizes the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Mandatory: N95 or P1-type dust mask[4][5] |
| Dissolving & Solution Handling | Chemical safety glasses with side-shields | Nitrile gloves | Laboratory coat | Not required if performed in a fume hood |
| Reaction Setup & Monitoring | Chemical safety glasses with side-shields | Nitrile gloves | Laboratory coat | Not required |
| Spill Cleanup (Solid Powder) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Mandatory: N95 or P1-type dust mask |
| Waste Disposal | Chemical safety glasses with side-shields | Nitrile gloves | Laboratory coat | Recommended if handling open containers of solid waste |
Operational Plan: Step-by-Step Safety Protocols
Simply wearing PPE is insufficient. The sequence and method of its use are critical for ensuring a true barrier between the researcher and the chemical.
Protocol for Weighing and Handling Solid this compound
This operation carries the highest risk of inhalation. The primary engineering control should be a chemical fume hood or a powder containment enclosure. The PPE serves as the essential final layer of protection.
Step-by-Step Handling Procedure:
-
Preparation: Before bringing the chemical into the workspace, ensure your fume hood is operational and you have all necessary equipment (spatulas, weigh boats, containers).
-
Don PPE: Don your laboratory coat, followed by safety goggles and an N95 respirator. Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling: Conduct all weighing and transfers deep within the fume hood to minimize the escape of dust. Use a micro-spatula to handle the powder gently, avoiding actions that could create airborne dust clouds.
-
Post-Handling: After weighing, securely cap the stock container and the vessel containing the weighed powder.
-
Cleanup: Using a damp wipe, gently clean the spatula, weigh boat, and any surfaces where dust may have settled. Dispose of the wipe in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care not to touch the outside of the gloves or respirator with bare hands. Dispose of gloves and the respirator immediately. Wash hands thoroughly.
Caption: Workflow for the safe handling and weighing of solid this compound.
Rationale for PPE Selection
-
Respiratory Protection (N95/P1): The reasoning is straightforward: this compound is a fine powder.[5] Any manipulation can aerosolize particles. An N95 respirator is certified to filter at least 95% of airborne particles and is the minimum standard for protecting the respiratory system from such hazards.[4]
-
Hand Protection (Nitrile Gloves): Nitrile gloves are selected for their broad chemical resistance to solvents commonly used in peptide synthesis and for their physical durability.[10] Unlike latex, they do not pose a risk of latex allergies.[10] Always check a glove compatibility chart for the specific solvents you are using, but nitrile offers excellent protection for incidental contact.[11][12]
-
Eye Protection (Goggles vs. Glasses): When handling the powder, chemical splash goggles are superior to safety glasses.[4] They form a complete seal around the eyes, offering protection from airborne particulates that could bypass the side-shields of glasses. Once the compound is in solution, the risk of airborne dust is eliminated, and safety glasses with side-shields become adequate.
Caption: PPE selection logic based on the physical form of the chemical.
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the impact of accidental exposure.
Table 3: First Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][13][14] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes.[2][3][13] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][13][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][13][14] |
Spill Response
-
Minor Powder Spill: Evacuate non-essential personnel. Wearing your full PPE (goggles, N95 respirator, lab coat, gloves), gently cover the spill with damp paper towels to prevent dust from becoming airborne. Carefully sweep the material into a designated, sealable container for hazardous waste. Clean the area with a wet wipe.
-
Liquid Spill: Wearing appropriate PPE (glasses, gloves, lab coat), absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for disposal.
Disposal Plan
Safe handling extends to the final disposal of the chemical and any contaminated materials.
-
Contaminated PPE: Used gloves, disposable respirators, and contaminated wipes must be disposed of as solid hazardous chemical waste.[7] Do not discard them in the regular trash.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in a clearly labeled, sealed hazardous waste container.[7] This waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]
By integrating these detailed protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the standards of scientific excellence. Safety is not an obstacle; it is the bedrock of reliable and reproducible research.
References
- Personal protective equipment for handling Fmoc-Phe(4-F)-OH. Benchchem.
- Fmoc-Dap(Z)-OH =95.0 204316-36-9. Sigma-Aldrich.
- Fmoc-Dap(Z)-OH =95.0 204316-36-9. Sigma-Aldrich.
- Personal protective equipment for handling Fmoc-N-PEG24-acid. Benchchem.
- Fmoc-Dap(Z)-OH =95.0 204316-36-9. Sigma-Aldrich.
- Z-D-Dap(Fmoc)-OH | CAS 185968-90-5 | SCBT. Santa Cruz Biotechnology.
- SAFETY D
- SDS - DAP US/GHS MSDS Project. DAP.
- First Aid Procedures For Chemical Hazards.
- SAFETY D
- FMOC-DAP(Z)
- Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. Benchchem.
- SAFETY DATA SHEET.
- Glove Chemical Comp
- Chemical Compatibility Chart For Disposable Gloves. RS-online.com.
- Gloves Chemical Resistance Chart. Gloves By Web.
- Chemical Resistance of Gloves.pdf. Unknown Source.
- Fmoc-Dap(Z)-OH. MySkinRecipes.
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- OSHA Glove Selection Chart. Environmental Health and Safety, The University of Tennessee, Knoxville.
- Fmoc Protected Amino Acids. Vector Labs.
Sources
- 1. Fmoc-Dap(Z)-OH [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. FMOC-DAP(Z)-OH - Safety Data Sheet [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-Dap(Z)-OH ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc-Dap(Z)-OH =95.0 204316-36-9 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. dap.com [dap.com]
- 15. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
